Sodium ethoxide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;ethanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5O.Na/c1-2-3;/h2H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRKDTQENPPHOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ONa, C2H5NaO | |
| Record name | SODIUM ETHANOLATE | |
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| Record name | sodium ethoxide | |
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| URL | https://en.wikipedia.org/wiki/Sodium_ethoxide | |
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| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027089 | |
| Record name | Ethanol, sodium salt | |
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Molecular Weight |
68.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Liquid, Other Solid, White or yellowish hygroscopic solid; Decomposed by air and water; [Merck Index] Off-white powder with an odor of alcohol; [MSDSonline], WHITE-TO-YELLOW POWDER. | |
| Record name | Ethanol, sodium salt (1:1) | |
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| Record name | Sodium ethanolate | |
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| Record name | SODIUM ETHANOLATE | |
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Solubility |
SOL IN ABSOLUTE ALCOHOL | |
| Record name | SODIUM ETHANOLATE | |
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Color/Form |
WHITE OR YELLOWISH POWDER, WHITE POWDER SOMETIMES HAVING BROWNISH TINGE | |
CAS No. |
141-52-6 | |
| Record name | Sodium ethanolate | |
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| Record name | Ethanol, sodium salt (1:1) | |
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| Record name | Ethanol, sodium salt | |
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| Record name | Sodium ethanolate | |
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| Record name | SODIUM ETHANOLATE | |
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| Record name | SODIUM ETHANOLATE | |
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| Record name | SODIUM ETHANOLATE | |
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Foundational & Exploratory
The Enduring Potency of Sodium Ethoxide: A Technical Guide to its Basicity and pKa in Diverse Solvent Systems
For Immediate Release
A comprehensive technical guide detailing the fundamental properties of sodium ethoxide, a cornerstone reagent in organic synthesis, has been compiled for researchers, scientists, and professionals in drug development. This guide provides an in-depth analysis of the basicity and the pKa of its conjugate acid, ethanol (B145695), across a spectrum of solvents, supported by quantitative data, detailed experimental protocols, and logical visualizations to facilitate a deeper understanding of its chemical behavior.
This compound (NaOEt) is a powerful and widely utilized strong base in organic chemistry, valued for its efficacy in a variety of reactions including condensations, alkylations, and eliminations.[1][2][3][4][5] Its reactivity, however, is profoundly influenced by the solvent in which it is employed. This guide elucidates the critical interplay between this compound and the surrounding solvent environment, a key factor for reaction optimization and control.
Unveiling the Basicity of this compound
This compound is recognized as a stronger base than sodium hydroxide (B78521).[5] This heightened basicity is attributed to the electron-donating inductive effect of the ethyl group, which increases the electron density on the oxygen atom, making the ethoxide ion a more potent proton acceptor. The basicity of this compound is a crucial parameter in predicting its reactivity and selectivity in organic transformations.
The choice of solvent plays a pivotal role in modulating the effective basicity of this compound. In protic solvents like ethanol, the ethoxide ion is stabilized through hydrogen bonding, which can temper its basic strength. Conversely, in aprotic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the "naked" ethoxide ion exhibits significantly enhanced basicity due to the lack of hydrogen bonding stabilization.
The pKa of Ethanol: A Tale of Shifting Acidity
The strength of a base is inversely related to the acidity of its conjugate acid. Therefore, understanding the pKa of ethanol in various solvents is paramount to comprehending the basicity of this compound. The pKa of an acid is a measure of its tendency to donate a proton, and this value is highly dependent on the solvent's ability to stabilize the resulting conjugate base.
The pKa of ethanol has been determined in several solvents, revealing a dramatic shift in its acidity based on the solvent's properties. This variability underscores the importance of considering the specific reaction medium when evaluating the reactivity of this compound.
Quantitative Data on the pKa of Ethanol in Different Solvents
The following table summarizes the reported pKa values for ethanol in a range of common solvents, providing a quantitative basis for comparing its acidity and, by extension, the basicity of the ethoxide ion in these media.
| Solvent | pKa of Ethanol |
| Water (H₂O) | 15.9, 16.0 |
| Dimethyl Sulfoxide (DMSO) | 29.8 |
| Acetonitrile (MeCN) | 29.2 (predicted) |
| Methanol (MeOH) | - |
Note: The pKa values can vary slightly depending on the experimental method and conditions.
The Interplay of Solvent, Basicity, and pKa
The relationship between the solvent, the basicity of this compound, and the pKa of ethanol can be visualized as a logical flow. The choice of solvent directly influences the solvation of the ethoxide anion and the ethanol molecule. This, in turn, dictates the equilibrium of the acid-base reaction and thus the effective basicity of the this compound.
Caption: Logical relationship between solvent, solvation, acid-base equilibrium, and the resulting basicity and pKa.
Experimental Determination of pKa and Basicity
Accurate determination of pKa and basicity is crucial for quantitative studies in physical organic chemistry and for the precise control of chemical reactions. The following section outlines the principles of common experimental protocols for these measurements.
Potentiometric Titration
Potentiometric titration is a widely used and accurate method for determining the pKa of an acid. The procedure involves the gradual addition of a standardized titrant (a strong base in the case of determining the pKa of an alcohol) to a solution of the analyte while monitoring the potential difference between a reference electrode and an indicator electrode.
Detailed Methodology for Potentiometric Titration of an Alcohol in a Non-Aqueous Solvent:
-
Instrumentation: A high-impedance potentiometer or a pH meter with a glass electrode and a suitable reference electrode (e.g., Ag/AgCl or calomel) is required. For non-aqueous solvents, a specialized electrode designed for such media is recommended.
-
Solvent and Titrant Selection: The solvent must be able to dissolve the alcohol and the titrant, and it should be inert to both. A common titrant for determining the pKa of alcohols in non-aqueous solvents is a standardized solution of a strong, non-nucleophilic base such as tetrabutylammonium (B224687) hydroxide (TBAH) in a suitable organic solvent.
-
Procedure: a. A known concentration of the alcohol is dissolved in the chosen anhydrous non-aqueous solvent. b. The electrode pair is immersed in the solution, and the initial potential is recorded. c. The standardized titrant is added in small, precise increments. d. After each addition, the solution is stirred to ensure homogeneity, and the potential is allowed to stabilize before being recorded. e. The titration is continued well past the equivalence point.
-
Data Analysis: The equivalence point is determined from the inflection point of the titration curve (a plot of potential versus the volume of titrant added). The pKa can then be calculated from the potential at the half-equivalence point.
Spectrophotometric Methods
UV-Vis spectrophotometry can be employed to determine the pKa of a compound if the acidic and basic forms of the molecule have distinct absorption spectra. For alcohols, this method is often indirect and may involve the use of an indicator.
Detailed Methodology for Spectrophotometric pKa Determination:
-
Instrumentation: A UV-Vis spectrophotometer is required.
-
Procedure: a. A series of buffer solutions with known and varying pH values are prepared in the desired solvent. b. A constant concentration of the alcohol and a suitable indicator are added to each buffer solution. c. The UV-Vis spectrum of each solution is recorded. d. The absorbance at a wavelength where the acidic and basic forms of the indicator have significantly different absorptivities is measured.
-
Data Analysis: The ratio of the concentrations of the acidic and basic forms of the indicator can be determined from the absorbance measurements using the Beer-Lambert law. The pKa is then calculated using the Henderson-Hasselbalch equation.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for pKa determination, as the chemical shifts of nuclei near an acidic proton can be sensitive to the protonation state of the molecule.
Detailed Methodology for pKa Determination by NMR Spectroscopy:
-
Instrumentation: A high-resolution NMR spectrometer is required.
-
Procedure: a. A series of solutions of the alcohol in the chosen deuterated solvent are prepared, each with a different and known pH (or pD). b. The ¹H or ¹³C NMR spectrum of each solution is recorded. c. The chemical shift of a nucleus sensitive to the deprotonation of the hydroxyl group is measured for each sample.
-
Data Analysis: A plot of the chemical shift versus pH will yield a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the alcohol.
Conclusion
This technical guide provides a foundational understanding of the basicity of this compound and the pKa of its conjugate acid, ethanol, in various solvent environments. The provided quantitative data, experimental methodologies, and logical visualizations are intended to empower researchers and professionals in the chemical sciences to make more informed decisions in the design and execution of organic reactions, ultimately leading to improved efficiency, selectivity, and yield. A thorough comprehension of these fundamental principles is indispensable for the successful application of this versatile and powerful reagent.
References
An In-depth Technical Guide to the Nucleophilicity of Sodium Ethoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium ethoxide (NaOEt) is a potent nucleophile and a strong base that holds a significant position in the toolkit of synthetic organic chemists. Its utility in forming carbon-carbon and carbon-heteroatom bonds is fundamental to the synthesis of a vast array of organic molecules, including active pharmaceutical ingredients (APIs) and their intermediates. This technical guide provides a comprehensive overview of the nucleophilic properties of this compound, detailing the intrinsic and extrinsic factors that govern its reactivity. Key applications, including the Williamson ether synthesis and the Claisen condensation, are discussed in depth, with a focus on their reaction mechanisms. This document also presents quantitative data to contextualize the nucleophilicity of ethoxide and provides detailed experimental protocols for its principal reactions.
Introduction
This compound, the sodium salt of ethanol (B145695), is a white to yellowish hygroscopic powder that is highly soluble in polar solvents like ethanol.[1] It is a strong, nucleophilic base widely employed in organic synthesis.[2] Its reactivity stems from the high electron density on the oxygen atom of the ethoxide anion (CH₃CH₂O⁻), making it an excellent electron pair donor to electrophilic centers. The dual nature of this compound as both a strong base and a potent nucleophile allows it to participate in a variety of reactions, including nucleophilic substitutions and base-mediated condensations.[3] A thorough understanding of its reactivity is paramount for researchers and professionals in drug development for the rational design of synthetic routes and the optimization of reaction conditions.
Physicochemical Properties and Basicity
The nucleophilicity of this compound is intrinsically linked to its basicity. The strength of a base is quantified by the pKa of its conjugate acid. For this compound, the conjugate acid is ethanol (CH₃CH₂OH), which has a pKa of approximately 16.[2] This relatively high pKa value indicates that ethanol is a weak acid, and consequently, its conjugate base, the ethoxide ion, is a strong base. This strong basic character is a key determinant of its high nucleophilicity.
Quantitative Analysis of Nucleophilicity
The nucleophilicity of a species is a kinetic phenomenon, defined by the rate at which it attacks an electrophilic carbon atom. While basicity is a thermodynamic property, a strong correlation often exists between the two. The following table provides a comparative overview of the nucleophilicity of the ethoxide ion in relation to other common nucleophiles.
| Nucleophile | Solvent | Substrate | Relative Rate |
| CH₃S⁻ | CH₃OH | CH₃I | 6,700,000 |
| I⁻ | CH₃OH | CH₃I | 100,000 |
| CN⁻ | CH₃OH | CH₃I | 100,000 |
| CH₃CH₂O⁻ | CH₃CH₂OH | CH₃I | 25,000 |
| N₃⁻ | CH₃OH | CH₃I | 16,000 |
| Br⁻ | CH₃OH | CH₃I | 8,000 |
| CH₃COO⁻ | CH₃OH | CH₃I | 500 |
| Cl⁻ | CH₃OH | CH₃I | 400 |
This table presents a qualitative comparison of nucleophilicity based on relative reaction rates with methyl iodide in methanol. The data for ethoxide is in its parent solvent, ethanol.
The reactivity of this compound in Sₙ2 reactions is highly dependent on the structure of the alkyl halide. The following table illustrates the relative rates of reaction for this compound with different types of alkyl halides.
| Alkyl Halide | Structure | Relative Rate (Sₙ2 with NaOEt) | Major Reaction Pathway(s) |
| Methyl Halide | CH₃-X | Very Fast | Sₙ2 |
| Primary Alkyl Halide | R-CH₂-X | Fast | Sₙ2 (major), E2 (minor) |
| Secondary Alkyl Halide | R₂CH-X | Slow | E2 (major), Sₙ2 (minor) |
| Tertiary Alkyl Halide | R₃C-X | Very Slow/No Sₙ2 | E2 |
Factors Influencing the Nucleophilicity of this compound
Several factors modulate the nucleophilic character and reactivity of this compound in a given reaction.
Steric Hindrance
The steric bulk of both the nucleophile and the electrophile significantly impacts the rate of nucleophilic substitution. While the ethoxide ion itself is not considered to be sterically bulky, its access to the electrophilic center can be impeded by bulky groups on the substrate.[4] For instance, the rate of Sₙ2 reactions with this compound decreases dramatically when moving from primary to secondary and tertiary alkyl halides, with elimination (E2) becoming the predominant pathway for more hindered substrates.[4]
Solvent Effects
The choice of solvent plays a critical role in modulating the nucleophilicity of the ethoxide ion.
-
Protic Solvents: In protic solvents, such as ethanol, the ethoxide ion is solvated through hydrogen bonding. This "cage" of solvent molecules around the nucleophile stabilizes it and slightly reduces its reactivity. However, using the conjugate acid of the alkoxide as the solvent (e.g., ethanol for this compound) is common practice in reactions like the Williamson ether synthesis to prevent transesterification.[5]
-
Aprotic Solvents: Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), do not engage in hydrogen bonding with the ethoxide ion. This leaves the nucleophile "naked" and more reactive, leading to a significant increase in the rate of Sₙ2 reactions.[6]
Nature of the Leaving Group
For nucleophilic substitution reactions to proceed efficiently, a good leaving group is required. The leaving group's ability to stabilize the negative charge it acquires upon departure is crucial. For halide leaving groups, the reactivity order is I⁻ > Br⁻ > Cl⁻ > F⁻.
Key Applications in Organic Synthesis
This compound is a workhorse reagent in organic synthesis, primarily utilized in the Williamson ether synthesis and the Claisen condensation.
Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of symmetrical and unsymmetrical ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[7][8]
The reaction proceeds via a backside attack of the ethoxide nucleophile on the electrophilic carbon of the alkyl halide, leading to an inversion of stereochemistry if the carbon is chiral.
Caption: Williamson Ether Synthesis Mechanism.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Ethyl bromide
-
Anhydrous diethyl ether (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of this compound: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place absolute ethanol. Carefully add small, freshly cut pieces of sodium metal to the ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas; therefore, it must be performed in a well-ventilated fume hood. Allow the sodium to react completely to form a solution of this compound in ethanol.[9]
-
Reaction with Ethyl Bromide: Once the this compound solution has cooled to room temperature, add ethyl bromide dropwise from the dropping funnel with continuous stirring.[10]
-
Reflux: After the addition is complete, gently heat the reaction mixture to reflux using a heating mantle for 1-2 hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water. Extract the aqueous layer with diethyl ether. Combine the organic extracts and wash with brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation to obtain crude diethyl ether. The product can be further purified by fractional distillation.
Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, such as this compound, to form a β-keto ester.[11]
The reaction is initiated by the deprotonation of the α-carbon of an ester by this compound to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of a second ester molecule.
Caption: Claisen Condensation Mechanism.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Ethyl acetate (B1210297) (anhydrous)
-
Acetic acid (for neutralization)
-
Chloroform (for extraction)
-
Saturated sodium chloride solution
-
Three-neck round-bottom flask
-
Reflux condenser
-
Heating mantle (oil bath)
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a three-neck flask equipped with a reflux condenser and a mechanical stirrer, place ethyl acetate, ethanol, and freshly cut sodium metal.
-
Reflux: Heat the mixture to reflux at approximately 82°C for 2-3 hours using an oil bath.
-
Cooling and Neutralization: After the reflux period, cool the reaction mixture in an ice bath. Neutralize the mixture by the slow addition of acetic acid.
-
Extraction and Salting Out: Transfer the neutralized mixture to a separatory funnel. Extract the product with chloroform. To aid in the separation of the layers, add a saturated sodium chloride solution (salting out).
-
Isolation and Purification: Separate the organic layer, dry it over an anhydrous drying agent, and remove the solvent by distillation. The crude ethyl acetoacetate (B1235776) can be purified by vacuum distillation.
Conclusion
This compound is an indispensable reagent in organic synthesis, valued for its strong basicity and nucleophilicity. Its reactivity is governed by a predictable set of factors, including steric hindrance, solvent, and the nature of the electrophile and leaving group. A comprehensive understanding of these principles is essential for its effective application in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. The detailed mechanisms and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals seeking to leverage the synthetic potential of this compound.
References
- 1. US2843623A - Production of ethyl acetoacetate - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. byjus.com [byjus.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. How can diethyl ether be prepared from this compound (C₂H₅ONa)? | Filo [askfilo.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 11. pubs.aip.org [pubs.aip.org]
Synthesis of Anhydrous Sodium Ethoxide: A Technical Guide for Researchers
[Whitepaper]
For Immediate Release
Abstract
Sodium ethoxide (NaOEt) is a strong base with critical applications in organic synthesis, particularly in pharmaceutical and drug development. Its efficacy is highly dependent on its anhydrous state, as it readily hydrolyzes in the presence of moisture. This technical guide provides an in-depth overview of the primary methods for synthesizing anhydrous this compound for research purposes. It includes detailed experimental protocols, a comparative analysis of synthesis methods, and safety and handling guidelines. This document is intended for researchers, scientists, and professionals in drug development who require high-purity this compound for their work.
Introduction
This compound, with the chemical formula C₂H₅ONa, is a white to yellowish hygroscopic powder that is highly soluble in polar solvents like ethanol (B145695).[1][2] It is a potent nucleophile and a strong base commonly employed in various organic reactions, including Claisen condensations, malonic ester syntheses, and transesterification reactions.[2][3] The presence of water can lead to the formation of sodium hydroxide (B78521), which can interfere with or alter the course of these reactions, making the synthesis of anhydrous this compound a critical step for reproducible and high-yielding synthetic procedures.[1][2] This guide details the most common and effective methods for its preparation in a research laboratory setting.
Comparative Analysis of Synthesis Methods
The two primary methods for synthesizing this compound are the reaction of sodium metal with absolute ethanol and the reaction of sodium hydroxide with ethanol. The choice of method often depends on the required purity, scale, and available starting materials.
| Method | Typical Yield | Reported Purity | Key Advantages | Key Disadvantages |
| Sodium Metal and Absolute Ethanol | > 94%[4] | High purity, suitable for moisture-sensitive reactions.[5] | - High purity product. - Relatively straightforward procedure. | - Use of hazardous sodium metal. - Requires strictly anhydrous conditions. |
| Sodium Hydroxide and Ethanol | ~88.5% molar conversion[6] | Lower purity, may contain unreacted NaOH.[1][2] | - Avoids the use of sodium metal. - Cheaper starting materials. | - Incomplete conversion.[1][2] - Product is often contaminated with NaOH.[1] |
Experimental Protocols
Method 1: Synthesis from Sodium Metal and Absolute Ethanol
This is the most common and reliable method for preparing high-purity, anhydrous this compound.[7] The reaction is vigorous and exothermic, requiring careful control of the addition of sodium to ethanol.
Reaction: 2 Na + 2 CH₃CH₂OH → 2 CH₃CH₂ONa + H₂
Materials:
-
Freshly cut sodium metal
-
Absolute ethanol (anhydrous)
-
An inert solvent such as toluene (B28343) or xylene (optional, for precipitation)
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Dropping funnel (if adding ethanol to sodium)
-
Stirring apparatus
-
Heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation of Apparatus: All glassware must be thoroughly dried in an oven and assembled hot under a stream of inert gas to exclude atmospheric moisture.
-
Reaction Setup: A three-necked flask is equipped with a reflux condenser (topped with a drying tube), a mechanical stirrer, and a means for adding the reactants. It is advantageous to pass a slow stream of dry nitrogen into the flask during the reaction.[8]
-
Reactant Addition:
-
Adding Sodium to Ethanol: Slowly and carefully add small pieces of freshly cut sodium metal to a stirred solution of absolute ethanol in the reaction flask. The reaction is exothermic and will cause the ethanol to reflux.[8] The rate of addition should be controlled to maintain a steady reflux.
-
Adding Ethanol to Sodium: Alternatively, place sodium metal (optionally as a fine powder dispersed in xylene) in the flask and slowly add absolute ethanol from a dropping funnel.[8] This method can offer better control over the reaction rate.
-
-
Completion of Reaction: After all the sodium has been added, the mixture is gently heated to ensure the complete reaction of any remaining sodium metal. This process typically takes 2-3 hours.[8]
-
Isolation of this compound:
-
As a solution: The resulting solution of this compound in ethanol can be used directly for many applications.
-
As a solid: To obtain solid this compound, the excess ethanol is removed by distillation under reduced pressure.[9] The final traces of ethanol may require heating up to 200°C in a current of hydrogen to be completely removed.[8] Alternatively, if the reaction is performed in a non-polar solvent like xylene, the this compound will precipitate as a snow-white solid.[8]
-
Method 2: Synthesis from Sodium Hydroxide and Ethanol
This method is an alternative that avoids the use of hazardous sodium metal but generally results in a less pure product due to an unfavorable equilibrium.[1][2]
Reaction: NaOH + CH₃CH₂OH ⇌ CH₃CH₂ONa + H₂O
Materials:
-
Sodium hydroxide (pellets or flakes)
-
Anhydrous ethanol
-
Molecular sieves (e.g., 4Å)
-
Anhydrous acetone (B3395972) (for purification)
-
Reaction flask with a reflux condenser and drying tube
-
Stirring apparatus
Procedure:
-
Reaction Setup: A flask is charged with anhydrous ethanol and sodium hydroxide.
-
Equilibrium Shift: To drive the equilibrium towards the formation of this compound, the water generated must be removed. This can be achieved by adding molecular sieves to the reaction mixture.[1]
-
Reaction: The mixture is stirred at room temperature or gently refluxed. A study has shown a molar conversion of 88.49% after 3 hours and 25 minutes at ambient temperature.[6]
-
Purification by Precipitation: The resulting this compound can be purified by precipitation from the ethanolic solution by adding anhydrous acetone.[1] The precipitated solid is then filtered under an inert atmosphere and dried.
Visualization of Processes
Synthesis Pathway of this compound from Sodium Metal
References
- 1. The Preparation of Sodium Ethoxide_Chemicalbook [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 141-52-6 [chemicalbook.com]
- 4. CN105294399A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Concentrated Solution Synthesis at Ambient Temperature Using Sodium Hydroxide and Ethanol-90 in Excess, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 7. This compound | Reagent for Organic Synthesis [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Solid Sodium Ethoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition of solid sodium ethoxide. It is designed to be a valuable resource for professionals in research and development, particularly within the pharmaceutical and chemical industries, where this compound is frequently used as a strong base. This document consolidates available quantitative data, outlines detailed experimental protocols for thermal analysis, and presents a proposed decomposition pathway.
Introduction
This compound (C₂H₅ONa) is a white to yellowish hygroscopic powder widely employed as a strong base in organic synthesis, including in the production of pharmaceuticals and dyes.[1] Despite its utility, this compound is known for its instability, particularly its reactivity with water and carbon dioxide in the air, which can lead to sample degradation over time.[2][3] Understanding its thermal stability and decomposition characteristics is crucial for safe handling, storage, and application in thermally sensitive processes.
This guide focuses on the thermal decomposition of solid this compound in an inert atmosphere, a critical consideration for its use in controlled reaction environments.
Thermal Decomposition Data
The thermal decomposition of solid this compound has been investigated using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The key quantitative data from these studies are summarized below.
Table 1: Thermal Decomposition Parameters for Solid this compound
| Parameter | Value | Technique | Reference |
| Decomposition Onset Temperature | 573 K (300 °C) | TGA-MS | [2] |
| Activation Energy (Ea) | 150.84 ± 5.32 kJ mol⁻¹ | TGA-MS | [2] |
Table 2: Decomposition Products of Solid this compound
| Product Type | Identified Products | Analysis Method | Reference |
| Gaseous Products | Ethene (major), Ethane (minor), Propene (minor), Butene (minor) | Mass Spectrometry (MS) | [2] |
| Solid Residue | Sodium Carbonate (Na₂CO₃), Sodium Hydroxide (B78521) (NaOH), Amorphous Carbon (C) | XRD, IR, AES, CHNS Analyzer, Volumetric Estimation | [2] |
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible data on the thermal properties of air- and moisture-sensitive materials like this compound. The following sections describe best-practice methodologies for TGA-MS and DSC analysis.
Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)
TGA-MS is a powerful technique for determining the thermal stability and identifying the gaseous decomposition products of a material.
Objective: To determine the decomposition temperature and identify the evolved gases during the thermal decomposition of solid this compound.
Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer (TGA-MS).
Methodology:
-
Sample Preparation: Due to the hygroscopic and air-sensitive nature of this compound, all sample handling should be performed in an inert atmosphere (e.g., an argon-filled glovebox).
-
Crucible Selection: Use an inert crucible, such as alumina (B75360) (Al₂O₃).
-
Sample Loading: Place a small amount of the solid this compound sample (typically 5-10 mg) into the crucible.
-
TGA Program:
-
Purge Gas: High-purity inert gas (e.g., argon or nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Heating Program:
-
Equilibrate at a low temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled linear rate (e.g., 10 °C/min) to a final temperature well above the decomposition point (e.g., 800 °C).
-
-
-
MS Analysis:
-
The evolved gases from the TGA are transferred to the mass spectrometer via a heated transfer line (e.g., maintained at 200-250 °C to prevent condensation).
-
The mass spectrometer should be set to scan a mass-to-charge (m/z) ratio range relevant to the expected decomposition products (e.g., m/z 10-100).
-
-
Data Analysis:
-
The TGA data will provide a plot of mass loss versus temperature. The onset of decomposition is determined from this curve.
-
The MS data will provide mass spectra of the evolved gases at different temperatures, allowing for their identification.
-
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.
Objective: To determine the enthalpy changes associated with the thermal decomposition of solid this compound.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
Sample Preparation: As with TGA-MS, all sample handling must be conducted in an inert atmosphere.
-
Crucible Selection: Use hermetically sealed aluminum or gold-plated crucibles to prevent reaction with atmospheric moisture and to contain any evolved gases during the initial stages of decomposition.
-
Sample Loading: Place a small, accurately weighed sample (typically 2-5 mg) into the crucible and seal it.
-
DSC Program:
-
Purge Gas: Inert gas (e.g., argon or nitrogen) at a constant flow rate.
-
Reference: An empty, sealed crucible of the same type as the sample crucible.
-
Heating Program:
-
Equilibrate at a low temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled linear rate (e.g., 10 °C/min) through the decomposition region.
-
-
-
Data Analysis: The DSC thermogram will show exothermic or endothermic peaks corresponding to thermal events. The area under these peaks can be integrated to determine the enthalpy of these transitions.
Visualizations
Experimental Workflow for TGA-MS Analysis
The following diagram illustrates the workflow for the TGA-MS analysis of solid this compound.
Proposed Thermal Decomposition Pathway of Solid this compound
Based on the identified decomposition products, a plausible thermal decomposition pathway for solid this compound in an inert atmosphere is proposed. The reaction is complex and likely involves multiple steps.
Pathway Description:
-
Primary Decomposition: Upon heating, this compound is proposed to undergo an initial decomposition to form ethene and sodium hydroxide.[2] This is the main pathway for the formation of the major gaseous product.
-
Secondary Reactions:
-
At elevated temperatures, the highly reactive ethene can undergo further reactions such as polymerization and carbonization to form amorphous carbon and other minor hydrocarbon products.[2]
-
Sodium hydroxide can react with carbon dioxide, which may be formed from the disproportionation of intermediates at high temperatures, to produce sodium carbonate and water.[2]
-
Conclusion
The thermal stability of solid this compound is a critical parameter for its safe and effective use in chemical synthesis. The onset of decomposition occurs at approximately 300 °C, leading to the formation of ethene as the primary gaseous product and a solid residue of sodium carbonate, sodium hydroxide, and amorphous carbon.[2] The provided experimental protocols offer a framework for the reliable characterization of the thermal properties of this compound and other air-sensitive reagents. The proposed decomposition pathway provides a logical model for understanding the degradation process. This information is vital for process optimization, safety assessments, and ensuring the quality and reproducibility of chemical reactions involving this important reagent.
References
Solubility of Sodium Ethoxide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of sodium ethoxide in common organic solvents, targeting researchers, scientists, and professionals in drug development. The document outlines available quantitative and qualitative solubility data, details a robust experimental protocol for solubility determination of this air-sensitive compound, and illustrates the key factors influencing its solubility.
Introduction
This compound (NaOEt) is a strong base widely employed in organic synthesis, particularly in condensation and alkylation reactions. Its efficacy is often dependent on its solubility in the reaction medium. Understanding the solubility of this compound in various organic solvents is therefore critical for reaction optimization, process development, and safety. This guide aims to provide a detailed resource on this topic.
Quantitative and Qualitative Solubility Data
The solubility of this compound is significantly influenced by the nature of the solvent, particularly its polarity and ability to solvate the sodium cation. While quantitative data is limited in publicly available literature, a combination of quantitative values and qualitative descriptions provides a useful framework for solvent selection.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Chemical Formula | Type | Solubility (at 20°C) | Molar Solubility (mol/L) |
| Ethanol (B145695) | C₂H₅OH | Protic Polar | 27.9 g / 100 g solvent | ~4.7 M |
| Methanol | CH₃OH | Protic Polar | Soluble[1][2][3][4][5][6][7] | Data not available |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Aprotic Polar | Very Soluble[8] | Data not available |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Aprotic Polar | Data not available | Data not available |
| Tetrahydrofuran (THF) | C₄H₈O | Aprotic Polar | Data not available | Data not available |
| Diethyl Ether | (C₂H₅)₂O | Aprotic Nonpolar | Data not available | Data not available |
| Toluene | C₇H₈ | Aprotic Nonpolar | Data not available | Data not available |
| Benzene | C₆H₆ | Aprotic Nonpolar | Insoluble[4][9] | Data not available |
| Hexane | C₆H₁₄ | Aprotic Nonpolar | Insoluble | Data not available |
| Chloroform | CHCl₃ | Aprotic Polar | Very Slightly Soluble[8] | Data not available |
| Glacial Acetic Acid | CH₃COOH | Protic Polar | Sparingly Soluble[8] | Data not available |
| Water | H₂O | Protic Polar | Reacts Violently | Decomposes |
Note: The solubility in ethanol was found to be 27.9 g per 100 g of solvent at 20°C. Other entries are based on qualitative descriptions from various sources. "Data not available" indicates that no specific quantitative or qualitative information was found in the searched literature. The molar solubility for ethanol is an approximation based on the density of ethanol at 20°C.
Factors Influencing Solubility
The solubility of this compound is governed by several key factors, primarily related to the solvent's properties. The interplay of these factors determines the extent to which this compound will dissolve.
Caption: Logical relationship between key solvent properties and the solubility of this compound.
Experimental Protocol for Determining Solubility of this compound
Due to the air- and moisture-sensitive nature of this compound, its solubility determination requires careful handling under an inert atmosphere. The following protocol is based on the equilibrium shake-flask method, adapted for air-sensitive compounds.
Materials and Equipment
-
This compound: High purity, stored under an inert atmosphere.
-
Anhydrous Solvents: HPLC grade, thoroughly dried and deoxygenated.
-
Inert Gas: Argon or Nitrogen (99.999% purity).
-
Schlenk Line or Glovebox: For handling air-sensitive materials.
-
Glassware: Schlenk flasks, graduated cylinders, volumetric flasks (all oven-dried and cooled under vacuum).
-
Magnetic Stirrer and Stir Bars.
-
Constant Temperature Bath.
-
Gas-tight Syringes and Needles.
-
Syringe Filters: 0.45 µm, PTFE or other solvent-compatible material.
-
Analytical Balance.
-
Titration Apparatus or other suitable analytical instrument (e.g., ICP-OES for sodium analysis).
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Step-by-step workflow for the experimental determination of this compound solubility.
Detailed Procedure
-
Preparation: All glassware should be oven-dried at >120°C for at least 4 hours and then cooled under a high vacuum on a Schlenk line. Solvents must be freshly dried and deoxygenated by standard laboratory procedures (e.g., distillation from a suitable drying agent or passing through a solvent purification system) and stored over molecular sieves under an inert atmosphere.
-
Sample Preparation: In a glovebox or under a positive pressure of inert gas, add an excess amount of this compound to a pre-weighed Schlenk flask. The exact amount will depend on the expected solubility. A significant excess is crucial to ensure saturation.
-
Solvent Addition: Transfer a known volume of the anhydrous, deoxygenated solvent to the Schlenk flask containing the this compound using a cannula or a gas-tight syringe.
-
Equilibration: Seal the flask and place it in a constant temperature bath set to the desired temperature (e.g., 20°C). Stir the suspension vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After the equilibration period, stop the stirring and allow the undissolved solid to settle completely. This can be accelerated by centrifugation of the sealed Schlenk flask if appropriate.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a gas-tight syringe fitted with a syringe filter. It is critical to avoid transferring any solid particles.
-
Analysis: The concentration of this compound in the collected sample can be determined by a suitable analytical method. A common and reliable method is acid-base titration.
-
Immediately transfer the collected sample into a known excess of standardized aqueous acid (e.g., HCl).
-
Back-titrate the excess acid with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator (e.g., phenolphthalein).
-
Alternatively, the sodium concentration can be determined by Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) after appropriate dilution.
-
-
Calculation: From the determined concentration and the volume of the solvent, calculate the solubility of this compound in the chosen solvent at the specified temperature. Express the results in appropriate units (e.g., g/100 mL, mol/L).
Safety Precautions
This compound is a corrosive, flammable, and moisture-sensitive substance. All handling should be performed by trained personnel in a controlled environment (glovebox or Schlenk line) with appropriate personal protective equipment, including flame-retardant lab coats, safety glasses, and chemical-resistant gloves. Contact with water or moisture must be strictly avoided as it leads to a highly exothermic reaction, producing flammable ethanol vapor and corrosive sodium hydroxide.
Conclusion
This technical guide provides a summary of the known solubility of this compound in common organic solvents and a detailed protocol for its experimental determination. The provided information is essential for chemists and chemical engineers working with this important reagent, enabling better solvent selection, reaction optimization, and safer handling practices. Further research to quantify the solubility of this compound in a wider range of organic solvents would be a valuable contribution to the field.
References
- 1. This compound CAS#: 141-52-6 [m.chemicalbook.com]
- 2. This compound | 141-52-6 [chemicalbook.com]
- 3. 141-52-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Liquid this compound -SHANDONG RUINAT CHEMICAL CO.,LTD. [ruinatchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. jnfuturechemical.com [jnfuturechemical.com]
- 7. Page loading... [wap.guidechem.com]
- 8. echemi.com [echemi.com]
- 9. This compound Solution 20% [haolonger.com]
The Role of Sodium Ethoxide as a Strong Base in Organic Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Sodium ethoxide (NaOEt) is a potent and versatile strong base frequently employed in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its utility stems from its ability to efficiently deprotonate a wide range of carbon and heteroatom acids, facilitating numerous bond-forming reactions. This technical guide provides a comprehensive overview of the core applications of this compound, focusing on its role in key organic transformations, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
Core Properties and Basicity
This compound is the sodium salt of ethanol (B145695) and is commercially available as a white to yellowish powder or as a solution in ethanol. It is highly reactive and hygroscopic, readily hydrolyzing in the presence of water to form sodium hydroxide (B78521) and ethanol. Therefore, anhydrous conditions are crucial for most of its applications in organic synthesis.
The basicity of an alkoxide is inversely related to the acidity of its conjugate acid (the corresponding alcohol). Ethanol has a pKa of approximately 16, making this compound a significantly stronger base than hydroxides (the conjugate acid of water, pKa ≈ 15.7). This enhanced basicity allows for the deprotonation of less acidic protons, which is critical for the formation of carbanions and other nucleophilic species.
Table 1: Comparison of pKa Values of Common Bases and Their Conjugate Acids
| Base | Formula | Conjugate Acid | pKa of Conjugate Acid |
| This compound | NaOCH₂CH₃ | Ethanol (CH₃CH₂OH) | ~16 [1][2] |
| Sodium Methoxide | NaOCH₃ | Methanol (CH₃OH) | ~15.5 |
| Potassium tert-Butoxide | KOC(CH₃)₃ | tert-Butanol ((CH₃)₃COH) | ~18 |
| Sodium Hydroxide | NaOH | Water (H₂O) | ~15.7[2] |
| Sodium Amide | NaNH₂ | Ammonia (NH₃) | ~38 |
| Lithium Diisopropylamide (LDA) | LiN(CH(CH₃)₂)₂ | Diisopropylamine ((CH(CH₃)₂)₂NH) | ~36 |
Key Applications in Organic Synthesis
This compound is a reagent of choice for several pivotal reactions in organic chemistry, including condensation, ether synthesis, and elimination reactions.
Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base. This compound is a classic base for this transformation, where it deprotonates the α-carbon of an ester to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of a second ester molecule, leading to the formation of a β-keto ester.[3][4][5]
Workflow for Claisen Condensation:
Caption: Workflow of the Claisen condensation reaction.
Table 2: Representative Yields for Claisen Condensation using this compound
| Ester Substrate | Product | Yield (%) |
| Ethyl acetate (B1210297) | Ethyl acetoacetate (B1235776) | 75-80% |
| Ethyl propanoate | Ethyl 2-methyl-3-oxopentanoate | ~70% |
| Ethyl isovalerate | Ethyl 2-isopropyl-3-oxo-4-methylpentanoate | ~65% |
Williamson Ether Synthesis
The Williamson ether synthesis is a versatile and widely used method for preparing symmetrical and unsymmetrical ethers. The reaction involves the Sₙ2 reaction of a sodium alkoxide with a primary alkyl halide.[6][7][8][9] this compound can be used to deprotonate an alcohol to form the corresponding alkoxide in situ, or it can be used directly as the nucleophile to react with an alkyl halide to form an ethyl ether.
Signaling Pathway for Williamson Ether Synthesis:
Caption: Sₙ2 mechanism of the Williamson ether synthesis.
Table 3: Representative Yields for Williamson Ether Synthesis using this compound
| Alcohol/Phenol | Alkyl Halide | Product | Yield (%) |
| Ethanol | Ethyl bromide | Diethyl ether | 90-95% |
| Phenol | Ethyl iodide | Phenetole | ~85% |
| 1-Butanol | Ethyl bromide | 1-Ethoxybutane | ~80% |
Dieckmann Condensation
The Dieckmann condensation is an intramolecular version of the Claisen condensation. It is used to prepare cyclic β-keto esters from dicarboxylic acid esters.[1][2] this compound is a commonly used base to effect this cyclization, particularly for the formation of 5- and 6-membered rings.[10][11][12]
Logical Relationship in Dieckmann Condensation:
Caption: Logical flow of the Dieckmann condensation.
Table 4: Representative Yields for Dieckmann Condensation using this compound
| Diester Substrate | Product | Yield (%) |
| Diethyl adipate | 2-Ethoxycarbonylcyclopentanone | 80-85%[10] |
| Diethyl pimelate | 2-Ethoxycarbonylcyclohexanone | 75-80% |
Dehydrohalogenation (E2 Elimination)
This compound is a strong, non-bulky base, which makes it suitable for promoting E2 (bimolecular elimination) reactions of alkyl halides to form alkenes. The reaction proceeds via a concerted mechanism where the base abstracts a proton from a carbon adjacent (β-position) to the leaving group, and the leaving group departs simultaneously, forming a double bond. According to Zaitsev's rule, when multiple β-hydrogens are available, the more substituted (more stable) alkene is generally the major product.[13][14]
Experimental Workflow for E2 Elimination:
Caption: Concerted mechanism of an E2 elimination reaction.
Table 5: Product Distribution in E2 Elimination with this compound
| Alkyl Halide | Major Alkene Product | Minor Alkene Product | Major:Minor Ratio |
| 2-Bromobutane | 2-Butene (cis and trans) | 1-Butene | ~4:1 |
| 2-Bromo-2-methylbutane | 2-Methyl-2-butene | 2-Methyl-1-butene | ~3:1 |
| 1-Bromobutane | 1-Butene | - | >99% |
Detailed Experimental Protocols
Synthesis of Ethyl Acetoacetate via Claisen Condensation
Materials:
-
Sodium metal
-
Absolute ethanol
-
Ethyl acetate (dried over anhydrous CaCl₂)
-
Acetic acid
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
Preparation of this compound: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place freshly cut sodium metal (1 equivalent) in anhydrous ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation.
-
Reaction: Once all the sodium has reacted to form a clear solution of this compound, cool the flask in an ice bath. Add dry ethyl acetate (2.5 equivalents) dropwise with stirring.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-3 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and acetic acid (to neutralize the excess base). Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation. The crude ethyl acetoacetate is then purified by fractional distillation under reduced pressure.[15][16]
Product Characterization:
-
Boiling Point: 181 °C at 760 mmHg.
-
¹H NMR (CDCl₃): δ 1.28 (t, 3H), 2.27 (s, 3H), 3.45 (s, 2H), 4.19 (q, 2H).[17][18]
-
¹³C NMR (CDCl₃): δ 14.1, 30.1, 50.2, 61.4, 167.2, 200.8.[18]
-
IR (neat): 1745 cm⁻¹ (ester C=O), 1720 cm⁻¹ (ketone C=O).
Synthesis of Diethyl Ether via Williamson Ether Synthesis
Materials:
-
Sodium metal
-
Absolute ethanol
-
Ethyl bromide
-
Water
-
Anhydrous calcium chloride
Procedure:
-
Preparation of this compound: Prepare a solution of this compound in absolute ethanol as described in section 3.1.
-
Reaction: To the stirred solution of this compound, add ethyl bromide (1 equivalent) dropwise at a rate that maintains a gentle reflux.
-
Reflux: After the addition is complete, continue to heat the mixture under reflux for 1-2 hours.
-
Work-up: Cool the reaction mixture and pour it into water. Separate the upper organic layer (diethyl ether).
-
Purification: Wash the organic layer with water, then dry it over anhydrous calcium chloride. Purify the crude diethyl ether by simple distillation, collecting the fraction boiling at 34-35 °C.[19][20][21][22]
Product Characterization:
-
Boiling Point: 34.6 °C.
-
¹H NMR (CDCl₃): δ 1.22 (t, 6H), 3.48 (q, 4H).
-
¹³C NMR (CDCl₃): δ 15.4, 65.9.
-
IR (gas): 2977, 2870 (C-H stretch), 1123 (C-O stretch) cm⁻¹.[23][24][25]
-
MS (EI): m/z (%) 74 (M⁺, 20), 59 (100), 45 (30), 31 (50).
Safety and Handling
This compound is a corrosive and flammable solid. It reacts violently with water and is harmful if swallowed or inhaled.[17][21][26]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from sources of ignition and incompatible materials such as water, acids, and oxidizing agents.[27]
-
Disposal: Dispose of in accordance with local, state, and federal regulations. Small spills can be cautiously neutralized by slow addition to a large volume of alcohol, followed by dilution with water.
Conclusion
This compound's strong basicity and nucleophilicity make it an indispensable tool in modern organic synthesis. Its application in fundamental reactions such as the Claisen condensation, Williamson ether synthesis, and Dieckmann condensation allows for the efficient construction of complex molecular architectures, which is of paramount importance in the fields of pharmaceutical development and materials science. A thorough understanding of its reactivity, coupled with careful handling and optimization of reaction conditions, enables researchers to harness the full potential of this versatile reagent.
References
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. byjus.com [byjus.com]
- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 10. grokipedia.com [grokipedia.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Dieckmann Condensation [organic-chemistry.org]
- 13. orgosolver.com [orgosolver.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. US2900311A - Purification of acetoacetic esters by distillation - Google Patents [patents.google.com]
- 16. digitalcommons.xula.edu [digitalcommons.xula.edu]
- 17. Ethyl acetoacetate(141-97-9) 1H NMR spectrum [chemicalbook.com]
- 18. bmse000944 Ethyl Acetoacetate at BMRB [bmrb.io]
- 19. researchgate.net [researchgate.net]
- 20. scribd.com [scribd.com]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. Diethyl ether(60-29-7) IR Spectrum [chemicalbook.com]
- 25. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 26. US2050600A - Production and purification of diethyl ether - Google Patents [patents.google.com]
- 27. masterorganicchemistry.com [masterorganicchemistry.com]
Formation of Sodium Ethoxide from Sodium and Ethanol: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the synthesis of sodium ethoxide from the reaction of sodium metal with ethanol (B145695). It is intended for researchers, scientists, and professionals in drug development who utilize this common and potent alkoxide base in organic synthesis. This document details the underlying reaction mechanism, experimental protocols, quantitative data, and critical safety considerations.
Reaction Mechanism and Energetics
The reaction of metallic sodium with ethanol is a well-established method for the preparation of this compound. This process involves the displacement of the hydroxyl proton of the alcohol by the sodium metal in a single displacement reaction. The reaction is highly exothermic, releasing significant heat, and produces hydrogen gas as a byproduct.[1]
The balanced chemical equation for this reaction is:
2 Na(s) + 2 CH₃CH₂OH(l) → 2 CH₃CH₂ONa(s/solv) + H₂(g)[1]
The reaction proceeds steadily when a small piece of sodium is added to ethanol, resulting in the formation of a colorless solution of this compound.[2] If the resulting solution is evaporated, solid this compound can be obtained as a white to yellowish powder.[2][3][4]
Below is a diagram illustrating the fundamental reaction pathway.
References
Methodological & Application
The Role of Sodium Ethoxide in the Synthesis of Substituted Pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Sodium ethoxide (NaOEt), a strong alkoxide base, serves as a versatile and effective reagent in the synthesis of substituted pyridines, a class of heterocyclic compounds of paramount importance in pharmaceuticals, agrochemicals, and materials science. Its utility is demonstrated in classical named reactions for pyridine (B92270) ring formation and in nucleophilic substitution reactions on pre-existing pyridine scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a variety of substituted pyridines.
Nucleophilic Aromatic Substitution on Halopyridines
This compound is a potent nucleophile for the synthesis of ethoxypyridines from their corresponding halopyridine precursors via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is particularly efficient for halopyridines activated by electron-withdrawing groups. Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times.[1][2]
Application: Synthesis of 2-Ethoxy-5-bromopyridine
A notable example is the synthesis of 2-ethoxy-5-bromopyridine from 2,5-dibromopyridine (B19318). The reaction proceeds with high regioselectivity, with the ethoxy group displacing the bromine atom at the more electrophilic C2 position.
Table 1: Reaction Data for the Synthesis of 2-Ethoxy-5-bromopyridine [2]
| Reactant | Reagent | Solvent | Method | Reaction Time | Temperature | Yield |
| 2,5-Dibromopyridine | This compound | Ethanol (B145695) | Microwave | Not Specified | Not Specified | ~90% |
Experimental Protocol: Synthesis of 2-Ethoxy-5-bromopyridine[1][2]
-
In situ Preparation of this compound: In a microwave-safe vial under a nitrogen atmosphere, dissolve sodium metal (3.3 equivalents) in freshly distilled ethanol at 0°C (ice-cold water bath).
-
Reaction Mixture: To the freshly prepared this compound solution, add 2,5-dibromopyridine (1.0 equivalent).
-
Microwave Irradiation: Seal the vial and subject the reaction mixture to microwave heating. Optimal time and temperature may need to be determined empirically but high conversion is achieved under these conditions.
-
Work-up: After cooling, the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification: The combined organic layers are dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford 2-ethoxy-5-bromopyridine.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[3] While traditionally carried out with ammonia (B1221849) or ammonium (B1175870) acetate, this compound can be employed as a strong base to facilitate the condensation steps.[4]
Application: Synthesis of Diethyl 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
This reaction involves the condensation of two equivalents of ethyl acetoacetate (B1235776), one equivalent of formaldehyde (B43269), and a nitrogen source, in this case, facilitated by this compound in ethanol.
Table 2: Reagents for Hantzsch Synthesis
| Reactant 1 | Reactant 2 | Nitrogen Source Facilitator | Solvent | Product |
| Ethyl Acetoacetate (2 eq.) | Formaldehyde (1 eq.) | Ethanolic this compound | Ethanol | Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Experimental Protocol: Hantzsch Pyridine Synthesis
-
Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (2.0 equivalents) and formaldehyde (1.0 equivalent) in anhydrous ethanol.
-
Addition of Base: Slowly add a solution of this compound in ethanol to the reaction mixture with stirring.
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to facilitate the condensation and cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled and the dihydropyridine (B1217469) product often precipitates. The solid can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude dihydropyridine can be purified by recrystallization from a suitable solvent like ethanol.
-
Aromatization (Optional): The isolated dihydropyridine can be oxidized to the corresponding pyridine derivative using a variety of oxidizing agents, such as nitric acid, chromium trioxide, or manganese dioxide.[3]
Guareschi-Thorpe Pyridine Synthesis
The Guareschi-Thorpe synthesis is a classical method for the preparation of 2-pyridones. It involves the condensation of a β-ketoester with cyanoacetamide in the presence of a base. While traditionally ammonia or other bases are used, this compound can effectively catalyze this reaction.
Application: Synthesis of Substituted 2-Pyridones
This reaction provides access to highly functionalized pyridones, which are valuable intermediates in medicinal chemistry.
Table 3: General Reactants for Guareschi-Thorpe Synthesis
| Reactant 1 | Reactant 2 | Base | Product |
| β-Ketoester | Cyanoacetamide | This compound | Substituted 2-Pyridone |
Experimental Protocol: Guareschi-Thorpe Synthesis
-
Reaction Setup: In a suitable flask, dissolve the β-ketoester (1.0 equivalent) and cyanoacetamide (1.0 equivalent) in anhydrous ethanol.
-
Addition of Base: Add a solution of this compound in ethanol to the mixture with stirring.
-
Reaction Conditions: The reaction mixture is typically heated to reflux to drive the condensation and cyclization. The reaction progress should be monitored by TLC.
-
Work-up: After completion, the reaction is cooled, and the product may precipitate. If not, the solvent is removed under reduced pressure. The residue is then acidified, often with acetic acid, to precipitate the 2-pyridone.
-
Purification: The crude product is collected by filtration, washed with water and a cold solvent, and can be further purified by recrystallization.
Conclusion
This compound is a valuable and versatile base for the synthesis of substituted pyridines. It can be effectively employed in both the construction of the pyridine ring through classical condensation reactions and in the functionalization of pre-existing pyridine scaffolds via nucleophilic aromatic substitution. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis of a wide array of substituted pyridines for various applications in drug discovery and materials science. It is important to note that reaction conditions may require optimization for specific substrates to achieve maximum yields.
References
Application Notes and Protocols for Sodium Ethoxide Catalyzed Biodiesel Production from Waste Cooking Oil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biodiesel, a renewable and biodegradable fuel, is a promising alternative to conventional petroleum-based diesel. It is primarily composed of fatty acid alkyl esters and can be produced from various feedstocks, including vegetable oils, animal fats, and waste cooking oil (WCO). The use of WCO as a feedstock is particularly advantageous as it reduces the cost of biodiesel production and addresses the environmental challenge of waste oil disposal. The transesterification of triglycerides in WCO with a short-chain alcohol in the presence of a catalyst is the most common method for biodiesel production.
Sodium ethoxide (NaOEt) is a potent alkaline catalyst that can significantly accelerate the transesterification reaction, leading to high yields of fatty acid ethyl esters (FAEEs), or biodiesel.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a catalyst in the production of biodiesel from waste cooking oil.
Principle of Transesterification
The core of biodiesel production is the transesterification reaction, where triglycerides react with an alcohol (in this case, ethanol) in the presence of a catalyst (this compound) to produce fatty acid ethyl esters (biodiesel) and glycerol (B35011). The overall reaction is a sequence of three reversible reactions where triglycerides are converted to diglycerides, then to monoglycerides, and finally to glycerol, with one molecule of fatty acid ethyl ester being produced at each step.
Data Presentation
The following tables summarize quantitative data from various studies on biodiesel production from waste cooking oil using alkoxide catalysts. While specific data for this compound with WCO is limited, data from similar systems using sodium methoxide (B1231860) (formed from sodium hydroxide (B78521) and methanol) are included for comparative purposes, as the reaction principles are analogous.
Table 1: Optimal Reaction Conditions for Biodiesel Production
| Parameter | Value | Feedstock | Catalyst | Alcohol | Reference |
| Catalyst Concentration | 1.6 wt.% | Sunflower Oil | This compound | Ethanol (B145695) | [2] |
| Alcohol to Oil Ratio | 25 v/v% | Sunflower Oil | This compound | Ethanol | [2] |
| Reaction Temperature | 55 °C | Sunflower Oil | This compound | Ethanol | [2] |
| Catalyst to Oil Volume Ratio | 4:100 %v/v | Used Vegetable Oil | Sodium Methoxide | Ethanol | [3] |
| Ethanol to Oil Volume Ratio | 35:100 %v/v | Used Vegetable Oil | Sodium Methoxide | Ethanol | [3] |
| Reaction Temperature | 65 °C | Used Vegetable Oil | Sodium Methoxide | Ethanol | [3] |
| Reaction Time | 75 min | Used Vegetable Oil | Sodium Methoxide | Ethanol | [3] |
| Methanol to Oil Molar Ratio | 6:1 | Waste Cooking Oil | Sodium Hydroxide | Methanol | [4] |
| Catalyst Concentration | 0.7 wt.% | Waste Cooking Oil | Potassium Hydroxide | Methanol | [4] |
| Reaction Temperature | 60 °C | Waste Cooking Oil | Sodium Hydroxide | Methanol | [5] |
| Reaction Time | 60 min | Waste Cooking Oil | Sodium Hydroxide | Methanol | [5] |
Table 2: Biodiesel Yield under Various Conditions
| Feedstock | Catalyst | Catalyst Conc. | Alcohol | Alcohol/Oil Ratio | Temperature | Time | Biodiesel Yield | Reference |
| Sunflower Oil | This compound | 1.6 wt.% | Ethanol | 25 v/v% | 55 °C | 120 min | 100% (ethyl esters) | [2] |
| Used Vegetable Oil | Sodium Methoxide | 4:100 %v/v | Ethanol | 35:100 %v/v | 65 °C | 75 min | 84% (FAEE) + 16% (FAME) | [3] |
| Waste Cooking Oil | Sodium Hydroxide | 1 wt.% | Methanol | 1:6 (w/w) | 60 °C | 60 min | 64.16% | [5] |
| Waste Cooking Oil | Potassium Hydroxide | 0.7 wt.% | Methanol | 6:1 (molar) | - | - | 92.6% | [4] |
| Waste Cooking Oil | CaO Nano-catalyst | 1 wt.% | Methanol | 1:8 (molar) | 50 °C | 90 min | 96% | [6] |
Experimental Protocols
Protocol 1: Pre-treatment of Waste Cooking Oil
Objective: To remove impurities and water from WCO to prevent soap formation and improve biodiesel yield.
Materials:
-
Waste Cooking Oil (WCO)
-
Filter paper or centrifuge
-
Heating mantle or oven
-
Beakers and flasks
Procedure:
-
Filtration: Filter the collected WCO through filter paper to remove solid food particles and other suspended impurities. For larger volumes, centrifugation can be employed.
-
Heating: Heat the filtered WCO to 100-120°C for 30-60 minutes to remove residual moisture. This step is crucial as water can react with the alkaline catalyst to form soap, which reduces the catalyst's effectiveness and complicates the purification process.
-
Cooling: Allow the pre-treated WCO to cool down to the desired reaction temperature before proceeding with the transesterification reaction.
Protocol 2: Transesterification of WCO using this compound
Objective: To convert the triglycerides in pre-treated WCO into fatty acid ethyl esters (biodiesel).
Materials:
-
Pre-treated Waste Cooking Oil
-
Ethanol (anhydrous)
-
This compound (solid or as a solution in ethanol)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thermometer
-
Separatory funnel
Procedure:
-
Setup: Assemble the reaction apparatus consisting of a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer.
-
Reactant Preparation:
-
Measure the required amount of pre-treated WCO and place it in the reaction flask.
-
In a separate beaker, prepare the this compound-ethanol solution (ethoxide). If using solid this compound, carefully dissolve the required amount (e.g., 1.6 wt.% of the oil) in anhydrous ethanol (e.g., 25% v/v of the oil).[2] Caution: this compound is highly reactive and hygroscopic. Handle it in a dry, inert atmosphere (e.g., a glove box) if possible. The dissolution is an exothermic reaction.
-
-
Reaction:
-
Heat the WCO in the reaction flask to the desired reaction temperature (e.g., 55°C) with continuous stirring.[2]
-
Slowly add the prepared this compound-ethanol solution to the heated oil.
-
Maintain the reaction mixture at the set temperature under reflux for the specified reaction time (e.g., 2 hours) with constant stirring.[2]
-
-
Separation:
-
After the reaction is complete, turn off the heat and stop stirring.
-
Transfer the reaction mixture to a separatory funnel and allow it to stand for several hours (or overnight) for phase separation. Two distinct layers will form: the upper layer is the crude biodiesel (fatty acid ethyl esters), and the lower, denser layer is glycerol.
-
-
Glycerol Removal: Carefully drain the lower glycerol layer from the separatory funnel.
Protocol 3: Purification of Biodiesel
Objective: To remove residual catalyst, unreacted alcohol, and other impurities from the crude biodiesel.
Materials:
-
Crude biodiesel
-
Distilled water (warm)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Washing:
-
Add warm distilled water (approximately 20-30% of the biodiesel volume) to the crude biodiesel in the separatory funnel.
-
Gently shake the funnel for a few minutes, periodically venting to release any pressure. Vigorous shaking can lead to the formation of an emulsion, which is difficult to break.
-
Allow the layers to separate. The lower layer will be milky water containing impurities.
-
Drain the water layer.
-
Repeat the washing step 2-3 times until the wash water is clear and has a neutral pH.
-
-
Drying:
-
Transfer the washed biodiesel to a clean, dry flask.
-
Add a small amount of a drying agent, such as anhydrous sodium sulfate or magnesium sulfate, to remove any remaining water.
-
Gently swirl the flask and let it stand for a few hours, or until the biodiesel appears clear.
-
-
Filtration: Filter the dried biodiesel to remove the drying agent. The resulting product is purified biodiesel.
Mandatory Visualization
References
- 1. nbinno.com [nbinno.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Biodiesel Produced from Waste Cooking Oil Obtained from Food Vendors within Awka Metropolis [article.sapub.org]
- 5. Optimization of Biodiesel Production from Waste Cooking Oil Using a Green Catalyst Prepared from Glass Waste and Animal Bones [mdpi.com]
- 6. Experimental optimization of Waste Cooking Oil ethanolysis for biodiesel production using Response Surface Methodology (RSM) | Science and Technology for Energy Transition (STET) [stet-review.org]
Application Notes and Protocols for Dieckmann Condensation using Sodium Ethoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Dieckmann condensation, also known as the Dieckmann cyclization, is a robust and widely utilized intramolecular organic reaction for the synthesis of cyclic β-keto esters from diesters.[1][2] This base-catalyzed condensation is conceptually an intramolecular version of the Claisen condensation.[2][3] The reaction is particularly effective for the formation of stable 5- and 6-membered rings, making it a cornerstone in the synthesis of carbocyclic and heterocyclic frameworks found in numerous natural products and pharmaceuticals.[1][3] Historically and commonly, sodium ethoxide in an ethanol (B145695) solvent is employed as the base to facilitate the crucial deprotonation and subsequent cyclization.[3] The driving force of the reaction is the formation of a highly stable enolate of the resulting β-keto ester, which is protonated during acidic workup to yield the final product.[1] This document provides a detailed protocol for conducting the Dieckmann condensation using this compound, focusing on the synthesis of 5- and 6-membered cyclic β-keto esters.
Data Presentation
The choice of reaction conditions can significantly impact the yield of the Dieckmann condensation. The following table summarizes various conditions and corresponding yields for the cyclization of common diesters.
| Substrate | Base | Solvent | Temperature | Product | Yield (%) |
| Diethyl Adipate (B1204190) | This compound | Toluene | Reflux | Ethyl 2-oxocyclopentanecarboxylate | ~82% |
| Diethyl Adipate | This compound | None (Solvent-free) | 150°C | Ethyl 2-oxocyclopentanecarboxylate | Quantitative |
| Diethyl Pimelate (B1236862) | This compound | Ethanol | Reflux | Ethyl 2-oxocyclohexanecarboxylate | Good |
| Diethyl Adipate | Sodium Methoxide | None (Solvent-free) | N/A | Methyl 2-oxocyclopentanecarboxylate | 61% |
| Diethyl Adipate | Potassium tert-Butoxide | None (Solvent-free) | N/A | Ethyl 2-oxocyclopentanecarboxylate | 82% |
Experimental Protocols
The following are detailed procedures for the synthesis of a 5-membered ring from diethyl adipate and a 6-membered ring from diethyl pimelate using this compound.
Protocol 1: Synthesis of Ethyl 2-oxocyclopentanecarboxylate from Diethyl Adipate
This protocol is adapted from a procedure using this compound in toluene.[4][5]
Materials:
-
Diethyl adipate
-
This compound (98%)
-
Toluene, anhydrous
-
Hydrochloric acid, 30% solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 950 g of toluene, 132 g of 98% this compound, and 300 g of diethyl adipate.[5]
-
Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress by gas chromatography until the concentration of diethyl adipate is less than 1%.[5]
-
Workup:
-
Purification:
-
Collect the organic phase and dry it over anhydrous magnesium sulfate or sodium sulfate.[5]
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the toluene.
-
Purify the crude product by vacuum distillation at 83-88°C/5 mmHg to obtain pure ethyl 2-oxocyclopentanecarboxylate.[5] The expected yield is approximately 82%.[4]
-
Protocol 2: Synthesis of Ethyl 2-oxocyclohexanecarboxylate from Diethyl Pimelate
This protocol outlines the classic Dieckmann condensation using this compound prepared in situ from sodium metal and ethanol.[6]
Materials:
-
Diethyl pimelate
-
Sodium metal
-
Anhydrous ethanol
-
Dilute hydrochloric acid
-
Diethyl ether
-
Three-neck round-bottom flask with reflux condenser and addition funnel
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Separatory funnel
Procedure:
-
Preparation of this compound: In a three-neck round-bottom flask equipped with a reflux condenser and an addition funnel, carefully add clean sodium metal (1.05 equivalents) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the sodium to react completely to form this compound.[6]
-
Reaction:
-
Once all the sodium has dissolved and the solution has cooled to room temperature, begin adding diethyl pimelate (1.0 equivalent) dropwise to the stirred this compound solution.[6]
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]
-
-
Workup:
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.[6]
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography.
-
Mandatory Visualizations
Reaction Mechanism
Caption: Mechanism of the Dieckmann Condensation.
Experimental Workflow
Caption: General Experimental Workflow for Dieckmann Condensation.
References
- 1. grokipedia.com [grokipedia.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. guidechem.com [guidechem.com]
- 5. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Application Notes: Deprotonation of Active Methylene Compounds with Sodium Ethoxide for Carbon-Carbon Bond Formation
Introduction
Active methylene (B1212753) compounds are characterized by a CH₂ group positioned between two electron-withdrawing groups (EWGs), such as carbonyls, esters, or nitriles. This unique structural arrangement significantly increases the acidity of the methylene protons. The deprotonation of these compounds using a suitable base, such as sodium ethoxide (NaOEt), is a cornerstone reaction in organic synthesis. The resulting carbanion, a resonance-stabilized enolate, is a potent nucleophile that readily participates in carbon-carbon bond-forming reactions. This methodology is fundamental in the synthesis of a wide array of molecules, from simple substituted carboxylic acids and ketones to complex pharmaceutical intermediates, including barbiturates and anticonvulsants.[1][2]
Mechanism of Deprotonation and Enolate Formation
This compound is a strong base ideally suited for the deprotonation of active methylene compounds like diethyl malonate and ethyl acetoacetate (B1235776). The pKa of the α-hydrogens in these compounds is significantly lower than that of ethanol (B145695), the conjugate acid of the ethoxide ion, driving the equilibrium towards the formation of the enolate.[2][3]
The reaction proceeds via an acid-base mechanism:
-
Deprotonation: The ethoxide ion abstracts an acidic α-hydrogen from the active methylene compound.[2]
-
Enolate Formation: This abstraction generates a resonance-stabilized enolate ion and ethanol. The negative charge on the enolate is delocalized over the α-carbon and the oxygen atoms of the adjacent electron-withdrawing groups, which accounts for its stability and nucleophilicity.[4]
Quantitative Data
The feasibility of the deprotonation reaction is evident from the comparison of the pKa values of the active methylene compounds and ethanol. A base is effective if its conjugate acid has a higher pKa than the acid it is deprotonating.
Table 1: Acidity of Common Active Methylene Compounds
| Compound | Structure | pKa (in water) | Reference(s) |
| Diethyl malonate | CH₂(COOEt)₂ | ~13 | [2][5] |
| Ethyl acetoacetate | CH₃COCH₂COOEt | ~10.7 - 11 | [6][7][8] |
| Acetylacetone | CH₃COCH₂COCH₃ | ~9 | [9][10] |
| Malononitrile | CH₂(CN)₂ | ~11 | [11][12][13] |
| Ethanol (Conjugate Acid) | CH₃CH₂OH | ~16 | [14][15][16] |
Table 2: Example Yields for Alkylation Reactions Using this compound
| Active Methylene Compound | Alkylating Agent | Product | Yield (%) | Reference(s) |
| Ethyl Acetate (forms EAA in situ) | Self-condensation | Ethyl Acetoacetate | 88-91.5 | [17][18] |
| Ethyl Acetoacetate | n-Butyl Bromide | Ethyl n-Butylacetoacetate | 69-72 | [19] |
| Diethyl Malonate | Trimethylene Chlorobromide | Diethyl 1,1-cyclobutanedicarboxylate | 53-55 | [20] |
Experimental Protocols
The following are generalized protocols for the alkylation of active methylene compounds. Note: These reactions are moisture-sensitive and should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Malonic Ester Synthesis of Hexanoic Acid
This protocol describes the conversion of an alkyl halide (1-bromobutane) into a carboxylic acid with a two-carbon chain extension, based on the malonic ester synthesis.[21]
Materials:
-
Sodium metal
-
Absolute ethanol (anhydrous)
-
Diethyl malonate
-
1-Bromobutane (B133212) (n-butyl bromide)
-
Diethyl ether (anhydrous)
-
5 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of this compound: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve sodium metal (1.0 eq) in absolute ethanol with stirring. The reaction is exothermic.
-
Enolate Formation: Once all the sodium has reacted and the solution has cooled, add diethyl malonate (1.0 eq) dropwise with continuous stirring.
-
Alkylation: To the resulting solution, add 1-bromobutane (1.0 eq) dropwise. An exothermic reaction may be observed. After the addition is complete, heat the mixture to reflux for 2-3 hours or until TLC analysis indicates the consumption of starting materials.[4]
-
Work-up: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether.
-
Isolation of Intermediate: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude diethyl n-butylmalonate.
-
Hydrolysis and Decarboxylation: Add 5 M HCl to the crude ester and heat the mixture to reflux for 4-6 hours. This step hydrolyzes the ester groups and decarboxylates the resulting malonic acid derivative.
-
Final Isolation: Cool the mixture and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and remove the solvent to yield hexanoic acid. Purify further by distillation if necessary.
Protocol 2: Acetoacetic Ester Synthesis of 2-Heptanone (B89624)
This protocol details the synthesis of a methyl ketone from ethyl acetoacetate and an alkyl halide.[17][19]
Materials:
-
Sodium metal
-
Absolute ethanol (anhydrous)
-
Ethyl acetoacetate
-
1-Bromobutane (n-butyl bromide)
-
Dilute potassium hydroxide (B78521) (KOH) solution
-
Dilute hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
This compound and Enolate Formation: Prepare a solution of this compound in absolute ethanol as described in Protocol 1. To this solution, add ethyl acetoacetate (1.0 eq) dropwise with stirring.
-
Alkylation: Heat the solution to a gentle reflux and add 1-bromobutane (1.05 eq) dropwise over approximately 2 hours. Continue to reflux and stir until the solution is neutral to moist litmus (B1172312) paper (typically 6-10 hours).[19]
-
Intermediate Isolation: Cool the reaction mixture and decant the solution from the precipitated sodium bromide. Remove the ethanol by distillation. The crude residue is ethyl n-butylacetoacetate.
-
Ketonic Hydrolysis & Decarboxylation: Add the crude ester to a solution of dilute KOH and heat to reflux for several hours to saponify the ester. After cooling, carefully acidify the mixture with dilute HCl. Gently heat the acidified mixture to induce decarboxylation, which is often observed by the evolution of CO₂ gas.
-
Product Isolation: Extract the cooled solution with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Filter and remove the ether. The resulting crude 2-heptanone can be purified by distillation.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, must be taken. Sodium metal and this compound are highly reactive and corrosive; handle with extreme care.[6]
References
- 1. Human Metabolome Database: Showing metabocard for Diethyl malonate (HMDB0029573) [hmdb.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chembk.com [chembk.com]
- 7. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acetylacetone - Wikipedia [en.wikipedia.org]
- 10. Acetylacetone | 123-54-6 [chemicalbook.com]
- 11. Malononitrile, 98% 109-77-3 India [ottokemi.com]
- 12. sanjaychemindia.com [sanjaychemindia.com]
- 13. Malononitrile CAS#: 109-77-3 [m.chemicalbook.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. quora.com [quora.com]
- 16. Ethanol - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. US2843623A - Production of ethyl acetoacetate - Google Patents [patents.google.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. quora.com [quora.com]
Application Notes and Protocols for the Sodium Ethoxide-Catalyzed Synthesis of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of a variety of novel heterocyclic compounds utilizing sodium ethoxide as a catalyst. The methodologies outlined herein are suitable for researchers in organic synthesis, medicinal chemistry, and drug development.
This compound (NaOEt) is a strong base and a versatile reagent in organic synthesis, frequently employed to facilitate condensation and cyclization reactions for the construction of diverse heterocyclic scaffolds.[1] Its ability to deprotonate weakly acidic protons is pivotal in the formation of key intermediates that lead to the desired heterocyclic systems. This document focuses on the synthesis of pyrazoles, pyrimidines, and 1,3,4-oxadiazoles, and also touches upon the synthesis of thiophenes and quinolines, highlighting the role of this compound in these transformations.
Furthermore, the synthesized compounds often exhibit significant biological activities. This document details the anti-inflammatory and neuroprotective properties of selected heterocyclic compounds and visualizes the key signaling pathways involved, namely the NF-κB and NRF2 pathways.
Experimental Protocols
The following protocols provide detailed step-by-step procedures for the synthesis of various novel heterocyclic compounds.
Protocol 1: Synthesis of Novel Pyrazole (B372694) Derivatives
Pyrazoles are a well-known class of nitrogen-containing heterocycles with a wide range of biological activities, including anti-inflammatory and analgesic properties. The synthesis often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.
Reaction Scheme:
Detailed Protocol for the Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (a precursor for various bioactive pyrazoles):
This protocol is adapted from a general procedure for pyrazole synthesis.
Materials:
-
1,3-Diphenyl-1,3-propanedione (1.0 eq)
-
Hydrazine hydrate (B1144303) (1.2 eq)
-
This compound (1.1 eq)
-
Absolute ethanol (B145695)
-
Vilsmeier-Haack reagent (POCl3/DMF)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1,3-diphenyl-1,3-propanedione (1.0 eq) in absolute ethanol.
-
Base Addition: To the stirred solution, add this compound (1.1 eq) at room temperature.
-
Hydrazine Addition: Slowly add hydrazine hydrate (1.2 eq) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 1,3-diphenyl-1H-pyrazole.
-
Formylation (Vilsmeier-Haack reaction): To a stirred solution of dimethylformamide (DMF) at 0 °C, slowly add phosphorus oxychloride (POCl3). To this Vilsmeier-Haack reagent, add the crude 1,3-diphenyl-1H-pyrazole. Stir the reaction mixture at room temperature for 12 hours.
-
Final Work-up: Pour the reaction mixture into crushed ice and neutralize with a sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and dried to yield 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
Expected Yield: 75-85%
Protocol 2: Synthesis of Novel Pyrimidine Derivatives
Pyrimidines are fundamental components of nucleic acids and a common scaffold in a vast number of pharmaceuticals. The Biginelli reaction is a classic multi-component reaction for the synthesis of dihydropyrimidines, which can be subsequently oxidized to pyrimidines. This compound can be used as a base in related condensation reactions.
Reaction Scheme (General Condensation):
Detailed Protocol for the Synthesis of a 2-Substituted-4-methyl-5-ethoxycarbonylpyrimidine: [2]
Materials:
-
Ethyl ethoxymethyleneacetoacetate (0.02 mol)
-
Amidine hydrochloride (e.g., Phenylacetamidine hydrochloride) (0.02 mol)
-
Sodium metal (0.02 mol, 0.46 g)
-
Absolute ethanol (30 ml)
Procedure:
-
Preparation of this compound Solution: In a flame-dried round-bottom flask under an inert atmosphere, carefully add freshly cut sodium metal (0.02 mol) to absolute ethanol (30 ml) in portions to control the exothermic reaction. Allow all the sodium to react to form a clear solution of this compound.
-
Amidine Addition: To the freshly prepared this compound solution, add the amidine hydrochloride (0.02 mol).
-
Dicarbonyl Addition: Add ethyl ethoxymethyleneacetoacetate (0.02 mol) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-water and neutralize with dilute acetic acid.
-
Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from ethanol.
Expected Yield: 60-70%[2]
Protocol 3: Synthesis of Novel 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are an important class of five-membered heterocycles known for their diverse biological activities, including anticancer and antimicrobial properties. A common synthetic route involves the cyclization of acyl hydrazides with carbon disulfide in the presence of a base.
Detailed Protocol for the Synthesis of a 5-substituted-1,3,4-oxadiazole-2-thione: [3][4]
Materials:
-
Aryl/heteroaryl acid hydrazide (10 mmol)
-
Potassium hydroxide (B78521) (or this compound as an alternative base) (10 mmol)
-
Carbon disulfide (10 mmol)
-
Ethanol (30 ml)
-
Hydrochloric acid (for acidification)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the acid hydrazide (10 mmol) and potassium hydroxide (10 mmol) in ethanol (30 ml).
-
Carbon Disulfide Addition: To the stirred solution, add carbon disulfide (10 mmol) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux for 8-10 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Acidification: Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.
-
Isolation: Filter the precipitated solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from ethanol.
Expected Yield: 70-85%[3]
Data Presentation
The following tables summarize the quantitative data for the biological activities of representative novel heterocyclic compounds synthesized using methods analogous to those described above.
Table 1: In Vitro Anti-inflammatory Activity of Novel Pyrazole Derivatives
The anti-inflammatory activity was evaluated by measuring the inhibition of COX-2, a key enzyme in the inflammatory pathway.[5][6][7]
| Compound ID | R1-substituent | R2-substituent | COX-2 IC50 (µM) | Reference |
| Celecoxib | 4-Sulfonamidophenyl | Trifluoromethyl | 0.04 | [8] |
| Compound A | 4-Methoxyphenyl | Phenyl | 0.74 | [6] |
| Compound B | 4-Chlorophenylamino | Methyl | 11.6 | [6] |
| Compound C | 4-Bromophenyl | Phenyl | - | [6] |
Table 2: Cytotoxic Activity of Novel 1,3,4-Oxadiazole Derivatives against Cancer Cell Lines
The cytotoxic activity was determined by measuring the half-maximal inhibitory concentration (IC50) against various cancer cell lines.[9][10][11][12][13]
| Compound ID | R-substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | 3,4-Dihydroxyphenyl | U87 (Glioblastoma) | 35.1 | [9][10][11][12] |
| T98G (Glioblastoma) | 34.4 | [9][10][11][12] | ||
| LN229 (Glioblastoma) | 37.9 | [9][10][11][12] | ||
| Compound 5 | Ferulic acid derivative | SKOV3 (Ovarian) | 14.2 | [9][10][11][12] |
| MCF7 (Breast) | 30.9 | [9][10][11][12] | ||
| A549 (Lung) | 18.3 | [9][10][11][12] | ||
| 5-Fluorouracil | - | HepG2 (Liver) | 21.9 | [13] |
Table 3: Neuroprotective Activity of Novel Pyrazolopyridine Derivatives
The neuroprotective effect was assessed by the percentage of neuroprotection against MPP+-induced neurotoxicity in SH-SY5Y cells.[14]
| Compound ID | Concentration (µM) | Neuroprotection (%) | Reference |
| Derivative 1 | 5 | 20-30 | [14] |
| Derivative 2 | 5 | 20-30 | [14] |
| Derivative 3 | 5 | 20-30 | [14] |
Signaling Pathways and Experimental Workflows
The biological activities of the synthesized heterocyclic compounds are often attributed to their interaction with specific cellular signaling pathways. Below are diagrams of key pathways and experimental workflows.
Experimental Workflow for Heterocyclic Synthesis
Caption: General experimental workflow for this compound-catalyzed synthesis of heterocyclic compounds.
NF-κB Signaling Pathway in Inflammation
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response.[2][8][9][15][16][17][18][19] Many anti-inflammatory drugs, including some pyrazole derivatives, target components of this pathway.[16][17][18]
Caption: Inhibition of the NF-κB signaling pathway by pyrazole derivatives.
NRF2 Signaling Pathway in Neuroprotection
The NRF2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of cellular antioxidant responses and plays a significant role in protecting neurons from oxidative stress.[6][15][20][21][22][23] Certain heterocyclic compounds can activate this pathway, leading to neuroprotective effects.[21][23]
Caption: Activation of the NRF2 neuroprotective pathway by heterocyclic compounds.
References
- 1. Visible-light-mediated synthesis of quinolines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Inhibition of IKK-NFκB pathway sensitizes lung cancer cell lines to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene synthesis [organic-chemistry.org]
- 4. Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.tiu.edu.iq [eprints.tiu.edu.iq]
- 6. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.neliti.com [media.neliti.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Synthesis of novel oxadiazole derivatives and their cytotoxic activity" by BİLGESU ONUR SUCU and ELİF BEYZA KOÇ [journals.tubitak.gov.tr]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. NRF2 Activation by Nitrogen Heterocycles: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. NRF2 Activation by Nitrogen Heterocycles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Sodium Ethoxide in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ethoxide (C₂H₅ONa) is a highly reactive and versatile strong base that holds a pivotal role in modern organic synthesis.[1][2][3] As a white to yellowish hygroscopic powder, it is typically used as a solution in ethanol.[1][4] Its strong basicity and nucleophilic character make it an indispensable reagent for facilitating a variety of chemical transformations crucial to the pharmaceutical industry.[2][5] this compound is primarily employed as a potent catalyst and reagent in condensation, etherification, and esterification reactions to construct the complex molecular architectures of active pharmaceutical ingredients (APIs) and their intermediates.[1][4][5] This document provides detailed application notes, experimental protocols, and key data for its use in the synthesis of important pharmaceutical intermediates.
Key Applications in Pharmaceutical Synthesis
This compound's utility in pharmaceutical synthesis is broad, primarily centered on its ability to act as a strong base to deprotonate weakly acidic protons, thereby generating potent nucleophiles like enolates.[3] Key reactions include:
-
Claisen Condensation: An essential carbon-carbon bond-forming reaction that condenses two ester molecules to form β-keto esters, which are precursors to a wide range of pharmaceuticals.[5][6][7][8][9]
-
Dieckmann Condensation: An intramolecular variant of the Claisen condensation, used to synthesize cyclic β-keto esters, foundational structures in many natural products and drugs like steroids and alkaloids.[10][11]
-
Williamson Ether Synthesis: A classic and widely used method for preparing symmetrical and asymmetrical ethers, a common functional group in drug molecules.[12][13][14]
-
Alkylation and Acylation: Used to introduce alkyl or acyl groups at the α-position of carbonyl compounds, a key step in modifying molecular scaffolds.
The following diagram illustrates the primary reaction types facilitated by this compound in pharmaceutical synthesis.
Caption: Key synthetic pathways enabled by this compound.
Application Note 1: Synthesis of Barbiturates via Claisen Condensation
Barbiturates are a class of drugs derived from barbituric acid that function as central nervous system depressants.[15] The core barbiturate (B1230296) ring is synthesized via a Claisen-type condensation reaction between a dialkyl malonate and urea (B33335), catalyzed by a strong base like this compound.[15][16] this compound deprotonates urea, transforming it into a more potent nucleophile that subsequently attacks the carbonyl carbons of the malonic ester.[15]
Caption: Mechanism of barbiturate ring formation.
Experimental Protocol: Synthesis of Barbituric Acid
This protocol is adapted from the established procedure described in Organic Syntheses.[15][16]
Materials:
-
Sodium metal
-
Absolute Ethanol
-
Diethyl malonate
-
Urea (dry)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
Equipment:
-
2 L Round-bottom flask
-
Reflux condenser with a calcium chloride guard tube
-
Oil bath or heating mantle
-
Büchner funnel and filter flask
-
Beakers and stirring apparatus
Procedure:
-
Preparation of this compound: In a 2 L round-bottom flask equipped with a reflux condenser, carefully dissolve 11.5 g (0.5 gram-atom) of finely cut sodium metal in 250 mL of absolute ethanol. The reaction is exothermic; add the sodium in small portions to control the rate of reaction.[16][17]
-
Addition of Reactants: Once all the sodium has dissolved to form a clear solution of this compound, add 80 g (0.5 mol) of diethyl malonate to the flask.[15][16]
-
In a separate beaker, dissolve 30 g (0.5 mol) of dry urea in 250 mL of hot (approx. 70°C) absolute ethanol. Add this hot urea solution to the reaction flask.[16][17]
-
Reaction: Shake the mixture well and heat it to reflux using an oil bath set to 110°C. Continue refluxing for 7 hours. A white solid (the sodium salt of barbituric acid) will precipitate during the reaction.[16][17]
-
Work-up and Isolation: After the reflux period, add 500 mL of hot water (approx. 50°C) to the reaction mixture to dissolve the white precipitate.[16][17]
-
Acidification: While stirring, carefully acidify the solution with concentrated HCl (approx. 45 mL) until it is acidic to litmus (B1172312) paper. This will precipitate the barbituric acid.[16][17]
-
Crystallization and Filtration: Cool the clear, acidified solution in an ice bath overnight to ensure complete crystallization.[16]
-
Drying: Collect the white crystalline product on a Büchner funnel, wash it with 50 mL of cold water, and dry it in an oven at 105-110°C for 3-4 hours.[16]
| Parameter | Value | Reference |
| Reactants | ||
| Sodium | 11.5 g (0.5 g-atom) | [15][16] |
| Absolute Ethanol | 500 mL (total) | [15][16] |
| Diethyl Malonate | 80 g (0.5 mol) | [15][16] |
| Urea | 30 g (0.5 mol) | [15][16] |
| Reaction Conditions | ||
| Reflux Temperature | 110 °C | [16][17] |
| Reaction Time | 7 hours | [16][17] |
| Yield | ||
| Product | Barbituric Acid | [16] |
| Theoretical Yield | ~64 g | [18] |
| Actual Yield | 46–50 g (72-78%) | [16] |
Application Note 2: Synthesis of Cyclic Intermediates via Dieckmann Condensation
The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a cyclic β-keto ester.[10][11] This reaction is a cornerstone in organic synthesis for creating five- and six-membered rings, which are prevalent in pharmaceuticals such as prostaglandin intermediates and macrolide antibiotics.[10] this compound has historically been the base of choice for this transformation, typically conducted in ethanol.[10]
Caption: Mechanism of Dieckmann condensation.
General Experimental Protocol: Dieckmann Condensation
This protocol provides a general methodology for a typical Dieckmann condensation using this compound.
Materials:
-
Appropriate diester (e.g., diethyl adipate (B1204190) for a 5-membered ring)
-
This compound (solid or as a solution in ethanol)
-
Anhydrous solvent (e.g., ethanol, toluene, or THF)
-
Aqueous acid for work-up (e.g., dilute HCl or acetic acid)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent and this compound (typically 1.0-1.2 equivalents).
-
Substrate Addition: Slowly add the diester substrate to the stirred solution of this compound. The addition is often done at room temperature or with cooling, depending on the reactivity of the substrate.
-
Reaction: The reaction mixture is typically heated to reflux to drive the cyclization to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench by carefully adding aqueous acid to neutralize the excess base and protonate the resulting enolate.
-
Extraction and Isolation: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure to yield the crude cyclic β-keto ester.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography.
| Parameter | Typical Value/Condition | Note |
| Base | This compound | Stoichiometric amount (1.0-1.2 eq.) required.[6][11] |
| Solvent | Ethanol, Toluene, Benzene | The choice of base should match the ester's alcohol to prevent transesterification.[19][20] |
| Temperature | Room Temperature to Reflux | Highly dependent on the substrate. |
| Reaction Time | 2 - 24 hours | Monitored by TLC. |
| Product | 5- or 6-membered cyclic β-keto ester | Yields are generally high for these ring sizes.[10][11] |
General Experimental Workflow
The following diagram outlines a typical laboratory workflow for a synthesis reaction involving this compound, from the initial setup to the final product isolation.
Caption: General workflow for this compound-mediated synthesis.
This compound is a powerful and economical strong base that is fundamental to the synthesis of a multitude of pharmaceutical intermediates.[4][5] Its efficacy in promoting Claisen, Dieckmann, and Williamson reactions allows for the efficient construction of the carbon and ether frameworks that constitute many modern drugs.[5][10] The protocols and data presented here highlight its central role and provide a practical guide for its application in a research and development setting. Proper handling under anhydrous conditions is critical to ensure high yields and minimize side reactions.[17]
References
- 1. High Quality this compound: A Versatile Reagent for Organic Synthesis Manufacturer, Factory | Anhao [anhaochemical.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | Reagent for Organic Synthesis [benchchem.com]
- 4. guidechem.com [guidechem.com]
- 5. alkimia.co.in [alkimia.co.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Claisen Condensation [organic-chemistry.org]
- 8. Claisen condensation reaction - Examples and Mechanism [chemicalnote.com]
- 9. scienceinfo.com [scienceinfo.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 13. francis-press.com [francis-press.com]
- 14. byjus.com [byjus.com]
- 15. benchchem.com [benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. benchchem.com [benchchem.com]
- 18. Practical Experiment 8: To synthesize and characterized barbaturic acid | PPTX [slideshare.net]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. perlego.com [perlego.com]
Application Notes and Protocols for Malonic Ester Synthesis Using Sodium Ethoxide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the malonic ester synthesis, a versatile and widely used method in organic chemistry for the preparation of substituted carboxylic acids.[1][2] The synthesis utilizes diethyl malonate, or a similar malonic acid ester, which is alkylated at the carbon alpha to both carbonyl groups.[3] This is followed by hydrolysis and decarboxylation to yield the final carboxylic acid derivative.[1][4]
The remarkable acidity of the α-hydrogens of the malonic ester (pKa ≈ 13) is a key feature of this synthesis, allowing for their efficient removal by a moderately strong base such as sodium ethoxide to form a stabilized enolate.[1] This enolate then functions as a nucleophile, attacking an alkyl halide in an SN2 reaction to forge a new carbon-carbon bond.[1][5] Subsequent hydrolysis of the ester groups and decarboxylation upon heating furnishes a substituted acetic acid.[1] This methodology holds significant importance in the pharmaceutical industry for the synthesis of various drug molecules, including barbiturates, sedatives, and anticonvulsants.[1][3]
Reaction Mechanism
The malonic ester synthesis proceeds through a well-defined sequence of reactions:
-
Deprotonation: this compound, a strong base, abstracts an acidic α-hydrogen from the malonic ester, resulting in the formation of a resonance-stabilized enolate.[1][6]
-
Alkylation: The nucleophilic enolate attacks an alkyl halide in an SN2 reaction, displacing the halide and forming an alkylated malonic ester.[1][5] This step is pivotal for introducing the desired alkyl group.
-
Saponification: The ester groups of the alkylated malonic ester are hydrolyzed, typically using a base like sodium hydroxide, to form a dicarboxylic acid.[1][6]
-
Decarboxylation: Upon heating in the presence of acid, the resulting β-keto acid intermediate readily loses a molecule of carbon dioxide to yield the final substituted carboxylic acid.[1][4][6]
A major consideration in this synthesis is the potential for dialkylation, where the mono-alkylated product undergoes a second deprotonation and reacts with another molecule of the alkyl halide.[3][7] This can be minimized by using an excess of the malonic ester.[7]
Caption: Reaction mechanism of the this compound-catalyzed malonic ester synthesis.
Quantitative Data Summary
The yields of the malonic ester synthesis can vary based on the specific alkyl halide used and the reaction conditions. The following table summarizes typical yields for the alkylation step with different substrates.
| Alkylating Agent | Product | Typical Yield (%) |
| Methyl Bromide | Propanoic Acid | 97 (alkylation step)[7] |
| Ethyl Bromide | Butanoic Acid | 80-90[7] |
| Benzyl Chloride | 3-Phenylpropanoic Acid | 75-85[7] |
| 1,4-Dibromobutane | Cyclopentanecarboxylic Acid | 60-70[7] |
Yields are representative and can vary based on specific reaction conditions.[7]
Experimental Protocols
Protocol 1: Synthesis of a Mono-alkylated Carboxylic Acid (e.g., Pentanoic Acid)
This protocol details the synthesis of pentanoic acid via the mono-alkylation of diethyl malonate with 1-bromopropane (B46711).
Materials:
-
Diethyl malonate
-
This compound
-
Absolute ethanol (B145695)
-
1-Bromopropane
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Saturated sodium chloride solution (brine)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Enolate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve this compound (1.0 equivalent) in absolute ethanol under an inert atmosphere. To this solution, add diethyl malonate (1.0 equivalent) dropwise with stirring.[1]
-
Alkylation: After the addition of diethyl malonate is complete, add 1-bromopropane (1.0 equivalent) dropwise to the reaction mixture. The mixture is then heated to reflux for 2-3 hours.[1]
-
Work-up and Isolation of Alkylated Ester: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water.[1] The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude diethyl n-propylmalonate.[1]
-
Hydrolysis and Decarboxylation: The crude ester is refluxed with concentrated hydrochloric acid for 4-6 hours. The reaction mixture is then cooled and extracted with diethyl ether. The organic layer is washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is removed to yield pentanoic acid.[1]
Protocol 2: Synthesis of a Di-alkylated Carboxylic Acid (e.g., 2-Methylpentanoic Acid)
This protocol describes the synthesis of 2-methylpentanoic acid, a di-substituted carboxylic acid, through a sequential di-alkylation of diethyl malonate.
Materials:
-
Diethyl malonate
-
This compound
-
Absolute ethanol
-
1-Bromopropane
-
Methyl iodide
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Saturated sodium chloride solution (brine)
Procedure:
-
First Alkylation: Following Protocol 1, synthesize and isolate diethyl n-propylmalonate.
-
Second Deprotonation: To a solution of this compound (1.0 equivalent) in absolute ethanol, add the purified diethyl n-propylmalonate (1.0 equivalent) dropwise.[1]
-
Second Alkylation: Add methyl iodide (1.0 equivalent) to the reaction mixture and reflux for 2-3 hours.[1]
-
Work-up, Hydrolysis, and Decarboxylation: Follow the work-up and hydrolysis/decarboxylation steps as described in Protocol 1 to obtain 2-methylpentanoic acid.[1]
Experimental Workflow Diagram
Caption: General experimental workflow for malonic ester synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Sodium Ethoxide in the Williamson Ether Synthesis for Asymmetric Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the preparation of both symmetrical and asymmetrical ethers.[1][2] This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[2][3][4] Sodium ethoxide, a readily available and potent nucleophile, is a frequently utilized reagent in this synthesis. These application notes provide detailed protocols and quantitative data for the synthesis of asymmetric ethers using this compound, with a particular focus on optimizing reaction conditions to favor substitution over competing elimination reactions.
The synthesis of asymmetric ethers requires careful consideration of the starting materials. To maximize the yield of the desired ether and minimize the formation of byproducts from E2 elimination, the reaction should be designed to involve a primary alkyl halide and an alkoxide that can be primary, secondary, or tertiary.[1][3] The use of secondary or tertiary alkyl halides is generally avoided as it leads to the formation of alkenes.[3][5]
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the synthesis of various asymmetric ethers using this compound or a closely related in situ generated alkoxide.
Table 1: Synthesis of Alkyl-Aryl Ethers
| Ether Product | Alkoxide/Phenoxide | Alkyl Halide | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenetole (B1680304) | Sodium Phenoxide* | Ethyl bromide | Methanol (B129727) | Reflux | 0.75 | High (not specified) |
| Phenacetin (B1679774) | Sodium 4-acetamidophenoxide** | Ethyl iodide | Ethanol (B145695) | Reflux | 1 | Good (not specified) |
*Generated in situ from phenol (B47542) and sodium methoxide (B1231860). **Generated in situ from 4-acetamidophenol and this compound.
Table 2: Synthesis of Dialkyl Ethers
| Ether Product | Alkoxide | Alkyl Halide | Key Consideration | Expected Outcome |
| Ethyl tert-butyl ether | Sodium tert-butoxide | Ethyl bromide | Use of a primary alkyl halide is crucial. | High yield of ether. |
| Ethyl tert-butyl ether | This compound | tert-Butyl bromide | Tertiary alkyl halide will lead to elimination. | Predominantly isobutylene (B52900) formation. |
| Ethyl isopropyl ether | Sodium isopropoxide | Ethyl bromide | Primary alkyl halide favors substitution. | Good yield of ether. |
| Ethyl isopropyl ether | This compound | Isopropyl bromide | Secondary alkyl halide will lead to elimination. | Significant amount of propene formation. |
Experimental Protocols
Protocol 1: Synthesis of Phenetole (Ethyl Phenyl Ether)
This protocol is adapted from a standard laboratory procedure for the Williamson synthesis of ethers.
Reaction:
C₆H₅OH + CH₃ONa → C₆H₅ONa + CH₃OH C₆H₅ONa + CH₃CH₂Br → C₆H₅OCH₂CH₃ + NaBr
Materials:
-
Sodium metal (1.3 g)
-
Absolute methanol (25 mL)
-
Phenol (5 g)
-
Ethyl bromide (4.4 mL, 6.4 g)
-
Diethyl ether (30 mL)
-
Anhydrous calcium chloride
Procedure:
-
In a 100 mL round-bottomed flask equipped with a reflux condenser, dissolve sodium metal (1.3 g) in absolute methanol (25 mL). The reaction is exothermic and the methanol will boil under reflux.
-
Once all the sodium has dissolved, cool the resulting sodium methoxide solution and add phenol (5 g). The phenol will dissolve to form sodium phenoxide.
-
To the clear solution of sodium phenoxide, add ethyl bromide (6.4 g).
-
Re-attach the reflux condenser and gently boil the solution using a water bath for 45 minutes.[6]
-
After the reflux period, rearrange the condenser for distillation and distill off the excess methanol.
-
Pour the remaining liquid into a separatory funnel containing 25 mL of cold water.
-
Extract the phenetole with diethyl ether (30 mL).
-
Separate the aqueous layer and wash the ether layer with an equal volume of water.
-
Dry the ether layer with anhydrous calcium chloride, filter, and distill off the diethyl ether.
-
Finally, distill the remaining liquid to obtain pure phenetole.
Protocol 2: Synthesis of Phenacetin
This protocol describes the synthesis of the analgesic phenacetin from 4-acetamidophenol.[7]
Reaction:
HOC₆H₄NHCOCH₃ + NaOCH₂CH₃ → NaOC₆H₄NHCOCH₃ + CH₃CH₂OH NaOC₆H₄NHCOCH₃ + CH₃CH₂I → CH₃CH₂OC₆H₄NHCOCH₃ + NaI
Materials:
-
This compound (0.7 g)
-
Absolute ethanol (10 mL)
-
4-Acetamidophenol (1 g)
-
Ethyl iodide (0.8 mL)
-
Deionized (DI) water
Procedure:
-
In a 50 mL round-bottomed flask, add this compound (0.7 g) and absolute ethanol (10 mL).[7]
-
Add 4-acetamidophenol (1 g) to the flask, followed by ethyl iodide (0.8 mL).[7]
-
Attach a reflux condenser and gently reflux the mixture for 1 hour.[7]
-
Carefully add 10 mL of DI water through the reflux condenser to the hot reaction mixture and swirl to induce precipitation.[7]
-
Cool the flask in an ice bath for 5 minutes.
-
Collect the solid product by vacuum filtration and wash with approximately 5 mL of cold water.[7]
-
Recrystallize the crude product from a minimal amount of warm ethanol and water to obtain pure phenacetin.[7]
-
Dry the purified product and determine its melting point.
Visualizations
Caption: General workflow for the Williamson ether synthesis.
Caption: SN2 mechanism of the Williamson ether synthesis.
Caption: Logical approach to selecting reactants for asymmetric ether synthesis.
References
- 1. byjus.com [byjus.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Solved 11. Williamson Synthesis of Ethers - Preparation of | Chegg.com [chegg.com]
- 7. studylib.net [studylib.net]
Application Notes and Protocols for Large-Scale Synthesis of β-Keto Esters Using Sodium Ethoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The large-scale synthesis of β-keto esters is a critical process in the pharmaceutical and fine chemical industries, as these compounds are versatile intermediates for the production of a wide range of more complex molecules, including analgesics and antibiotics. The Claisen condensation reaction, a carbon-carbon bond-forming reaction, is a cornerstone method for this synthesis.[1][2][3][4] This protocol focuses on the use of sodium ethoxide as a strong base to facilitate the condensation of esters into β-keto esters.[1][3][5] Careful control of reaction conditions is paramount to ensure high yields and purity on a large scale.
Core Principles
The Claisen condensation involves the reaction of two ester molecules, where one acts as a nucleophile after deprotonation by a strong base, and the other as an electrophile.[1][2] The reaction is reversible, and to drive the equilibrium towards the product, a stoichiometric amount of base is required.[1][2][4] The resulting β-keto ester is more acidic than the starting alcohol and is deprotonated by the alkoxide base. An acidic workup is then necessary to protonate the enolate and isolate the final β-keto ester.[4][6][7] A critical consideration for avoiding side reactions is the use of a sodium alkoxide base with an alkoxide group that matches the alkoxy group of the starting ester to prevent transesterification.[4][5][7]
Experimental Protocol: Large-Scale Synthesis of Ethyl Acetoacetate (B1235776)
This protocol details the synthesis of ethyl acetoacetate from ethyl acetate (B1210297) using this compound.
Materials:
-
Ethyl acetate (anhydrous, alcohol-free)
-
This compound
-
Ethanol (anhydrous)
-
50% Acetic acid solution
-
Calcium chloride (anhydrous)
-
Large-scale reaction vessel with mechanical stirrer, reflux condenser, and dropping funnel
-
Heating and cooling system
-
Distillation apparatus
Procedure:
-
Reaction Setup: Ensure all glassware and the reaction vessel are thoroughly dried to prevent hydrolysis of the ester and consumption of the base.[7] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.
-
Charge the Reactor: In a suitable large-scale reactor, place 500 g (5.7 moles) of anhydrous ethyl acetate.[8]
-
Base Addition: While stirring, carefully add 50 g (2.2 moles) of this compound. The addition should be done portion-wise to control the initial reaction.
-
Initiation and Reflux: The reaction may be slow to start and can be initiated by gentle warming on a water bath.[8] Once the reaction begins, it can become vigorous, and cooling may be necessary to control the reflux.[8]
-
Reaction Completion: Continue stirring and refluxing the mixture until all the sodium has reacted. This can take several hours.
-
Acidic Work-up: After the reaction is complete, cool the mixture. Slowly add approximately 275 cc of a 50% acetic acid solution to neutralize the reaction mixture and protonate the enolate.[6][8]
-
Phase Separation: Salt may be added to facilitate the separation of the ester layer.[8] Separate the organic layer containing the crude ethyl acetoacetate.
-
Drying and Purification: Dry the organic layer over anhydrous calcium chloride.[8] The crude product is then purified by fractional distillation under reduced pressure. The fraction boiling at 76–80°C/18 mm Hg is collected.[8]
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of β-keto esters using this compound, based on literature values.
| Reactant 1 | Reactant 2 | Base (moles) | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Ethyl Acetate (5.7 moles) | - | Sodium (2.2 atoms) | Reflux | Several hours | Ethyl Acetoacetate | 28-29 | [8] |
| Ethyl Acetate (0.2 moles) | Ethanol (0.1 moles) | Sodium (0.1 moles) | 82 | 2 | Ethyl Acetoacetate | 91.55 | [9] |
| Ethyl Acetoacetate (5 moles) | n-Butyl bromide (5.47 moles) | Sodium (5 atoms) in Ethanol | Gentle boiling | 6-10 | Ethyl n-butylacetoacetate | 69-72 | [9][10] |
Note: In some protocols, sodium metal is used to generate this compound in situ by reacting it with ethanol.[9]
Visualizing the Workflow and Signaling Pathway
Experimental Workflow for β-Keto Ester Synthesis
The following diagram illustrates the general workflow for the large-scale synthesis of a β-keto ester using this compound.
Caption: Workflow for β-Keto Ester Synthesis.
Claisen Condensation Signaling Pathway
The following diagram outlines the key steps in the Claisen condensation reaction mechanism.
Caption: Claisen Condensation Mechanism Pathway.
References
- 1. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Transesterification of Vegetable Oils using Sodium Ethoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transesterification is a crucial chemical process for converting triglycerides, the primary components of vegetable oils, into fatty acid ethyl esters (FAEEs), commonly known as biodiesel. This process involves the reaction of a triglyceride with an alcohol, in this case, ethanol (B145695), in the presence of a catalyst. Sodium ethoxide (NaOEt) is a highly effective and strong alkaline catalyst for this reaction, significantly accelerating the rate and improving the yield of biodiesel production.[1] The use of ethanol, a renewable resource, in this process makes the resulting biodiesel a completely bio-based fuel. This document provides detailed application notes and experimental protocols for the transesterification of various vegetable oils using this compound.
Chemical Reaction: Transesterification
The overall transesterification reaction is as follows:
Triglyceride + 3 Ethanol --(this compound)--> 3 Fatty Acid Ethyl Esters + Glycerol (B35011)
The reaction proceeds in a stepwise manner, where the triglyceride is converted to diglycerides, then to monoglycerides, and finally to glycerol, with a fatty acid ethyl ester being produced at each step.
Data Presentation: Optimized Reaction Conditions
The efficiency of the transesterification reaction is influenced by several key parameters, including the concentration of the this compound catalyst, the molar ratio of ethanol to oil, the reaction temperature, and the reaction time. The optimal conditions can vary depending on the specific vegetable oil being used due to differences in their fatty acid composition and free fatty acid content. The following tables summarize the optimized reaction conditions for the transesterification of various vegetable oils using this compound.
Table 1: Optimized Conditions for this compound Catalyzed Transesterification of Sunflower Oil
| Parameter | Optimal Value | Reference |
| This compound Concentration | 1.6 wt.% | [2] |
| Ethanol to Oil Ratio | 25 v/v% (4.25:1 molar ratio) | [2] |
| Reaction Temperature | 55 °C | [2] |
| Reaction Time | 120 minutes | [2] |
| Biodiesel Yield | ~100% Ethyl Esters | [2] |
Table 2: Optimized Conditions for this compound Catalyzed Transesterification of a Fat Mixture
| Parameter | Optimal Value | Reference |
| This compound Concentration | 0.15 - 0.25% | [3] |
| Reaction Temperature | 55 - 60 °C | [3] |
| Reaction Time | 20 - 30 minutes | [3] |
Table 3: General Conditions for Ethanolysis of Soybean Oil
| Parameter | Value | Reference |
| This compound Concentration | 1.26 wt% | [4] |
| Ethanol to Oil Ratio | 6:1 molar ratio | [4] |
| Reaction Temperature | 23 °C (for phase distribution study) | [4] |
Experimental Protocols
Safety Precautions
This compound is a corrosive, flammable, and moisture-sensitive substance. It reacts violently with water, which can generate fire and explosion hazards.[5] Always handle this compound in a dry, well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon).[6] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[6][7] Ensure that a fire extinguisher rated for chemical fires (e.g., dry powder or CO2) and an emergency eye wash station are readily accessible.[5][8]
Materials and Reagents
-
Vegetable Oil (e.g., Sunflower, Canola, Soybean, Palm)
-
Anhydrous Ethanol (≥99.5% purity)
-
This compound (solid or as a solution in ethanol)
-
Hydrochloric Acid (HCl) solution (for catalyst neutralization)
-
Distilled Water
-
Anhydrous Sodium Sulfate (B86663) (for drying)
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical or magnetic stirrer with hot plate
-
Thermometer or temperature probe
-
Separatory funnel
-
Beakers and graduated cylinders
-
Rotary evaporator (optional, for solvent removal)
General Protocol for Transesterification
This protocol is a general guideline. Optimal conditions from the data tables should be applied for specific vegetable oils.
-
Oil Preparation:
-
Filter the vegetable oil to remove any solid impurities.
-
If the oil has a high water content, it should be pre-heated to >100 °C to remove moisture, as water can lead to soap formation and reduce the catalyst's effectiveness.
-
-
Catalyst Preparation (this compound Solution):
-
If using solid this compound, it must be dissolved in anhydrous ethanol to prepare a solution of the desired concentration. This should be done in a separate flask under an inert atmosphere to prevent reaction with atmospheric moisture. The dissolution is exothermic and should be done with care.
-
-
Reaction Setup:
-
Set up the three-neck round-bottom flask with a reflux condenser, a stirrer, and a thermometer.
-
Add the desired amount of vegetable oil to the flask and begin stirring.
-
Heat the oil to the specified reaction temperature (e.g., 55 °C).[2]
-
-
Transesterification Reaction:
-
Once the oil has reached the target temperature, slowly add the prepared this compound solution to the flask.
-
Maintain the reaction at the optimal temperature and stirring speed for the specified duration (e.g., 120 minutes).[2]
-
-
Product Separation:
-
After the reaction is complete, turn off the heat and stop stirring.
-
Transfer the reaction mixture to a separatory funnel and allow it to stand for several hours (or overnight) for phase separation. The mixture will separate into two distinct layers: an upper layer of fatty acid ethyl esters (biodiesel) and a lower layer of glycerol.
-
-
Purification of Biodiesel:
-
Carefully drain the lower glycerol layer.
-
The biodiesel layer may still contain residual catalyst, excess ethanol, and soaps. To purify it, wash the biodiesel by adding warm distilled water to the separatory funnel, gently shaking, and allowing the layers to separate again. Drain the lower aqueous layer. Repeat this washing step 2-3 times.
-
To neutralize any remaining catalyst, a dilute acid wash (e.g., with a weak solution of hydrochloric acid) can be performed before the final water wash.
-
After the final wash, dry the biodiesel by passing it through a column of anhydrous sodium sulfate or by using a rotary evaporator to remove any residual water and ethanol.
-
Visualizations
Transesterification Reaction Mechanism```dot
Caption: Experimental workflow for biodiesel production.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Sodium Ethoxide Mediated Reactions
Welcome to the technical support center for sodium ethoxide mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues leading to low product yields.
Frequently Asked Questions (FAQs)
Q1: My this compound has a yellow or brownish tint. Can I still use it?
A1: Caution is advised. This compound is a white solid when pure.[1] A yellow or brown discoloration indicates potential degradation.[1] The reagent is highly sensitive to moisture and carbon dioxide from the air, which can lead to the formation of less basic sodium hydroxide (B78521) and other impurities.[1] This degradation is a known source of irreproducibility in reactions.[1] For reactions sensitive to base strength and purity, using a freshly opened container or a newly prepared solution is highly recommended for optimal results.
Q2: What are the most common causes of low yields in reactions using this compound?
A2: Low yields in this compound mediated reactions can typically be attributed to one or more of the following factors:
-
Poor Reagent Quality: The this compound may have degraded due to exposure to air and moisture.[1]
-
Presence of Water: this compound reacts rapidly with water to form sodium hydroxide and ethanol (B145695).[1] The presence of water can lead to unwanted side reactions, such as the saponification (hydrolysis) of ester starting materials or products.
-
Competing Side Reactions: Depending on the specific reaction, side reactions like elimination (E2), transesterification, or self-condensation can significantly lower the yield of the desired product.[1][2]
-
Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and solvent choice play a critical role and may need optimization.[2]
-
Unfavorable Equilibrium: Some reactions, like the Claisen condensation, are equilibrium-driven. A stoichiometric amount of base is often required to deprotonate the product and drive the reaction to completion.[3]
Q3: How critical are anhydrous conditions, and how can I ensure them?
A3: Anhydrous conditions are absolutely critical for the success of most this compound mediated reactions. This compound is extremely sensitive to moisture.[1] To ensure an anhydrous environment, all glassware should be thoroughly dried (e.g., flame-dried under vacuum or oven-dried at >120°C for several hours) and the reaction should be assembled under an inert atmosphere (e.g., nitrogen or argon).[4][5] Solvents must be rigorously dried using appropriate methods, such as distillation from a drying agent or passage through a column of activated molecular sieves.[6]
Troubleshooting Guides
Issue 1: Low Yield in Williamson Ether Synthesis
Symptom: The primary product is an alkene (elimination product) instead of the desired ether, especially when using secondary or tertiary alkyl halides.
Cause: this compound is not only a strong nucleophile but also a strong base. With sterically hindered (secondary or tertiary) alkyl halides, the E2 elimination pathway often competes with or dominates the desired SN2 substitution pathway.[7][8] Higher temperatures also favor elimination over substitution.[9]
Troubleshooting & Optimization:
-
Substrate Choice: The Williamson ether synthesis works best with methyl and primary alkyl halides.[7][8] If possible, redesign your synthesis to use a primary alkyl halide and the alkoxide of the more sterically hindered alcohol.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Typical Williamson reactions are conducted at 50 to 100 °C.[2][10] Consider starting at a lower temperature (e.g., 50°C) and monitoring the reaction progress.
-
Solvent Selection: While the parent alcohol (ethanol) is often used as the solvent, polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF) can accelerate SN2 reactions.[2] However, with a strong base like this compound, E2 may still be a major pathway.[8]
-
Alternative Reagents: If elimination is persistent, consider using a milder base or converting the alcohol to the alkoxide with sodium hydride (NaH) in an aprotic solvent like THF.[7][11]
Issue 2: Low Yield in Claisen Condensation
Symptom: The reaction fails to proceed to completion, resulting in a low yield of the β-keto ester.
Cause: The Claisen condensation is a reversible reaction. The equilibrium often lies on the side of the starting materials. The reaction is driven to completion by the deprotonation of the product, a β-keto ester, which is more acidic than the starting alcohol (ethanol). This requires a full equivalent of base.[3][12]
Troubleshooting & Optimization:
-
Stoichiometry of the Base: Ensure you are using at least one full equivalent of active this compound relative to the ester that will be enolized. Using only a catalytic amount will result in very low yields.[3]
-
Base Quality: As mentioned, degraded this compound will be less effective. Use high-quality, dry this compound.
-
Solvent and Base Matching: To prevent transesterification, the alkoxide base should match the alkoxy group of the ester (e.g., use this compound with ethyl esters).[1][13]
-
Consider a Stronger Base: In some cases, using a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) can lead to higher yields by irreversibly forming the enolate.[14]
Data Presentation
Table 1: Influence of Substrate on Substitution (SN2) vs. Elimination (E2) Pathways
This table summarizes the expected major reaction pathway when reacting different classes of alkyl halides with a strong, non-bulky base like this compound.
| Alkyl Halide Class | Primary (1°) | Secondary (2°) | Tertiary (3°) |
| Major Pathway | SN2 (Substitution) | E2 (Elimination) | E2 (Elimination) |
| Minor Pathway | E2 (Elimination) | SN2 (Substitution) | SN1/E1 (with weak base/nucleophile) |
| Comments | SN2 is highly favored due to minimal steric hindrance.[8] | E2 is typically the major product as steric hindrance increases.[8][9] | SN2 is not observed due to high steric hindrance.[8] |
Table 2: General Reaction Conditions for Williamson Ether Synthesis
This table provides typical starting conditions for optimizing a Williamson ether synthesis.
| Parameter | Typical Range/Value | Notes |
| Temperature | 50 - 100 °C | Higher temperatures favor the competing E2 elimination reaction.[2][10] |
| Reaction Time | 1 - 8 hours | Reaction progress should be monitored by TLC or GC/LC-MS.[2][10] |
| Solvent | Ethanol, DMF, Acetonitrile | Protic solvents can slow the reaction. Polar aprotic solvents often give better results.[2][7] |
| Typical Yields | 50 - 95% | Yields are highly dependent on the specific substrates used.[2][10] |
Mandatory Visualizations
Caption: Troubleshooting workflow for low yields in this compound reactions.
Caption: Competing SN2 (ether) and E2 (alkene) pathways.
Caption: Workflow for setting up a reaction under anhydrous conditions.
Experimental Protocols
Protocol 1: Claisen Condensation of Ethyl Acetate (B1210297) to Ethyl Acetoacetate (B1235776)
This protocol is a representative procedure for a Claisen condensation.
Materials:
-
Sodium metal
-
Absolute Ethanol (anhydrous)
-
Ethyl Acetate (anhydrous)
-
Acetic Acid
-
Saturated Sodium Chloride solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation of this compound: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube) and a dropping funnel, add sodium metal pieces to absolute ethanol under an inert atmosphere. The reaction is exothermic and will cause the ethanol to reflux.[15] Allow the reaction to proceed until all the sodium has dissolved completely.
-
Reaction: Cool the this compound solution in an ice bath. Add anhydrous ethyl acetate dropwise from the dropping funnel with stirring over a period of time, maintaining a gentle reflux.[15]
-
Heating: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure the reaction goes to completion.[15]
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding it to a beaker containing ice and acetic acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude ethyl acetoacetate can be purified by vacuum distillation.[16]
Protocol 2: Williamson Ether Synthesis of 2-Butoxynaphthalene
This protocol is adapted from a procedure for the synthesis of an unsymmetrical ether.[17]
Materials:
-
Sodium Hydroxide (solid)
-
Ethanol
-
Round-bottom flask, reflux condenser, heating mantle, syringe
Procedure:
-
Alkoxide Formation: To a 5 mL conical reaction vial, add 2-naphthol (150 mg), ethanol (2.5 mL), and crushed solid sodium hydroxide (87 mg).[17]
-
Heating: Equip the vial with an air condenser and heat the solution to reflux (approx. 80-90°C) for 10 minutes to ensure the complete formation of the sodium 2-naphthoxide nucleophile.[17]
-
Addition of Electrophile: Cool the solution to below 60°C and add 1-bromobutane (0.15 mL) via syringe.[17]
-
Reaction: Reheat the reaction mixture to reflux and maintain for 50-60 minutes. Monitor the reaction by TLC.[17]
-
Isolation: Remove the vial from the heat and allow it to cool. Transfer the contents to a small Erlenmeyer flask and add ice-cold water (~1 mL) to precipitate the solid product.[17]
-
Purification: Collect the solid product by vacuum filtration using a Hirsch funnel. Wash the solid with a small amount of ice-cold water. Allow the product to air-dry. The product can be further purified by recrystallization if necessary.[17]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. scribd.com [scribd.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. byjus.com [byjus.com]
- 11. grokipedia.com [grokipedia.com]
- 12. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 13. Claisen condensation - Wikipedia [en.wikipedia.org]
- 14. Claisen Condensation [organic-chemistry.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. community.wvu.edu [community.wvu.edu]
Technical Support Center: Managing Sodium Ethoxide in Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of sodium ethoxide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
This compound (C₂H₅ONa) is a strong base widely used in organic synthesis, including in the pharmaceutical and agrochemical industries.[1] It is highly hygroscopic, meaning it readily attracts and absorbs moisture from the atmosphere.[2] This is a significant concern because water reacts with this compound, hydrolyzing it into sodium hydroxide (B78521) (NaOH) and ethanol (B145695).[3][4] This degradation can compromise the integrity of experiments by introducing impurities and reducing the base's efficacy, leading to poor reproducibility and low yields.[2][3]
Q2: How can I visually assess the quality of my solid this compound?
Fresh, high-purity this compound should be a white to pale yellow powder.[4][5] Over time, exposure to air and moisture can cause it to darken, turning yellow, brown, or even black as it decomposes.[3][4] Clumped or discolored powder is a strong indicator of degradation.[2] However, the physical appearance may not always reveal the full extent of degradation, as contamination with sodium hydroxide is not always obvious.[3]
Q3: What are the primary degradation products of this compound upon exposure to air?
When exposed to moist air, this compound rapidly hydrolyzes to form sodium hydroxide (NaOH).[1][3] In the presence of carbon dioxide from the air, it can form sodium ethyl carbonate.[3] Further degradation can lead to a variety of other sodium salts.[3]
Q4: What is the impact of sodium hydroxide contamination in my reaction?
The presence of sodium hydroxide, a common impurity in degraded this compound, can lead to several issues in organic reactions.[3] It can act as a weaker base, altering the reaction pathway or rate. In reactions like the Claisen condensation, it can promote undesirable side reactions such as the saponification (hydrolysis) of ester starting materials and products.[2]
Q5: How should I properly store this compound to minimize degradation?
To maintain its integrity, this compound must be stored in a cool, dry, and well-ventilated place, away from heat sources and direct sunlight.[1][4] It is crucial to store it in tightly sealed containers under an inert atmosphere, such as nitrogen or argon, to prevent contact with moisture and carbon dioxide.[3][6] The storage area should be designated for flammable materials, especially for solutions of this compound in ethanol.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no reaction yield | Degraded this compound: The reagent may have been compromised by moisture, leading to the formation of less effective sodium hydroxide.[2] | Use a fresh, unopened container of this compound. If that's not possible, consider preparing it fresh in situ. Visually inspect the solid for discoloration or clumping.[2] |
| Wet Solvents: The solvent (e.g., ethanol) may contain water, which deactivates the this compound.[2] | Ensure all solvents are rigorously dried before use. For ethanol, this may involve distillation from a drying agent like calcium oxide followed by storage over molecular sieves.[2] | |
| Inconsistent reaction results | Variable Reagent Quality: Commercial batches of this compound can have varying levels of degradation, leading to irreproducibility.[3] | Standardize your procedure by using this compound from the same batch for a series of experiments. If possible, test the purity of the reagent before use. |
| This compound powder is discolored (yellow/brown) and clumped | Prolonged or Improper Storage: The reagent has likely been exposed to air and moisture over time.[3][4] | It is best to discard the degraded reagent and use a fresh supply. Using compromised this compound will likely lead to failed or low-yield reactions.[2] |
| Reaction mixture turns brown/dark unexpectedly | Reaction with Impurities: The discoloration could be due to side reactions caused by impurities in the this compound or other reagents. | Purify all starting materials and ensure solvents are anhydrous. Use high-purity this compound. |
Purity of Commercial this compound
The purity of commercially available this compound can vary. Below is a summary of typical specifications from different suppliers.
| Parameter | Specification 1 | Specification 2 | Specification 3 |
| Assay (as C₂H₅ONa) | ≥95% | ~96% | ≥95% (Titration) |
| Form | Powder | Powder | Powder |
| Color | White to pale brown solid | Faint yellow to yellow and faint beige to beige | White |
| NaOH + Na₂CO₃ (as NaOH) | <2% | - | - |
Data compiled from multiple sources.[7][8][9][10]
Experimental Protocols
Protocol 1: Preparation of Anhydrous Ethanol
Standard grades of ethanol typically contain water, which must be removed for reactions requiring anhydrous conditions.[2]
Objective: To prepare dry ethanol suitable for use with this compound.
Materials:
-
95% Ethanol
-
Calcium oxide (CaO)
-
3Å molecular sieves
-
Round-bottom flask, reflux condenser, distillation apparatus
-
Drying tube (filled with CaCl₂ or Drierite™)
-
Heating mantle
Procedure:
-
Initial Drying: Add approximately 200 g of calcium oxide to 1 L of 95% ethanol in a 2 L round-bottom flask.[2]
-
Reflux: Fit the flask with a reflux condenser protected by a drying tube. Heat the mixture to reflux and maintain for 4-6 hours.[2]
-
Distillation: Allow the mixture to cool to room temperature. Reconfigure the apparatus for simple distillation, ensuring all glassware is oven-dried. Distill the ethanol, collecting the distillate in a dry receiving flask under an inert atmosphere. Do not distill to dryness. [2]
-
Final Drying and Storage: Add activated 3Å molecular sieves (~30-50 g per liter) to the distilled ethanol. Seal the flask and let it stand for at least 24 hours before use. Store the anhydrous ethanol over the molecular sieves in a tightly sealed container.[2]
Protocol 2: Safe Handling and Transfer of Solid this compound
Due to its reactivity with air and moisture, solid this compound must be handled under an inert atmosphere.[2]
Objective: To safely transfer solid this compound from its storage container to a reaction vessel while minimizing exposure to air and moisture.
Environment:
-
Ideally, all operations should be performed inside a glovebox with a dry, inert atmosphere.[2]
-
If a glovebox is unavailable, use a Schlenk line and perform transfers under a positive pressure of an inert gas (e.g., argon or nitrogen).
Procedure:
-
Preparation: Ensure all glassware is oven or flame-dried and cooled under an inert atmosphere.
-
Weighing: Inside a glovebox or under a blanket of inert gas, briefly uncap the this compound container. Quickly weigh the required amount into a dry, tared beaker or directly into the reaction flask.[2]
-
Sealing: Immediately and tightly reseal the main this compound container. If possible, purge the headspace with inert gas before the final seal.[2]
-
Transfer: Promptly add the weighed reagent to the reaction flask. Purge the flask's headspace with inert gas before adding any anhydrous solvent.[2]
Visualizations
Logical Workflow: Troubleshooting Low Yield in a this compound-Mediated Reaction
Caption: Troubleshooting workflow for low-yield reactions.
Degradation Pathway of this compound in Air
Caption: Main degradation pathways of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Storage environment requirements for solid this compound-SHANDONG RUINAT CHEMICAL CO.,LTD. [ruinatchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. gelest.com [gelest.com]
- 7. labproinc.com [labproinc.com]
- 8. Natriumethylat, 96 %, rein, Thermo Scientific Chemicals 500 g | Buy Online [thermofisher.com]
- 9. This compound, ~96% | 141-52-6 | www.ottokemi.com [ottokemi.com]
- 10. 95%, powder | Sigma-Aldrich [sigmaaldrich.com]
optimizing reaction temperature for sodium ethoxide-catalyzed condensations
Technical Support Center: Sodium Ethoxide-Catalyzed Condensations
Welcome to the technical support center for optimizing this compound-catalyzed condensations, such as the Claisen and Aldol (B89426) reactions. This guide provides troubleshooting advice, experimental protocols, and key data to help researchers, scientists, and drug development professionals achieve optimal results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal starting temperature for a this compound-catalyzed condensation?
A1: The optimal temperature is highly dependent on the specific substrates. Many Claisen condensations are successfully run at room temperature.[1] For Aldol-type condensations, room temperature or slightly elevated temperatures (40-60 °C) are typical.[2] It is often recommended to start the reaction at a lower temperature (e.g., room temperature or even 0-5 °C) and monitor its progress. If the reaction is sluggish, the temperature can be gradually increased.
Q2: My reaction yield is very low. What are the common causes related to temperature?
A2: Low yields can stem from several temperature-related factors:
-
Temperature Too Low: The reaction may be too slow or fail to reach completion, leaving unreacted starting material.
-
Temperature Too High: Excessive heat can promote side reactions, such as dehydration of the aldol product or other decomposition pathways, which consume the desired product and complicate purification.[2] For some reactions, temperature has a negative linear effect on yield, meaning higher temperatures can be detrimental.[1]
-
Poor Temperature Control: Inconsistent heating can lead to a mixture of products and byproducts.
Q3: I am observing unexpected side products. How can temperature optimization help?
A3: The formation of side products is a common issue. Higher temperatures can lead to the dehydration of the initial aldol addition product to form α,β-unsaturated carbonyl compounds.[2] In some cases, operating at elevated temperatures can also lead to the formation of polymeric materials or "red oil," particularly with aldehydes.[3] Carefully controlling and lowering the reaction temperature can often minimize these unwanted pathways.
Q4: Why is my this compound not working effectively? Could it be a temperature issue during preparation or storage?
A4: The quality of this compound is critical for success.[4] It is highly sensitive to moisture and air, hydrolyzing to sodium hydroxide (B78521) and ethanol (B145695).[5] If prepared in the lab, the temperature should not exceed 90-100°C.[4] It should be stored in a dry, inert atmosphere. If the base is old or has been improperly stored, its activity will be diminished, leading to a failed reaction regardless of the reaction temperature.
Q5: Besides temperature, what other critical factors should I check if my reaction is failing?
A5: If temperature optimization does not solve the issue, consider these factors:
-
Anhydrous Conditions: this compound is a strong base and will react readily with water.[5] Ensure all solvents (e.g., ethanol) and reagents are thoroughly dried.[4]
-
Base Stoichiometry: Claisen condensations require a full equivalent of base, not a catalytic amount. This is because the final β-keto ester product is acidic and will be deprotonated by the ethoxide, driving the equilibrium toward the product.[6][7][8]
-
Reagent Purity: Impure starting materials can introduce contaminants that interfere with the reaction. It is often advisable to distill commercial starting materials before use.[4]
-
Choice of Base: The base must not interfere with the reaction through side reactions like nucleophilic substitution. Using the sodium alkoxide that matches the alcohol portion of the ester (e.g., this compound for ethyl esters) prevents transesterification.[9]
Data on Temperature Effects
Optimizing reaction parameters is key to maximizing yield. The following table summarizes the general effect of temperature on this compound-catalyzed condensations based on literature observations.
| Parameter | Effect on Reaction | Typical Range | Notes |
| Low Temperature | Slower reaction rate, potentially incomplete reaction. May favor the initial addition product over the dehydrated condensation product. | 0 °C to Room Temp | Good starting point for new reactions to minimize side products. |
| Room Temperature | Often a good balance between reaction rate and selectivity for many standard condensations.[1] | 20-25 °C | A common and effective temperature for many Claisen condensations.[1] |
| Elevated Temperature | Increased reaction rate. Promotes dehydration to α,β-unsaturated products.[2] Increases the risk of side reactions and decomposition.[2][3] | 40-80 °C | Use with caution. May be necessary for less reactive substrates but can lower overall yield of the desired product.[1][2] |
Experimental Protocols
General Protocol for a Claisen Condensation of an Ethyl Ester
This protocol provides a general methodology for a this compound-catalyzed self-condensation of an ethyl ester. Note: All operations should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
-
Preparation of this compound (Optional, if not purchased): In a flame-dried, three-neck flask equipped with a condenser and an addition funnel, add absolute ethanol. Carefully add sodium metal in small portions. The reaction is exothermic. Allow the mixture to stir until all the sodium has reacted.
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous ethanol in a round-bottom flask under an inert atmosphere, add the ethyl ester (2.2 equivalents) dropwise at room temperature with stirring.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is slow, the temperature can be gently raised to 40-50°C.
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Quench the reaction by slowly adding dilute acid (e.g., 1 M HCl) until the mixture is acidic.[1]
-
Add brine and extract the product with an organic solvent like ethyl acetate (B1210297) or diethyl ether (3x volumes).[1][4]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[4]
-
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by distillation under reduced pressure or column chromatography.[4]
Visual Troubleshooting Guide
The following workflow provides a logical path for troubleshooting common issues encountered during this compound-catalyzed condensations.
Caption: Troubleshooting workflow for low-yield this compound condensations.
References
- 1. celonpharma.com [celonpharma.com]
- 2. SATHEE CUET: Chemistry Aldol Condensation [cuet.iitk.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound - Sciencemadness Wiki [sciencemadness.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Sodium Ethoxide Reactions with Carbonyl Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium ethoxide in reactions involving carbonyl compounds.
Troubleshooting Guides
This section addresses common issues encountered during reactions, their potential causes, and recommended solutions.
Issue 1: Low or No Yield in Claisen Condensation
Problem: The Claisen condensation reaction between two esters is resulting in a low yield or no formation of the desired β-keto ester.
| Potential Cause | Recommended Solution |
| Presence of Water | This compound is highly sensitive to moisture and will be neutralized by any water present. Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents.[1] |
| Incorrect Stoichiometry of Base | A full equivalent of this compound is required because the final deprotonation of the β-keto ester drives the reaction to completion.[2][3] |
| Inappropriate Base | While this compound is a common choice, for some substrates, a stronger, non-nucleophilic base like sodium hydride (NaH) may be necessary to achieve a higher yield.[3] |
| Ester Lacks Two α-Hydrogens | The starting ester must have at least two α-hydrogens for the reaction to be driven to completion via deprotonation of the product. |
| Steric Hindrance | Bulky groups on the ester can hinder the reaction. Consider using a less sterically hindered substrate if possible. |
Experimental Protocol: Classic Claisen Condensation of Ethyl Acetate (B1210297)
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve this compound (1.0 equivalent) in absolute ethanol (B145695) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: To this solution, add ethyl acetate (2.0 equivalents) dropwise with stirring.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours.
-
Work-up: Cool the reaction to room temperature and then acidify with dilute aqueous acid (e.g., 1 M HCl) to neutralize the enolate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude β-keto ester by vacuum distillation.
Issue 2: Competing Side Reactions in Claisen Condensation
Problem: The Claisen condensation is producing significant amounts of side products, such as a carboxylate salt or a mixture of different esters.
| Side Reaction | Cause | Recommended Solution |
| Saponification | Presence of hydroxide (B78521) ions, often from the reaction of this compound with trace amounts of water. | Use strictly anhydrous conditions. Ensure the this compound is fresh and has not been exposed to air.[1] |
| Transesterification | The alkoxide of the base does not match the alkoxy group of the ester (e.g., using sodium methoxide (B1231860) with an ethyl ester). | Always use an alkoxide base that corresponds to the alcohol portion of the ester (e.g., this compound for ethyl esters).[3] |
Troubleshooting Workflow for Claisen Condensation
Caption: Troubleshooting logic for Claisen condensation reactions.
Issue 3: Poor Selectivity in Michael Additions (1,4- vs. 1,2-Addition)
Problem: The reaction of an enolate with an α,β-unsaturated carbonyl compound is yielding a mixture of the desired 1,4-conjugate addition (Michael) product and the 1,2-addition product.
| Factor | Influence on Selectivity | Recommended Action |
| Enolate Stability | Highly stabilized enolates (e.g., from malonic esters, β-ketoesters) favor 1,4-addition. Less stabilized enolates (e.g., from simple ketones) are more prone to 1,2-addition. | Use a Michael donor that forms a resonance-stabilized enolate.[4] |
| Base Strength | Stronger bases can lead to more reactive, less stable enolates, favoring 1,2-addition. | Use a weaker base, such as this compound, which is often sufficient for deprotonating acidic Michael donors. |
| Steric Hindrance | Steric hindrance around the carbonyl group of the Michael acceptor can favor 1,4-addition. | If possible, choose a Michael acceptor with bulky groups near the carbonyl. |
Illustrative Yields of 1,4- vs. 1,2-Addition
| Michael Donor | Michael Acceptor | Base | Predominant Product (Approx. Yield) |
| Diethyl Malonate | Cyclohexenone | NaOEt | 1,4-Addition (>90%) |
| Acetone Enolate | Cyclohexenone | NaOEt | Mixture of 1,2- and 1,4-Addition |
| Diethyl Malonate | Benzaldehyde | NaOEt | No Michael Addition (Aldol-type reaction) |
Experimental Protocol: Michael Addition of Diethyl Malonate to Cyclohexenone
-
Enolate Formation: In a flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in ethanol. Add diethyl malonate (1.0 equivalent) dropwise and stir for 30 minutes at room temperature.
-
Addition: Cool the solution in an ice bath and add cyclohexenone (1.0 equivalent) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with dilute acid, extract with an organic solvent, dry, and concentrate. Purify the product by column chromatography.
Issue 4: Self-Condensation in Aldol (B89426) Reactions
Problem: A crossed aldol condensation between two different carbonyl compounds is producing a complex mixture of products due to self-condensation of the reactants.
| Cause | Recommended Solution |
| Both Reactants Can Form Enolates | If both carbonyl compounds have α-hydrogens, a mixture of four products is possible. |
| Similar Reactivity of Carbonyls | If both carbonyls have similar electrophilicity, both self- and cross-condensation will occur. |
| Slow Addition | Adding the reagents together at once can lead to a mixture of products. |
Reaction Pathway for a Crossed Aldol Condensation
Caption: Simplified workflow for a successful crossed aldol condensation.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to use this compound in ethanol when reacting ethyl esters?
A1: Using this compound in ethanol prevents two major side reactions: saponification and transesterification. Saponification, the hydrolysis of the ester to a carboxylate, is minimized by the absence of water. Transesterification, the exchange of the alkoxy group of the ester, is avoided because the ethoxide from the base is identical to the ethoxy group of the ester.[3]
Q2: Can this compound be used for reactions with aldehydes that lack α-hydrogens?
A2: Yes, but the reaction will not be an aldol condensation. In the presence of a strong base like this compound, aldehydes without α-hydrogens can undergo the Cannizzaro reaction, where two molecules of the aldehyde disproportionate to form one molecule of a primary alcohol and one molecule of a carboxylic acid.[5][6]
Q3: What are the signs that my this compound has degraded?
A3: this compound is a white to yellowish powder.[7] Over time, especially with exposure to air and moisture, it can degrade. A color change to brown or the presence of clumps can indicate degradation. Degraded this compound will be less effective as a base and can introduce water into the reaction, leading to side reactions like saponification.[1] It is best to use fresh, dry this compound stored under an inert atmosphere.
Q4: How can I favor the formation of the thermodynamic enolate with an unsymmetrical ketone?
A4: Using this compound in ethanol at room temperature will favor the formation of the more substituted, thermodynamically more stable enolate. This is in contrast to using a bulky, strong base like lithium diisopropylamide (LDA) at low temperatures, which favors the formation of the less substituted, kinetic enolate.
Q5: What is the role of the final acidic work-up in a Claisen condensation?
A5: The final step of a Claisen condensation is the irreversible deprotonation of the newly formed β-keto ester by the alkoxide base. This drives the reaction to completion. The acidic work-up is necessary to protonate the resulting enolate, yielding the neutral β-keto ester product.[2][3]
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. This compound: Application and Preparation_Chemicalbook [chemicalbook.com]
Technical Support Center: The Impact of Sodium Ethoxide Degradation on Reaction Reproducibility
For researchers, scientists, and drug development professionals, the reproducibility of chemical reactions is paramount. Inconsistent results can lead to significant delays and increased costs in research and development. A common, yet often overlooked, source of such irreproducibility is the degradation of reagents, with sodium ethoxide being a prime example. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments due to the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to degradation?
This compound (NaOEt) is a strong base commonly used in organic synthesis, particularly in condensation and alkylation reactions. It is highly sensitive to moisture and carbon dioxide from the air. In the presence of moist air, it rapidly hydrolyzes to form sodium hydroxide (B78521) (NaOH). With atmospheric carbon dioxide, it can form sodium ethyl carbonate.[1] This degradation can occur even in seemingly sealed containers over time, leading to a reagent that is a mixture of this compound, sodium hydroxide, and sodium carbonate.[1]
Q2: What are the visible signs of this compound degradation?
Fresh, high-purity this compound is a white to pale yellow powder.[2] Upon degradation, it may darken in color, appearing yellow or even brown.[1][3] However, visual inspection alone is not a reliable indicator of purity, as significant degradation can occur without a noticeable change in appearance.[4]
Q3: How does this compound degradation affect reaction outcomes?
The presence of degradation products, primarily sodium hydroxide and sodium carbonate, can have a significant impact on reaction yields, selectivity, and overall reproducibility.[1] Sodium hydroxide is a weaker base than this compound and can lead to incomplete or sluggish reactions. In some cases, the presence of these impurities can even catalyze side reactions, leading to a complex mixture of products and difficulties in purification. For instance, in Suzuki-Miyaura cross-coupling reactions, the quality of the sodium alkoxide base has been identified as a critical factor for reproducibility.
Q4: How can I assess the quality of my this compound?
Several analytical techniques can be used to determine the purity of this compound:
-
Titration: A simple acid-base titration can be used to determine the total alkalinity of the this compound sample. This provides a good measure of the active base content.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to identify and quantify the presence of ethanol (B145695), sodium hydroxide, and other degradation products.[4] Comparing the NMR spectrum of a suspect batch to that of a fresh, high-purity standard can reveal the extent of degradation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to detect volatile impurities and degradation byproducts.
Q5: What are the best practices for storing and handling this compound to minimize degradation?
To ensure the integrity of this compound, the following storage and handling procedures are recommended:
-
Inert Atmosphere: Store this compound under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and carbon dioxide.[1]
-
Sealed Containers: Keep the container tightly sealed when not in use.
-
Dry Environment: Store in a cool, dry place away from sources of moisture.
-
Minimize Exposure: When handling the reagent, minimize its exposure to the atmosphere. Work quickly and in a dry environment, such as a glove box or under a stream of inert gas.
Troubleshooting Guides
Problem: My reaction yield is significantly lower than expected or the reaction is not going to completion.
| Potential Cause | Troubleshooting Step |
| Degraded this compound | The presence of sodium hydroxide, a weaker base, may be insufficient to drive the reaction to completion. |
| Solution: | |
| 1. Assess the purity of your this compound using titration or NMR spectroscopy. | |
| 2. Use a fresh, unopened bottle of this compound. | |
| 3. If possible, prepare fresh this compound from sodium metal and absolute ethanol immediately before use. | |
| Insufficient Amount of Base | If the this compound has degraded, the actual amount of active base is lower than calculated. |
| Solution: | |
| 1. Increase the equivalents of this compound used in the reaction. | |
| 2. Titrate the this compound to determine the actual concentration of the active base and adjust the amount accordingly. |
Problem: I am observing unexpected side products and my reaction mixture is difficult to purify.
| Potential Cause | Troubleshooting Step |
| Presence of Sodium Hydroxide | Sodium hydroxide can promote side reactions, such as hydrolysis of esters or other functional groups. |
| Solution: | |
| 1. Use high-purity this compound stored under an inert atmosphere. | |
| 2. Consider using a non-hydroxide base if the starting materials are sensitive to hydrolysis. | |
| Reaction Temperature Too High | Higher temperatures can sometimes exacerbate side reactions catalyzed by impurities. |
| Solution: | |
| 1. Attempt the reaction at a lower temperature. |
Problem: My reaction results are inconsistent from batch to batch.
| Potential Cause | Troubleshooting Step |
| Variable Quality of this compound | Different batches of this compound may have varying levels of degradation, leading to inconsistent results.[1] |
| Solution: | |
| 1. Standardize the source and lot number of your this compound. | |
| 2. Implement a routine quality control check (e.g., titration) for each new bottle of this compound. | |
| 3. Maintain a detailed log of the reagent's age and storage conditions. |
Quantitative Data on the Impact of this compound Degradation
The following tables summarize the quantitative impact of this compound degradation on reaction yields.
Table 1: Impact of Degraded this compound on Suzuki-Miyaura Cross-Coupling Yield
| This compound Quality | Equivalents of Base | Yield (%) |
| Degraded (<1% NaOEt by ¹H NMR) | 1.5 | Low |
| Degraded (<1% NaOEt by ¹H NMR) | 3.0 | Low |
| Authentic (99% NaOEt by ¹H NMR) | 1.5 | Nearly Quantitative |
| Authentic (99% NaOEt by ¹H NMR) | 3.0 | Very Low |
Data sourced from a study on the impact of sodium alkoxide decomposition on cross-coupling reactions.[4] This data highlights that not only does degraded this compound give poor yields, but using an excess of even authentic base can also be detrimental in some reactions.
Experimental Protocols
Protocol 1: Titration of this compound to Determine Purity
Materials:
-
This compound sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator
-
Anhydrous ethanol
-
Burette, flask, and other standard laboratory glassware
Procedure:
-
Under an inert atmosphere, accurately weigh a sample of this compound (e.g., 0.2-0.3 g) into a dry flask.
-
Dissolve the sample in anhydrous ethanol (e.g., 50 mL).
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the solution with the standardized HCl solution until the pink color disappears.
-
Record the volume of HCl used.
-
Calculate the percentage purity of the this compound based on the following equation:
Protocol 2: Claisen Condensation for the Synthesis of Ethyl Acetoacetate
Materials:
-
Sodium metal
-
Absolute ethanol
-
Ethyl acetate (B1210297) (dry)
-
Acetic acid (50% solution)
-
Calcium chloride (anhydrous)
-
Round-bottom flask, reflux condenser, dropping funnel
Procedure:
-
In a round-bottomed flask fitted with a reflux condenser, place absolute ethanol.
-
Carefully add small, freshly cut pieces of sodium metal to the ethanol to prepare this compound in situ. The reaction is exothermic and produces hydrogen gas.[5]
-
Once all the sodium has reacted, cool the solution to room temperature.
-
Add dry ethyl acetate dropwise from a dropping funnel with stirring.
-
After the addition is complete, gently warm the reaction mixture on a water bath to initiate the condensation. The reaction is vigorous and may require cooling to control.[6]
-
After the initial vigorous reaction subsides, heat the mixture to reflux for a short period to ensure completion.
-
Cool the reaction mixture and acidify it with a 50% acetic acid solution.
-
Separate the upper layer of ethyl acetoacetate, dry it over anhydrous calcium chloride, and purify by fractional distillation under reduced pressure.[6]
Protocol 3: Malonic Ester Synthesis
Materials:
-
Diethyl malonate
-
This compound
-
Absolute ethanol
-
Alkyl halide (e.g., 1-bromobutane)
-
Hydrochloric acid (concentrated)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in absolute ethanol under an inert atmosphere.
-
Add diethyl malonate dropwise to the stirred solution.
-
After the addition is complete, add the alkyl halide dropwise.
-
Heat the mixture to reflux for 2-3 hours.
-
After cooling, remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and evaporate the solvent to obtain the crude dialkyl malonate.
-
For hydrolysis and decarboxylation, reflux the crude ester with concentrated hydrochloric acid for 4-6 hours to yield the corresponding carboxylic acid.
Visualizations
Caption: Degradation pathway of this compound in the presence of moisture and carbon dioxide.
Caption: A logical workflow for troubleshooting reactions involving this compound.
Caption: The reaction mechanism of the Claisen condensation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: Application and Preparation_Chemicalbook [chemicalbook.com]
- 3. Storage environment requirements for solid this compound-SHANDONG RUINAT CHEMICAL CO.,LTD. [ruinatchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Sodium Ethoxide Handling and Reaction Setup
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the hydrolysis of sodium ethoxide during experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a significant problem?
This compound is highly sensitive to moisture and readily hydrolyzes upon contact with water, decomposing into sodium hydroxide (B78521) (NaOH) and ethanol (B145695).[1][2][3] This hydrolysis reaction is problematic for several reasons:
-
Consumption of the Active Base: The reaction consumes the intended strong base (ethoxide), reducing its effective concentration and potentially leading to incomplete reactions or lower yields.[4]
-
Introduction of a Competing Nucleophile: The formation of sodium hydroxide, a strong nucleophile itself, can lead to undesired side reactions, such as saponification of esters, which complicates product purification and reduces the yield of the desired product.[4][5]
-
Altered Reaction Pathway: The presence of hydroxide, a different base and nucleophile compared to ethoxide, can alter the intended reaction pathway, favoring different products.[6][7]
Q2: How can I identify if my this compound has been compromised by moisture?
This compound is a white to yellowish hygroscopic powder.[3] Signs of hydrolysis or degradation include:
-
Visual Changes: The powder may appear clumpy, discolored, or turn black when stored in the air.[3][8]
-
Functional Issues: In a reaction, compromised this compound may result in lower-than-expected yields, the formation of unexpected byproducts, or a complete failure of the reaction.[4]
Q3: What are the correct storage and handling procedures for this compound?
To prevent hydrolysis and degradation, this compound must be stored and handled under strictly anhydrous (water-free) and inert conditions.
-
Storage: It should be kept in a tightly sealed, air-tight container in a cool, dry, and well-ventilated place, away from moisture, heat, and sources of ignition.[1][2][9] Storage under an inert atmosphere of dry nitrogen or argon is recommended.[10]
-
Handling: All manipulations of this compound should be performed under an inert atmosphere, for example, inside a glovebox or using Schlenk techniques with a positive pressure of nitrogen or argon gas.[4] This prevents exposure to atmospheric moisture.[1]
Q4: What are the essential materials and conditions for setting up a reaction with this compound?
-
Anhydrous Solvents: Always use anhydrous solvents, either purchased fresh or properly dried and distilled before use. Transfer solvents using a dry syringe or cannula.[4][7]
-
Dry Glassware: All glassware must be rigorously dried before use. This can be achieved by oven-drying at a temperature above 120°C for several hours or by flame-drying the assembled apparatus under a high vacuum and allowing it to cool under a stream of inert gas.[4]
-
Inert Atmosphere: The reaction should be assembled and run under a positive pressure of an inert gas like nitrogen or argon to prevent the ingress of atmospheric moisture.[4][10]
Troubleshooting Guide
| Issue Encountered | Primary Cause | Recommended Corrective Action |
| Reduced Reaction Yield or Reaction Failure | Hydrolysis of the Base: The active this compound has been consumed by trace water in the solvents, reagents, or from the atmosphere.[4] | Ensure all glassware is meticulously dried (oven-dried or flame-dried under vacuum).[4] Use high-quality anhydrous solvents transferred via cannula or dry syringe.[4][7] Handle the this compound solid exclusively under an inert atmosphere.[2] |
| Formation of Unexpected Byproducts (e.g., from saponification) | Presence of NaOH: Hydrolysis generates sodium hydroxide, a strong nucleophile that can cause unintended side reactions.[1][4][5] | Improve the inert atmosphere technique (e.g., use a glovebox for weighing and transfer). Purge the reaction vessel and solvents thoroughly with inert gas before adding the reagent. |
| Inconsistent Reaction Results | Variable Reagent Activity: The degree of hydrolysis may vary between experiments due to differences in atmospheric humidity or handling techniques, leading to inconsistent amounts of active base. | Standardize the handling protocol. Use freshly opened containers of this compound or titrate older batches to determine the concentration of active ethoxide before use. |
Experimental Protocols
General Protocol for Setting Up a Reaction Under Anhydrous Conditions
This protocol outlines the key steps for minimizing the hydrolysis of this compound during reaction setup.
-
Glassware Preparation:
-
Thoroughly clean and dry all glassware (reaction flask, condenser, dropping funnel, etc.) in an oven at >120°C for at least 4 hours.
-
Alternatively, assemble the glassware and flame-dry all parts under a high vacuum. Allow the apparatus to cool completely under a positive pressure of dry nitrogen or argon.[4]
-
-
System Assembly and Inerting:
-
Quickly assemble the warm glassware, ensuring all joints are well-sealed with appropriate grease.
-
Immediately place the system under a positive pressure of inert gas, using a bubbler to monitor the gas flow.
-
-
Solvent and Reagent Preparation:
-
Use only anhydrous solvents, preferably from a solvent purification system or freshly distilled from an appropriate drying agent.[4]
-
Transfer the anhydrous solvent to the reaction flask via a dry syringe or cannula.
-
Ensure all other reagents are anhydrous. Dry liquid reagents by distillation and solid reagents in a vacuum oven.[4]
-
-
Addition of this compound:
-
Weigh the required amount of this compound inside a glovebox or under a strong counter-flow of inert gas to minimize atmospheric exposure.
-
Quickly add the solid to the reaction flask containing the stirred anhydrous solvent.
-
-
Reaction Execution:
-
Once the this compound is dissolved or suspended, add the substrate (and any other reagents) at the appropriate temperature as dictated by the specific reaction protocol.
-
Maintain a positive pressure of inert gas throughout the entire duration of the reaction.
-
Visualizations
Caption: The hydrolysis of this compound and its consequences.
Caption: Workflow for maintaining anhydrous reaction conditions.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Sciencemadness Wiki [sciencemadness.org]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sciencemadness Discussion Board - this compound and anhydrous EtOH - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Sciencemadness Discussion Board - this compound with NaOH and ethanol - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. The embodiment of strong hydrolysis degree of solid this compound-SHANDONG RUINAT CHEMICAL CO.,LTD. [ruinatchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. gelest.com [gelest.com]
Technical Support Center: Purification of Commercial Sodium Ethoxide for Sensitive Reactions
Welcome to the Technical Support Center for the purification of commercial sodium ethoxide. This resource is designed for researchers, scientists, and drug development professionals who require high-purity this compound for sensitive chemical reactions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the impact of impurities.
Introduction to this compound Purity
Commercial this compound is a powerful base widely used in organic synthesis. However, it is highly susceptible to degradation through exposure to atmospheric moisture and carbon dioxide. This degradation leads to the formation of impurities, primarily sodium hydroxide (B78521) (NaOH) and sodium carbonate (Na₂CO₃), which can significantly impact the outcome of sensitive reactions, leading to reduced yields, side product formation, and poor reproducibility.[1][2] For reactions that are sensitive to the exact stoichiometry of the base or the presence of nucleophilic hydroxides, purification of commercial this compound is a critical step to ensure reliable and successful results.
Troubleshooting Guide
This guide addresses common issues encountered during the purification and use of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield in a sensitive reaction (e.g., Claisen condensation, Suzuki coupling) | Presence of sodium hydroxide impurity, which can catalyze side reactions or be a weaker base in non-aqueous media. | Purify the commercial this compound using the protocol provided below. Ensure all solvents and reagents are anhydrous. |
| Presence of sodium carbonate impurity, which is a much weaker base and can neutralize the active catalyst or reagent. | Purify the this compound. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent further degradation. | |
| Inconsistent reaction results between different batches of commercial this compound | Variable levels of impurities (NaOH, Na₂CO₃) in different commercial lots. | Standardize your procedure by always using freshly purified this compound. Quantify the purity of the this compound via titration before use. |
| Purified this compound is not a fine white powder (e.g., clumpy, discolored) | Incomplete removal of ethanol (B145695) during the purification process. | Ensure the precipitate is washed thoroughly with anhydrous acetone (B3395972) and dried under high vacuum for a sufficient period. |
| Exposure to air and moisture during handling and storage. | Handle the purified this compound in a glovebox or under a stream of inert gas. Store in a tightly sealed container, preferably in a desiccator or glovebox. | |
| Difficulty filtering the precipitated this compound | The precipitate is too fine. | Allow the precipitate to settle for a longer period before filtration. Use a Schlenk filter or a cannula filtration technique under an inert atmosphere. |
Quantitative Data on Impurities and Their Impact
The presence of impurities in commercial this compound can have a significant, though often not precisely quantified in literature, impact on the yield of sensitive reactions. The following table summarizes typical impurity levels and the potential consequences.
| Impurity | Typical Level in Commercial NaOEt | Potential Impact on Sensitive Reactions | Reference Reaction |
| Sodium Hydroxide (NaOH) | 1-3% | - Acts as a different base, altering reaction kinetics.- Can lead to saponification of ester functionalities.- May promote undesired side reactions. | Claisen Condensation |
| Sodium Carbonate (Na₂CO₃) | 0.5-2% | - A significantly weaker base, reducing the effective concentration of the active base.- Can neutralize acidic catalysts or reagents.- May lead to incomplete reactions. | Suzuki Coupling[2] |
| Residual Ethanol | Variable | - Can act as a nucleophile in some reactions.- Affects the stoichiometry of the reaction if not accounted for. | Alkylation Reactions |
Note: The quantitative impact on reaction yield is highly dependent on the specific reaction conditions and the sensitivity of the substrates.
Experimental Protocols
Purity Assessment of Commercial this compound (Titration Method)
This protocol allows for the quantification of this compound and its main impurities, sodium hydroxide and sodium carbonate.
Materials:
-
Commercial this compound
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Phenolphthalein (B1677637) indicator solution
-
Bromophenol blue indicator solution
-
Anhydrous ethanol
-
Deionized water, boiled to remove CO₂
-
Burette, flasks, and other standard laboratory glassware
Procedure:
-
Sample Preparation: In an inert atmosphere (glovebox or under argon), accurately weigh approximately 1 g of commercial this compound into a flask.
-
Dissolve the sample in 50 mL of anhydrous ethanol.
-
Add 50 mL of freshly boiled and cooled deionized water.
-
Titration for NaOH and Na₂CO₃:
-
Add 2-3 drops of phenolphthalein indicator. The solution will turn pink.
-
Titrate with standardized 0.1 M HCl until the pink color disappears. Record the volume of HCl used (V1). This volume corresponds to all of the NaOH and half of the Na₂CO₃.
-
Add 2-3 drops of bromophenol blue indicator to the same solution. The solution will be blue.
-
Continue titrating with 0.1 M HCl until the blue color changes to yellow-green. Record the total volume of HCl used from the beginning of the titration (V2). The volume of HCl used in this second step (V2 - V1) corresponds to the remaining half of the Na₂CO₃.
-
-
Calculation:
-
% Na₂CO₃ = ((V2 - V1) * Molarity of HCl * 105.99) / (Weight of sample * 10)
-
% NaOH = ((V1 - (V2 - V1)) * Molarity of HCl * 40.00) / (Weight of sample * 10)
-
% NaOEt = 100 - (% Na₂CO₃ + % NaOH)
-
Purification of Commercial this compound by Precipitation
This protocol describes the purification of commercial this compound by precipitating it from an ethanol solution with the addition of anhydrous acetone. This method effectively removes the more soluble sodium hydroxide and sodium carbonate impurities.
Materials:
-
Commercial this compound
-
Anhydrous ethanol
-
Anhydrous acetone (stored over molecular sieves)
-
Schlenk flask and other inert atmosphere glassware
-
Cannula or filtration apparatus for inert atmosphere
Procedure:
-
Under an inert atmosphere, dissolve 10 g of commercial this compound in 50 mL of anhydrous ethanol in a Schlenk flask with stirring. Gentle warming may be required to fully dissolve the solid.
-
Once dissolved, allow the solution to cool to room temperature.
-
Slowly add 150 mL of anhydrous acetone to the stirred solution. A white precipitate of pure this compound will form immediately.
-
Continue stirring the suspension at room temperature for 30 minutes to ensure complete precipitation.
-
Allow the precipitate to settle.
-
Carefully remove the supernatant containing the dissolved impurities via cannula transfer to another Schlenk flask.
-
Wash the precipitate by adding 50 mL of anhydrous acetone, stirring the suspension, allowing it to settle, and then removing the wash solvent via cannula. Repeat this washing step two more times.
-
After the final wash, dry the purified this compound under high vacuum for several hours to remove any residual solvent.
-
The result should be a fine, white, free-flowing powder of high-purity this compound.
-
Store the purified product under an inert atmosphere.
Diagrams
Caption: Workflow for the purification of commercial this compound.
Frequently Asked Questions (FAQs)
Q1: Why can't I just use more of the commercial this compound to compensate for the impurities?
A1: For some robust reactions, this might be acceptable. However, in sensitive reactions, the presence of sodium hydroxide can lead to undesired side reactions, such as saponification of esters, which would not be overcome by simply adding more of the impure base. Furthermore, the exact level of active this compound is often unknown without titration, making reproducibility a significant challenge.
Q2: How can I tell if my commercial this compound has degraded?
A2: Visual inspection can sometimes be misleading as degraded this compound may not always appear discolored.[2] The most reliable way to assess the purity is through titration, as described in the protocol above. A noticeable decrease in performance in a standard reaction is also a strong indicator of degradation.
Q3: Is it necessary to use anhydrous solvents for the purification?
A3: Yes, it is critical. This compound reacts rapidly with water to form sodium hydroxide and ethanol.[2] Using non-anhydrous solvents would re-introduce the very impurity you are trying to remove.
Q4: What are the key safety precautions when working with this compound?
A4: this compound is a strong base and is corrosive. It reacts exothermically with water. Always handle it in a well-ventilated area, preferably a fume hood or glovebox, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure all equipment is dry and work under an inert atmosphere to prevent degradation and potential fire hazards from the reaction with moisture.
Q5: Can I purify this compound by recrystallization?
A5: While recrystallization is a common purification technique, precipitation is generally more effective for removing the highly soluble sodium hydroxide and sodium carbonate impurities from this compound. Finding a suitable solvent system for recrystallization that effectively separates these closely related sodium salts can be challenging.
Q6: For which types of reactions is the use of purified this compound most critical?
A6: The use of high-purity this compound is most critical for reactions that are sensitive to the stoichiometry of the base, the presence of water, or the presence of nucleophilic hydroxide ions. Examples include, but are not limited to, certain types of Claisen condensations, Suzuki and other cross-coupling reactions, and reactions involving base-sensitive functional groups.[2]
References
effect of solvent purity on sodium ethoxide reaction outcomes
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of solvent purity on the outcomes of reactions involving sodium ethoxide. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in solvents that negatively affect this compound reactions?
The most detrimental impurity is water.[1] this compound is highly sensitive to moisture and will readily hydrolyze.[1] Other protic impurities, such as residual alcohols from a previous reaction step, can also interfere.[2] In addition, dissolved carbon dioxide from the air can react with this compound.[1] For commercial-grade ethanol (B145695), denaturing agents like methyl ethyl ketone (MEK) can also lead to unwanted side reactions.[3]
Q2: How exactly does water contamination impact my reaction?
Water reacts with this compound in an irreversible hydrolysis reaction to form sodium hydroxide (B78521) (NaOH) and ethanol.[4][5] This has several negative consequences:
-
Reduced Basicity: It consumes the strong base (this compound), potentially leaving an insufficient amount to drive the desired reaction to completion.[6]
-
Altered Reactivity: Sodium hydroxide is a stronger nucleophile but a weaker base than this compound. This can change the reaction pathway, favoring nucleophilic substitution over elimination or preventing the necessary deprotonation in condensation reactions.[4]
-
Side Reactions: In the context of ester reactions like the Claisen condensation, the presence of sodium hydroxide can lead to saponification (hydrolysis) of the ester starting material or product, reducing the overall yield.[6]
Q3: My reaction yield is low and inconsistent between batches. Could solvent or reagent purity be the issue?
Yes, this is a very common problem. Inconsistent purity of this compound is a major source of irreproducibility.[1] Commercially available this compound can have variable levels of degradation, and it degrades over time upon storage, especially if not kept under a completely inert atmosphere.[1][7] This degradation, primarily through reaction with moisture and CO2, leads to lower active base content.[1] A reaction that requires a full equivalent of the base, like the Claisen condensation, will see a significant drop in yield if the base is partially degraded.[6][8]
Q4: How can I ensure my solvent and this compound are sufficiently pure for my reaction?
To ensure the integrity of your reaction, stringent anhydrous conditions are critical.[6]
-
Use High-Purity Solvents: Always start with absolute or anhydrous grade ethanol for preparing this compound solutions.[6] If necessary, solvents can be further dried using methods like distillation from a suitable drying agent or by using molecular sieves.
-
Proper Handling: Handle this compound and anhydrous solvents under an inert atmosphere, such as a nitrogen or argon glovebox or using Schlenk line techniques, to prevent exposure to air and moisture.[2][9]
-
Fresh is Best: Use freshly opened bottles of this compound or prepare the solution fresh for best results.[6] this compound can be prepared by carefully reacting sodium metal with absolute ethanol.[1]
-
Proper Storage: Store this compound in tightly sealed containers, under an inert gas like nitrogen or argon, and in a cool, dry place away from heat and incompatible materials like acids.[2][10]
Q5: Beyond water, how does the choice of an alcohol solvent affect the reaction?
When using this compound, the ideal alcohol solvent is its conjugate acid, ethanol.[11] Using a different alcohol (e.g., methanol (B129727) when using this compound) can lead to transesterification if your substrate is an ester. The ethoxide can exchange with the other alcohol, creating a mixture of alkoxides (e.g., sodium methoxide) and scrambling the reaction.[12] In reactions like the Williamson ether synthesis, it is standard practice to use the parent alcohol of the alkoxide as the solvent to avoid this issue.[11]
Troubleshooting Guide
| Problem | Potential Purity-Related Cause | Recommended Solution |
| Low or No Yield | 1. Degraded this compound: The reagent has been compromised by moisture or CO2, reducing the concentration of the active base.[1] 2. Wet Solvent: Water in the solvent is consuming the this compound.[6] | 1. Use a fresh bottle of high-purity this compound or prepare it immediately before use.[6] 2. Ensure all solvents are rigorously dried (e.g., use anhydrous grade, pass through activated alumina, or distill). Handle all reagents under an inert atmosphere.[6] |
| Unexpected Side Products | 1. Formation of NaOH: Hydrolysis of this compound creates sodium hydroxide, which can act as a nucleophile, leading to products like hydrolyzed esters.[6][4] 2. Denaturants in Solvent: Impurities in non-absolute ethanol (like ketones) can undergo side reactions.[3] 3. Transesterification: Using an alcohol solvent that does not match the alkoxide (e.g., methanol solvent with this compound) can generate different ester products.[12] | 1. Maintain strict anhydrous conditions to prevent NaOH formation.[9] 2. Use only absolute, high-purity ethanol. 3. Always use the parent alcohol of the alkoxide as the solvent (e.g., use ethanol with this compound).[11] |
| Reaction Fails to Initiate | 1. Complete Inactivation of Base: Severe contamination of the solvent or this compound with water has completely neutralized the base.[5] | 1. Test the basicity of the this compound solution (e.g., with a pH indicator strip, though this is a crude measure). 2. Prepare a fresh solution of this compound from sodium metal and anhydrous ethanol.[1] |
| Inconsistent Results / Poor Reproducibility | 1. Variable Reagent Quality: The purity of the this compound varies from batch to batch or has degraded over time in a partially used bottle.[1] | 1. Standardize the reagent source and handling. Quantify the concentration of the ethoxide solution via titration before each use for critical applications. 2. Store this compound in small, single-use aliquots under an inert atmosphere to prevent repeated exposure of the bulk material to air. |
Quantitative Data on Purity Effects
The purity of solid this compound can dramatically affect reaction outcomes. The following data is adapted from a study on a Suzuki cross-coupling reaction, illustrating the critical difference between using a high-purity ("authentic") reagent and a degraded one.[13]
| Reagent | Base Loading (equivalents) | Reaction Yield (%) |
| Degraded NaOEt (<1% pure) | 1.5 | 29% |
| Authentic NaOEt (99% pure) | 1.5 | 99% |
| Degraded NaOEt (<1% pure) | 3.0 | 44% |
| Authentic NaOEt (99% pure) | 3.0 | 11% |
Note: In this specific reaction, higher loading of the authentic base led to a lower yield, demonstrating that simply adding more of a degraded base is not a viable solution and can complicate optimization.[13]
Experimental Protocols
Protocol 1: Preparation of a Standardized this compound Solution in Ethanol
This protocol describes the preparation of a this compound solution from sodium metal and anhydrous ethanol.
Materials:
-
Sodium metal, stored under mineral oil
-
Anhydrous ethanol (absolute, ≥99.5%)
-
Hexane (B92381) (for washing)
-
Three-necked round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Dropping funnel, oven-dried
-
Nitrogen or Argon gas inlet
-
Magnetic stirrer and stir bar
Procedure:
-
Assemble the dry glassware (flask, condenser, dropping funnel) and flush the entire system with inert gas (N₂ or Ar) to create an anhydrous atmosphere.
-
Cut the required amount of sodium metal into small pieces. Briefly wash the pieces with anhydrous hexane to remove the protective mineral oil and quickly transfer them to the reaction flask under a positive flow of inert gas.
-
Add a portion of the anhydrous ethanol to the flask via the dropping funnel to cover the sodium.
-
The reaction is exothermic and produces hydrogen gas.[4] Add the remaining anhydrous ethanol dropwise at a rate that maintains a gentle reflux. Ensure proper ventilation for the evolving hydrogen gas.
-
Once all the sodium has reacted and the solution is homogeneous, allow the mixture to cool to room temperature under the inert atmosphere.
-
For accurate work: The concentration of the resulting this compound solution should be determined by titration with a standardized acid (e.g., HCl) before use.
Protocol 2: Williamson Ether Synthesis with Purity Controls
This protocol for synthesizing an ether demonstrates key steps for handling moisture-sensitive reagents.
Materials:
-
Primary alkyl halide (e.g., 1-bromobutane)
-
Anhydrous ethanol
-
Freshly prepared or high-purity commercial this compound
-
Oven-dried glassware and inert atmosphere setup
Procedure:
-
Set up an oven-dried, three-necked flask with a reflux condenser and a nitrogen/argon inlet.
-
Charge the flask with the required volume of the standardized this compound solution in anhydrous ethanol.
-
Begin stirring and gently heat the solution to the desired reaction temperature (e.g., 50-70 °C).[14]
-
Using a dry syringe, slowly add the primary alkyl halide to the stirred solution.
-
Maintain the reaction at temperature and monitor its progress using a suitable technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with a standard aqueous workup, which may involve quenching with water, extraction with an organic solvent, washing, drying, and purification.
Visualizations
Caption: A logical workflow for troubleshooting low yields in this compound reactions.
Caption: The hydrolysis pathway of this compound by water impurity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. gelest.com [gelest.com]
- 3. Sciencemadness Discussion Board - Decomposition of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. This compound - Sciencemadness Wiki [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. fishersci.com [fishersci.com]
- 10. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies to Improve the Selectivity of Sodium Ethoxide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the selectivity of reactions involving sodium ethoxide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Williamson Ether Synthesis: How can I favor the desired ether product (SN2) over the elimination byproduct (alkene)?
Question: I am performing a Williamson ether synthesis with this compound, but I am observing a significant amount of alkene byproduct. How can I improve the yield of my desired ether?
Answer: The competition between substitution (SN2) and elimination (E2) is a common issue in Williamson ether synthesis. The outcome is primarily dictated by the structure of the alkyl halide, solvent, and temperature.
-
Substrate Choice is Critical: The structure of the alkyl halide has the most significant impact on the reaction pathway.[1]
-
Primary alkyl halides strongly favor the SN2 pathway, leading to the desired ether.
-
Secondary alkyl halides will likely produce a mixture of both ether (SN2) and alkene (E2) products.
-
Tertiary alkyl halides will almost exclusively yield the alkene product through E2 elimination.[2]
-
-
Solvent Effects: The choice of solvent can influence the nucleophilicity of the ethoxide ion.
-
Polar aprotic solvents such as DMSO or DMF can enhance the nucleophilicity of the ethoxide, thereby favoring the SN2 reaction.
-
-
Temperature Control: Higher temperatures generally favor the elimination reaction. Therefore, running the reaction at a lower temperature can increase the proportion of the substitution product.[3]
Troubleshooting Summary Table:
| Issue | Potential Cause | Recommended Solution |
| Low ether yield, high alkene yield | Use of secondary or tertiary alkyl halide | Use a primary alkyl halide if possible. |
| High reaction temperature | Lower the reaction temperature. | |
| Protic solvent | Use a polar aprotic solvent like DMSO or DMF. |
2. Claisen Condensation: How can I prevent transesterification and improve the yield of the desired β-keto ester?
Question: I am attempting a Claisen condensation with this compound, but my product is a mixture of different esters, and the overall yield is low. What can I do to improve this?
Answer: Low yields and product mixtures in Claisen condensations are often due to side reactions like transesterification or an unfavorable equilibrium.
-
Preventing Transesterification: A common side reaction is transesterification, which occurs when the alkoxide base does not match the alkoxy group of the ester.[4] To avoid this, ensure that the alcohol component of the ester and the alcohol from which the alkoxide base is derived are the same. For example, when using ethyl esters, this compound should be the base of choice.[5]
-
Improving Reaction Yield: The Claisen condensation is a reversible reaction. To drive the reaction towards the product, a stoichiometric amount of base is required. The final product, a β-keto ester, is more acidic than the starting materials and is deprotonated by the ethoxide. This final, irreversible deprotonation step pulls the entire equilibrium towards the desired product.[6][7] Using a stronger base, such as sodium hydride (NaH), can also lead to higher yields as it deprotonates the starting ester more completely and irreversibly.[4][8]
Troubleshooting Summary Table:
| Issue | Potential Cause | Recommended Solution |
| Mixture of ester products | Transesterification | Match the alkoxide base to the ester's alcohol component (e.g., this compound for ethyl esters). |
| Low yield of β-keto ester | Unfavorable reaction equilibrium | Use at least a full equivalent of this compound. Consider using a stronger base like sodium hydride for higher yields. |
3. Dehydrohalogenation: How can I control the regioselectivity to obtain the desired alkene isomer (Zaitsev vs. Hofmann product)?
Question: In my dehydrohalogenation reaction with this compound, I am getting a mixture of alkene isomers. How can I control which isomer is the major product?
Answer: The regioselectivity of dehydrohalogenation reactions is primarily influenced by the steric bulk of the base and the substrate. This determines whether the more substituted (Zaitsev) or less substituted (Hofmann) alkene is formed.
-
Zaitsev's Rule: With a non-bulky base like this compound, the reaction generally follows Zaitsev's rule, where the more substituted (and thus more stable) alkene is the major product. This is because the ethoxide ion is small enough to abstract a proton from a more sterically hindered position.[9][10][11]
-
Hofmann's Rule: To favor the formation of the less substituted alkene (Hofmann product), a sterically hindered (bulky) base, such as potassium tert-butoxide, should be used. The larger size of the base makes it more difficult to access the internal, more substituted protons, so it preferentially removes a proton from the less hindered, terminal carbon.[12]
Quantitative Data on Regioselectivity of 2-Bromobutane Dehydrohalogenation:
| Base | Product | Approximate Product Ratio |
| This compound (in ethanol) | 2-Butene (Zaitsev) | ~70% |
| 1-Butene (Hofmann) | ~30% | |
| Potassium tert-Butoxide | 2-Butene (Zaitsev) | ~28% |
| 1-Butene (Hofmann) | ~72% |
Data adapted from various sources illustrating the general trend.[13]
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of Ethyl Phenyl Ether
This protocol describes the synthesis of ethyl phenyl ether from phenol (B47542) and ethyl bromide using this compound.
Materials:
-
Phenol
-
Absolute Ethanol (B145695)
-
Sodium metal
-
Ethyl bromide
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Preparation of this compound: In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol. Carefully add small, freshly cut pieces of sodium metal to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction with Phenol: To the freshly prepared this compound solution, add phenol and stir until a clear solution is obtained.
-
Addition of Ethyl Bromide: Slowly add ethyl bromide to the reaction mixture through the dropping funnel.
-
Reflux: Heat the reaction mixture to reflux for 1-2 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and transfer to a separatory funnel. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with dilute sodium hydroxide (B78521) solution, and then with water. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by distillation.
Protocol 2: Claisen Condensation of Ethyl Acetate (B1210297)
This protocol details the self-condensation of ethyl acetate to form ethyl acetoacetate (B1235776) using this compound.[14]
Materials:
-
Ethyl acetate (anhydrous)
-
Absolute Ethanol
-
Sodium metal
-
Dilute sulfuric acid or acetic acid
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
Preparation of this compound: Prepare a solution of this compound in absolute ethanol as described in Protocol 1.
-
Reaction: Cool the this compound solution in an ice bath. Slowly add anhydrous ethyl acetate to the solution with stirring. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. A thick precipitate should form.
-
Reflux: Heat the reaction mixture to reflux for 1-2 hours.
-
Acidification: Cool the reaction mixture in an ice bath and acidify by slowly adding dilute sulfuric acid or acetic acid until the solution is acidic to litmus (B1172312) paper.
-
Extraction: Add water and extract the product with a suitable organic solvent like diethyl ether.
-
Purification: Wash the organic layer with a saturated sodium chloride solution, dry over anhydrous magnesium sulfate, filter, and remove the solvent. The resulting crude ethyl acetoacetate can be purified by fractional distillation under reduced pressure. An optimized procedure reported a yield of 91.55% at 82°C with a 2:1:1 molar ratio of ethyl acetate to ethanol and sodium, reacted for 2 hours.[14]
Visualizations
Caption: Williamson Ether Synthesis: SN2 vs. E2 Pathways.
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 8. Claisen Condensation [organic-chemistry.org]
- 9. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 10. chemlaba.wordpress.com [chemlaba.wordpress.com]
- 11. Notes on Dehydrohalogenation Of 2-Bromobutane [unacademy.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. pubs.aip.org [pubs.aip.org]
Validation & Comparative
A Comparative Guide to Sodium Ethoxide and Potassium tert-Butoxide in Elimination Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the strategic choice of a base is paramount to directing the outcome of a reaction. This is particularly true for elimination reactions, where the regioselectivity of alkene formation is a critical consideration. This guide provides a detailed comparative analysis of two commonly employed alkoxide bases, sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu), in elimination reactions. By examining their steric and electronic properties, we will elucidate their influence on product distribution, with a focus on the competition between Zaitsev and Hofmann elimination pathways. This guide incorporates experimental data, detailed protocols, and mechanistic visualizations to aid researchers in making informed decisions for their synthetic endeavors.
Core Principles: Steric Hindrance as the Deciding Factor
The fundamental difference between this compound and potassium tert-butoxide lies in their steric bulk. This compound is a relatively small, unhindered base, while potassium tert-butoxide is a bulky, sterically hindered base.[1][2] This steric difference is the primary determinant of the regiochemical outcome of the elimination reactions they mediate.
-
This compound (NaOEt): As a small base, this compound can readily access and abstract a proton from a more substituted β-carbon. This leads to the formation of the more thermodynamically stable, more substituted alkene, a regioselectivity known as the Zaitsev product .[3][4]
-
Potassium tert-Butoxide (KOtBu): The bulky nature of potassium tert-butoxide hinders its approach to sterically congested protons on more substituted β-carbons.[1][2] Consequently, it preferentially abstracts a proton from the less sterically hindered, terminal β-carbon, resulting in the formation of the less substituted alkene, known as the Hofmann product .[1][3][4]
Comparative Performance: Zaitsev vs. Hofmann Product Distribution
The choice of base has a dramatic and predictable effect on the major product of an elimination reaction. The following table summarizes the typical product distributions observed when a secondary alkyl halide is subjected to elimination with this compound versus potassium tert-butoxide.
| Substrate | Base | Major Product (Zaitsev) | Minor Product (Hofmann) | Reference |
| 2-Bromobutane (B33332) | This compound | trans-2-Butene (~71%) | 1-Butene (~29%) | [5] |
| 2-Bromobutane | Potassium tert-Butoxide | trans-2-Butene (~28%) | 1-Butene (~72%) | [5] |
| 2-Bromo-2-methylbutane | This compound | 2-Methyl-2-butene (~69%) | 2-Methyl-1-butene (~31%) | [6] |
| 2-Bromo-2-methylbutane | Potassium tert-Butoxide | 2-Methyl-2-butene (~28%) | 2-Methyl-1-butene (~72%) | [6] |
Mechanistic Pathways: E2 Elimination
Both this compound and potassium tert-butoxide primarily effect elimination through a bimolecular (E2) mechanism.[1][5][7] This is a concerted, one-step process where the base abstracts a proton, and the leaving group departs simultaneously, leading to the formation of a double bond.[1] A critical requirement for the E2 mechanism is an anti-periplanar geometry between the abstracted proton and the leaving group.[1]
The following diagrams illustrate the mechanistic pathways for the reaction of 2-bromobutane with this compound and potassium tert-butoxide.
Competition with Substitution (SN2) Reactions
It is important to note that elimination reactions are often in competition with nucleophilic substitution (SN2) reactions. The choice of base and substrate structure plays a crucial role in determining the major reaction pathway.
-
This compound: Being a smaller, less hindered base, this compound is also a reasonably good nucleophile. With primary alkyl halides, the SN2 pathway can be a significant competing reaction, leading to the formation of ethers.[3][8][9]
-
Potassium tert-Butoxide: Due to its significant steric bulk, potassium tert-butoxide is a poor nucleophile.[2][7] This characteristic makes it an excellent choice when elimination is the desired outcome, as the competing SN2 reaction is largely suppressed, even with primary alkyl halides.[8]
Experimental Protocols
The following are generalized experimental protocols for conducting elimination reactions using this compound and potassium tert-butoxide.
Protocol 1: Elimination using this compound
Materials:
-
Alkyl halide
-
Anhydrous ethanol (B145695)
-
Sodium metal
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Preparation of this compound Solution: In a round-bottom flask equipped with a reflux condenser, carefully add small pieces of sodium metal to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).[10] The reaction is exothermic. Allow the sodium to react completely to form a solution of this compound in ethanol.
-
Reaction Setup: To the freshly prepared this compound solution, add the alkyl halide dropwise at room temperature with stirring.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by a suitable method (e.g., TLC or GC). The reaction time will vary depending on the substrate.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Isolation and Purification: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent. Remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography to isolate the alkene products.
Protocol 2: Elimination using Potassium tert-Butoxide
Materials:
-
Alkyl halide
-
Potassium tert-butoxide (commercial or freshly prepared)
-
Anhydrous tert-butanol (B103910) or a suitable aprotic solvent (e.g., THF, DMSO)
-
Round-bottom flask
-
Stirring apparatus
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide in the chosen anhydrous solvent.[11]
-
Addition of Substrate: Cool the solution in an ice bath and add the alkyl halide dropwise with vigorous stirring.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and continue stirring. The reaction is often complete within a few hours. Monitor the progress by TLC or GC.
-
Workup: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent.
-
Isolation and Purification: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent. After removing the solvent by rotary evaporation, purify the resulting alkene product by distillation or chromatography.
The following diagram outlines the general experimental workflow for these elimination reactions.
References
- 1. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Elimination Reactions - Problem 1 [quimicaorganica.org]
- 4. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. sarchemlabs.com [sarchemlabs.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. dencityapp.in [dencityapp.in]
- 11. Organic Syntheses Procedure [orgsyn.org]
sodium ethoxide vs. sodium hydride: which is a better base for Claisen condensation?
For researchers, scientists, and drug development professionals, the selection of an appropriate base is paramount for the success of the Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This guide provides a detailed comparison of two commonly employed bases, sodium ethoxide (NaOEt) and sodium hydride (NaH), supported by experimental data to inform your synthetic strategy.
The Claisen condensation is a powerful tool for the synthesis of β-keto esters and related derivatives, proceeding through the enolate of an ester acting as a nucleophile. The choice of base is critical, as it governs the efficiency of enolate formation and can introduce competing side reactions. This guide will delve into the properties of this compound and sodium hydride, offering a clear comparison of their performance in this vital transformation.
Physicochemical and Reactive Properties: A Tale of Two Bases
This compound and sodium hydride differ fundamentally in their chemical nature, which dictates their reactivity and suitability for the Claisen condensation. This compound is a strong, nucleophilic base, while sodium hydride is a powerful, non-nucleophilic base.[1]
The significantly greater basicity of sodium hydride, with a conjugate acid (H₂) pKa of approximately 35, compared to this compound's conjugate acid (ethanol) pKa of about 16, often leads to higher yields and faster reaction times in Claisen condensations.[1] This is because the deprotonation of the ester's α-hydrogen (pKa ≈ 25) is more favorable with the stronger base.[1]
A critical drawback of this compound is its nucleophilicity, which can lead to transesterification if the alkoxide of the base does not match the alkoxy group of the ester.[1] For instance, using sodium methoxide (B1231860) with ethyl acetate (B1210297) would result in a mixture of ethyl and methyl esters, complicating the product mixture. Sodium hydride, being non-nucleophilic, completely avoids this side reaction.[1]
Performance in Claisen Condensation: A Quantitative Look
The choice between this compound and sodium hydride has a direct impact on the reaction outcome. While a direct side-by-side experimental comparison under identical conditions is not always available in the literature, the following table summarizes representative yields for Claisen condensations using both bases.
| Base | Reactants | Product | Yield (%) | Reference |
| This compound | Ethyl acetate | Ethyl acetoacetate (B1235776) | 28-29 | Organic Syntheses |
| This compound | Ethyl acetate, Ethanol (B145695), Sodium | Ethyl acetoacetate | 91.55 | AIP Publishing[2] |
| Sodium Hydride | Acetophenone (B1666503) derivative, Ester | 2-(2-phenylethyl)chromone (B1200894) | 73 | PubMed Central[3] |
Experimental Protocols
Claisen Condensation of Ethyl Acetate using this compound
This procedure describes the synthesis of ethyl acetoacetate from ethyl acetate using this compound generated in situ from sodium and ethanol.
Materials:
-
Ethyl acetate (anhydrous)
-
Sodium metal
-
Ethanol (absolute)
-
50% Acetic acid
-
Calcium chloride
-
2-L round-bottomed flask
-
Reflux condenser
Procedure:
-
In a 2-L round-bottomed flask fitted with an efficient reflux condenser, place 500 g (531 cc, 5.7 moles) of ethyl acetate.
-
Add 50 g (2.2 atoms) of clean, finely sliced sodium metal.
-
The reaction is initiated by warming on a water bath. Once started, the reaction proceeds vigorously, and cooling may be necessary to control the rate.
-
After the initial vigorous reaction subsides, the mixture is heated on a water bath until all the sodium has reacted.
-
The resulting solution is cooled and neutralized by adding approximately 275 cc. of 50% acetic acid.
-
Salt is added if necessary to facilitate the separation of the ester layer.
-
The ester layer is separated, dried over calcium chloride, and fractionally distilled under reduced pressure.
-
The yield of ethyl acetoacetate boiling at 76–80°/18 mm. is 105–110 g (28–29% of the theoretical amount based on the ethyl acetate).
Adapted from Organic Syntheses, Coll. Vol. 1, p. 235 (1941); Vol. 4, p. 41 (1925).
A variation of this procedure, optimizing the mole ratio of reactants, has been reported to achieve a yield of 91.55%.[2] This involves refluxing 0.2 moles of ethyl acetate with 0.1 moles of ethanol and 0.1 moles of sodium metal at 82°C for 2 hours.[2]
Claisen Condensation using Sodium Hydride
This protocol details the synthesis of a 2-(2-phenylethyl)chromone via a Claisen condensation of an acetophenone with an ester using sodium hydride.
Materials:
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF), anhydrous
-
Acetophenone derivative
-
Ester derivative
-
Saturated ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
Procedure:
-
To a slurry of sodium hydride (4.0 mmol) in refluxing THF, add a solution of the acetophenone (1.0 mmol) in 10 mL of THF dropwise over 10 minutes.
-
Allow the solution to reflux for an additional 1 hour.
-
After cooling to room temperature, add the ester (1.5 mmol) dropwise over 15 minutes.
-
Stir the resulting solution for 24 hours at room temperature.
-
Pour the reaction mixture into 50 mL of saturated NH₄Cl solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
The combined organic layers are then dried and concentrated to yield the crude 1,3-dione product, which can be used in subsequent steps. The final purified product was obtained in 73% yield.[3]
Visualizing the Reaction and Decision-Making Process
To further clarify the Claisen condensation and the choice of base, the following diagrams are provided.
Caption: Mechanism of the Claisen condensation.
Caption: Decision tree for selecting a base.
Conclusion
Both this compound and sodium hydride are effective bases for the Claisen condensation. However, for reactions where high yields are desired and side reactions such as transesterification must be avoided, sodium hydride emerges as the superior choice due to its greater basicity and non-nucleophilic nature.[1][4][5] When using this compound, it is crucial to match the alkoxide of the base with the ester to prevent the formation of mixed ester products. The choice of base will ultimately depend on the specific substrate, desired yield, and the reaction conditions that can be practically implemented in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. An efficient procedure for the preparation of natural products bearing the 2-(2-phenylethyl)chromone skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. ChemicalDesk.Com: Claisen Condensation [allchemist.blogspot.com]
A Researcher's Guide to Non-Nucleophilic Bases as Alternatives to Sodium Ethoxide for Esterification
For drug development professionals, researchers, and scientists, the choice of a base in esterification reactions is critical to maximizing yield and purity. While sodium ethoxide is a potent and widely used base, its nucleophilic character can lead to undesirable side reactions, most notably transesterification, which can complicate purification and reduce the yield of the target molecule.[1] This guide provides an objective comparison of alternative non-nucleophilic bases, offering experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your synthetic needs.
Non-nucleophilic bases are characterized by significant steric hindrance around their basic center. This structural feature allows them to effectively deprotonate acidic protons while minimizing their participation in nucleophilic attack on electrophilic centers, such as the carbonyl carbon of an ester.
Leading Alternatives to this compound
Several non-nucleophilic bases have emerged as superior alternatives to traditional alkoxides in specific esterification contexts. The most prominent among these are 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), and a class of sterically hindered guanidine (B92328) bases.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A widely used amidine base, DBU is recognized for its strong, yet non-nucleophilic, character.[2] It has proven to be an effective catalyst in a variety of organic transformations, including esterifications.[3][4]
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): TBD is a guanidine-like bicyclic base that exhibits high catalytic activity in transesterification and ring-opening polymerization of cyclic esters.[5][6][7] Its bifunctional nature allows it to activate both the monomer and the initiator through hydrogen bonding.[8]
-
Sterically Hindered Guanidines: This class of superbases, exemplified by Barton's base (2-tert-Butyl-1,1,3,3-tetramethylguanidine), combines strong basicity with low nucleophilicity due to their bulky substituents.[9][10] They are highly soluble in organic solvents and are valued for their efficiency.[11]
The diagram below illustrates the fundamental difference between a nucleophilic and a non-nucleophilic base in the context of esterification.
Caption: Nucleophilic vs. Non-nucleophilic Base Reactivity.
Performance Comparison
The selection of a base is often dictated by factors such as basicity (pKa), reaction kinetics, and yield. The following table summarizes the performance of DBU and TBD in specific esterification reactions, providing a comparative snapshot of their efficacy.
| Base | pKa (Conjugate Acid) | Reaction | Substrate | Reagent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| DBU | 13.5 (in MeCN)[2] | Esterification | Benzoic Acid | Dimethyl Carbonate | 90 | 2.5 | 97 | [12] |
| DBU | 13.5 (in MeCN)[2] | Transesterification | Soybean Oil | Ethanol | 70 | 2 | 97.9 | [13] |
| TBD | ~26 (in MeCN, est.) | Esterification | Phenylacetic Acid | Glycerol Carbonate | 80 | 24 | 70 | [14] |
| Barton's Base | 24.3 (in MeCN)[9] | - | - | - | - | - | - | - |
Experimental Protocols
To facilitate the practical application of these alternative bases, a detailed experimental protocol for a DBU-catalyzed esterification is provided below.
Reaction: Methylation of Benzoic Acid using Dimethyl Carbonate (DMC) and DBU.[12]
Materials:
-
Benzoic Acid
-
Dimethyl Carbonate (DMC)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous solvent (e.g., Toluene)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Caption: DBU-Catalyzed Esterification Workflow.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoic acid (1.0 equiv).
-
Reagent Addition: Add dimethyl carbonate (DMC), which acts as both the methylating agent and the solvent.
-
Catalyst Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 equiv) to the flask.
-
Heating: Heat the reaction mixture to 90°C and maintain a gentle reflux with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (approximately 2.5 hours).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to remove DBU, followed by a wash with saturated aqueous sodium bicarbonate and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl benzoate.
-
Purification: Purify the crude product by column chromatography or distillation if necessary.
Mechanistic Insights
The catalytic cycle of DBU in the esterification with dimethyl carbonate involves a nucleophilic pathway, which is distinct from its role as a simple proton abstractor.
Caption: Simplified DBU Catalytic Cycle.
In this proposed mechanism, DBU initially acts as a nucleophile, attacking the dimethyl carbonate to form a carbamate intermediate.[3][12][14] This intermediate is a highly activated methylating agent. The carboxylate anion, formed by the deprotonation of the carboxylic acid by another molecule of DBU, then attacks this activated intermediate, leading to the formation of the methyl ester and regenerating the DBU catalyst.
Conclusion
For researchers seeking to avoid the pitfalls of nucleophilic bases in esterification, DBU, TBD, and sterically hindered guanidines present compelling alternatives. DBU, in particular, has been shown to be highly effective, affording excellent yields under relatively mild conditions. The choice of base will ultimately depend on the specific substrate, desired reaction conditions, and economic considerations. The data and protocols presented in this guide offer a solid foundation for making an informed decision, enabling the synthesis of target esters with higher purity and efficiency.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The mechanism of TBD-catalyzed ring-opening polymerization of cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. Synthesis and properties of a series of sterically hindered guanidine bases - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validating Sodium Ethoxide: A Comparative Guide to Titration and Gas Chromatography
For researchers, scientists, and drug development professionals, ensuring the purity and concentration of reagents like sodium ethoxide is paramount for reproducible and reliable experimental outcomes. This guide provides a detailed comparison of two common analytical methods for validating this compound: traditional acid-base titration and modern gas chromatography (GC).
This document outlines the experimental protocols for both methods, presents a comparative analysis of their performance based on experimental data, and offers visual workflows to aid in understanding the procedural steps.
Comparative Analysis: Titration vs. Gas Chromatography
The choice between titration and gas chromatography for the validation of this compound depends on the specific requirements of the analysis, such as the need for absolute quantification, the identification of impurities, and the available instrumentation.
| Parameter | Acid-Base Titration | Gas Chromatography (GC) |
| Principle | Neutralization reaction between the basic this compound and a standardized acid titrant. | Separation of volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. |
| Primary Measurement | Volume of titrant required to reach an endpoint, indicating the total base content. | Peak area of the analyte, which is proportional to its concentration. |
| Purity Assessment | Provides the total alkalinity, which includes this compound and other basic impurities (e.g., sodium hydroxide). It does not differentiate between them. | Can separate and quantify this compound distinctly from other volatile impurities, providing a more accurate purity profile. |
| Typical Accuracy | High for total base determination. A typical assay specification for this compound by titration is ≥95%. | High, with the ability to detect and quantify impurities at low levels. |
| Precision (RSD) | Typically <1% for replicate titrations. | Generally <2% for replicate injections. |
| Analysis Time | Relatively fast, with a single titration taking approximately 10-15 minutes. | Longer, with a single run typically taking 20-30 minutes, plus sample preparation time. |
| Instrumentation | Basic laboratory glassware (burette, pipette, flask) and a pH meter or chemical indicator. | Gas chromatograph with a suitable column and detector (e.g., Flame Ionization Detector - FID). |
| Strengths | Simple, cost-effective, and provides accurate determination of total basicity. | High specificity for the analyte, allows for the identification and quantification of impurities, and can be automated. |
| Limitations | Non-specific for this compound in the presence of other bases. Susceptible to handling errors. | Requires more expensive equipment and skilled personnel. The sample must be volatile or derivatized. |
Experimental Protocols
Below are detailed methodologies for the validation of this compound using both titration and gas chromatography.
Method 1: Acid-Base Titration
This protocol details the determination of the total basicity of a this compound solution through titration with a standardized hydrochloric acid solution.
1. Standardization of 0.1 M Hydrochloric Acid (HCl) Titrant:
-
Primary Standard: Accurately weigh approximately 0.2 g of anhydrous sodium carbonate (Na₂CO₃), previously dried at 270-300°C for 1 hour, and dissolve it in 50 mL of deionized water.
-
Titration: Add 2-3 drops of methyl orange indicator to the sodium carbonate solution. Titrate with the prepared 0.1 M HCl solution until the color changes from yellow to a persistent orange-pink.
-
Calculation: Calculate the exact molarity of the HCl solution using the following formula:
-
Molarity of HCl = (mass of Na₂CO₃ / molecular weight of Na₂CO₃) / (volume of HCl used in liters * 2)
-
2. Titration of this compound:
-
Sample Preparation: Accurately weigh a sample of the this compound solution (e.g., 2-3 g) into a flask containing approximately 50 mL of freshly boiled and cooled deionized water. This step hydrolyzes the this compound to sodium hydroxide (B78521) and ethanol (B145695).
-
Indicator: Add a few drops of thymol (B1683141) blue indicator to the sample solution.[1]
-
Titration: Titrate the sample solution with the standardized 0.1 M HCl until the color of the indicator changes from blue to yellow at the endpoint.
-
Calculation: The percentage of this compound can be calculated using the following formula:
-
% this compound = (Volume of HCl (mL) * Molarity of HCl * 68.05 * 100) / (Weight of sample (g) * 1000)
-
(Molecular weight of this compound = 68.05 g/mol )
-
Method 2: Gas Chromatography (GC)
This protocol outlines a general procedure for the purity determination of this compound using gas chromatography with a flame ionization detector (FID). Specific parameters may need to be optimized based on the instrument and column used.
1. Instrumentation and Conditions:
-
Gas Chromatograph: A GC system equipped with a Flame Ionization Detector (FID) is suitable for this analysis.
-
Column: A polar capillary column, such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the separation of alcohols and related compounds.
-
Carrier Gas: High-purity nitrogen or helium at a constant flow rate (e.g., 1-2 mL/min).
-
Injector and Detector Temperatures: Injector temperature of 250°C and detector temperature of 275°C are typical starting points.
-
Oven Temperature Program: A temperature program is essential for good separation. A typical program might be:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 220°C.
-
Final hold: Hold at 220°C for 5 minutes.
-
2. Sample and Standard Preparation:
-
Sample Preparation: Due to the reactive nature of this compound, it must be derivatized or carefully prepared in a suitable solvent before injection. A common approach is to hydrolyze the this compound by adding a small, precise amount of water, and then analyzing the resulting ethanol content. Alternatively, a direct injection of a diluted solution in a non-reactive solvent may be possible with appropriate inlet liners.
-
Standard Preparation: Prepare a series of calibration standards of high-purity ethanol in the same solvent used for the sample preparation.
3. Analysis and Calculation:
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample and each standard solution into the GC.
-
Data Analysis: Identify the ethanol peak in the chromatogram based on its retention time compared to the standards.
-
Quantification: Create a calibration curve by plotting the peak area of ethanol versus the concentration of the standard solutions. Determine the concentration of ethanol in the sample from the calibration curve. The purity of the original this compound can then be calculated based on the stoichiometry of the hydrolysis reaction.
Visualizing the Workflow
The following diagrams illustrate the key steps in each analytical method.
References
A Comparative Guide to Spectroscopic Analysis of Reaction Intermediates in Sodium Ethoxide-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of modern spectroscopic techniques for the analysis of reaction intermediates in sodium ethoxide-catalyzed reactions. Understanding the formation, consumption, and structure of these transient species is crucial for reaction optimization, mechanistic elucidation, and the development of robust synthetic processes in the pharmaceutical and chemical industries.
This compound (NaOEt) is a strong base widely employed to catalyze a variety of organic reactions, including Claisen and aldol (B89426) condensations, and transesterification. These reactions proceed through key intermediates such as enolates and tetrahedral intermediates, which are often short-lived and present in low concentrations.[1][2] Real-time, in-situ monitoring is therefore essential for their study.[3][4] This guide compares the utility of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) for this purpose.
Comparison of Spectroscopic Techniques
The choice of spectroscopic technique for studying reaction intermediates depends on several factors, including the concentration of the intermediate, its lifespan, and the specific structural information required. The following table summarizes the key performance characteristics of each technique for the analysis of intermediates in this compound-catalyzed reactions.
| Spectroscopic Technique | Typical Intermediates Detected | Detection Limit (Typical) | Temporal Resolution | Key Strengths | Limitations |
| NMR Spectroscopy | Enolates, Aldol Adducts | Millimolar (mM) | Seconds to minutes | Provides detailed structural information, inherently quantitative without calibration.[5][6] | Relatively low sensitivity, not ideal for very fast reactions or very low concentration intermediates.[7] |
| IR Spectroscopy (ATR-FTIR) | Enolates, Tetrahedral Intermediates | Micromolar (µM) to Millimolar (mM) | Milliseconds to seconds[8] | Excellent for identifying functional groups, widely applicable to solutions and slurries, non-destructive.[4][9] | Overlapping bands can complicate analysis in complex mixtures.[7] |
| UV-Vis Spectroscopy | Conjugated Enolates, Colored Intermediates | Micromolar (µM) | Microseconds to milliseconds[10] | High sensitivity for chromophoric species, suitable for fast kinetic studies.[10][11] | Provides limited structural information, requires a chromophore in the intermediate.[7] |
| Mass Spectrometry (ESI-MS) | Enolates, Tetrahedral Intermediates (as ions) | Picomolar (pM) to Nanomolar (nM) | Milliseconds[12] | Extremely high sensitivity and selectivity, excellent for detecting low-abundance species.[13] | Provides mass-to-charge ratio, structural information requires tandem MS (MS/MS).[13] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of in-situ spectroscopic monitoring. Below are generalized protocols for each technique, which should be adapted to the specific reaction and instrumentation.
In-Situ NMR Spectroscopy for Enolate Monitoring
This protocol is suitable for monitoring the formation and consumption of enolate intermediates in reactions like the Claisen condensation.
-
Sample Preparation: In a clean, dry NMR tube, dissolve the ester substrate in a deuterated solvent (e.g., THF-d8, DMSO-d6).
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to serve as a baseline.
-
Initiation of Reaction: Prepare a solution of this compound in the corresponding non-deuterated alcohol (e.g., ethanol). Carefully add a catalytic amount of the this compound solution to the NMR tube.
-
Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular intervals. The time interval will depend on the reaction kinetics, but typically ranges from 30 seconds to several minutes.[14]
-
Data Analysis: Process the spectra to identify and integrate the signals corresponding to the starting material, the enolate intermediate (characterized by its vinyl proton signals), and the product. Plot the concentration of each species over time to obtain kinetic profiles.[15]
In-Situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
This method is well-suited for monitoring changes in functional groups during reactions like transesterification.[16][17]
-
Setup: Immerse an ATR probe into a reaction vessel equipped with a stirrer and temperature control. The probe should be made of a material resistant to the reaction medium (e.g., diamond or silicon).[4]
-
Background Spectrum: Record a background spectrum of the solvent or the initial reaction mixture before adding the catalyst.
-
Reaction Initiation: Add the this compound catalyst to the reaction vessel to initiate the reaction.
-
Data Collection: Continuously collect FTIR spectra throughout the reaction. The time resolution can be on the order of seconds.[9]
-
Spectral Analysis: Monitor the decrease in the ester carbonyl stretching frequency of the reactant and the appearance of the new ester carbonyl frequency of the product. Changes in the C-O stretching region can also provide information about the formation of tetrahedral intermediates.[18]
Operando UV-Vis Spectroscopy
This technique is useful for reactions involving the formation of colored or UV-active intermediates, such as extended conjugated enolates.[11][19]
-
Instrumentation: Use a UV-Vis spectrometer with a fiber-optic probe that can be immersed in the reaction vessel.[11]
-
Reference Spectrum: Record a spectrum of the initial reaction mixture before the addition of the catalyst.
-
Start Reaction: Introduce the this compound to the stirred reaction mixture.
-
Kinetic Monitoring: Record UV-Vis spectra at rapid intervals (milliseconds to seconds).
-
Data Interpretation: Monitor the appearance and disappearance of new absorption bands corresponding to the reaction intermediates. The change in absorbance at a specific wavelength can be used to determine the concentration of the intermediate over time, allowing for kinetic analysis.[10]
In-Situ Electrospray Ionization-Mass Spectrometry (ESI-MS)
ESI-MS is exceptionally sensitive for detecting charged or easily ionizable intermediates.[13]
-
Reaction Setup: The reaction is carried out in a vessel from which a continuous small flow of the reaction mixture is directed to the ESI-MS interface. This can be achieved using a syringe pump.
-
Ionization: The reaction mixture is sprayed into the mass spectrometer, where intermediates can be ionized (e.g., by protonation or sodiation).
-
Mass Analysis: The mass-to-charge ratios of the ions are measured. Intermediates like enolates or tetrahedral intermediates will be detected as their corresponding ions.
-
Tandem MS (MS/MS): To confirm the structure of a detected intermediate, perform a tandem MS experiment. Isolate the ion of interest and subject it to collision-induced dissociation to obtain a fragmentation pattern that can be used for structural elucidation.[20]
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of the spectroscopic analysis of this compound-catalyzed reactions.
Caption: Reaction pathway for the Claisen condensation.
Caption: Workflow for in-situ ATR-FTIR monitoring.
Caption: Key strengths of different spectroscopic methods.
References
- 1. Claisen Condensation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. mt.com [mt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. fiveable.me [fiveable.me]
- 11. Operando UV-vis spectroscopy for real-time monitoring of nanoparticle size in reaction conditions: a case study on rWGS over Au nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. www-leland.stanford.edu [www-leland.stanford.edu]
- 13. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis: Spectral Evaluation, Regression Modelling, and Molecular Insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Operando spectroscopy - Wikipedia [en.wikipedia.org]
- 20. Detection of the tetrahedral reaction intermediate of the reaction of acetyl chloride with ethanol in microdroplets via laser desorption/ionization tandem mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
comparing the efficacy of sodium ethoxide and sodium methoxide in transesterification
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and biofuel production, transesterification stands as a cornerstone reaction. The choice of catalyst is paramount to the efficiency, yield, and overall success of this process. Among the strong base catalysts frequently employed, sodium ethoxide and sodium methoxide (B1231860) are two of the most prominent. This guide provides an objective comparison of their efficacy in transesterification, supported by experimental data and detailed methodologies, to aid researchers in catalyst selection.
Executive Summary
Both sodium methoxide and this compound are potent catalysts for transesterification, a process crucial for applications ranging from biodiesel production to the synthesis of specialized esters in the pharmaceutical industry. While both alkoxides effectively drive the reaction forward, experimental evidence suggests that sodium methoxide generally exhibits higher activity and leads to faster reaction rates compared to this compound . This difference is primarily attributed to the lower steric hindrance of the methoxide ion, facilitating its nucleophilic attack on the carbonyl group of the triglyceride.
Quantitative Performance Comparison
The following table summarizes key performance indicators for this compound and sodium methoxide in the transesterification of vegetable oils, based on findings from various studies. It is important to note that direct comparisons can be complex due to variations in experimental conditions across different research efforts. The data presented here is curated to provide a representative overview.
| Parameter | Sodium Methoxide | This compound | Feedstock | Key Observations & Citations |
| Biodiesel Yield | Up to 100% | ~100% (under optimized conditions) | Sunflower Oil | Sodium methoxide achieved 100% methyl ester content under optimal conditions (60 min, 25% w/w methanol (B129727) to oil ratio, 0.5% w/w catalyst).[1] this compound also achieved 100% ethyl ester yield but required specific optimization (1.6 wt.% catalyst, 25 v/v% ethanol (B145695), 55°C). |
| Reaction Rate | Faster | Slower | Sunflower Oil | Methanolysis reactions are generally faster than ethanolysis. Sodium methoxide is a more active catalyst than this compound for both methanolysis and ethanolysis. |
| Catalyst Activity | Higher | Lower | Sunflower Oil | The higher activity of sodium methoxide is attributed to the lower steric hindrance of the methoxide radical compared to the ethoxide radical. |
| Optimal Catalyst Conc. | 0.3 - 0.5 wt% | 1.0 - 1.6 wt% | Various Vegetable Oils | Lower concentrations of sodium methoxide are typically required to achieve high yields compared to this compound.[2] |
| Side Reactions | Less prone to saponification | More prone to saponification | General | The use of this compound, particularly in an ethanol medium, can lead to more intense saponification compared to sodium methoxide. |
Mechanism of Action: Base-Catalyzed Transesterification
The transesterification process, when catalyzed by a sodium alkoxide, proceeds through a nucleophilic acyl substitution mechanism. The alkoxide (methoxide or ethoxide) acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the triglyceride. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a fatty acid alkyl ester and a diglyceride anion. The process repeats for the di- and monoglycerides (B3428702) until all three fatty acid chains have been converted to esters, with glycerol (B35011) as a byproduct.
Caption: Base-catalyzed transesterification mechanism.
Experimental Protocols
Below are detailed experimental protocols for transesterification using sodium methoxide and a general protocol for this compound, based on common laboratory practices.
Experimental Protocol for Transesterification using Sodium Methoxide
This protocol is adapted from a study on the methanolysis of sunflower oil.[1]
1. Materials and Equipment:
-
Refined sunflower oil (or other vegetable oil with low free fatty acid content, <0.5%)
-
Anhydrous methanol
-
Sodium methoxide (CH₃ONa)
-
5% Citric acid solution
-
Distilled water
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Beakers and graduated cylinders
2. Procedure:
-
Oil Preparation: Weigh 500 g of sunflower oil and preheat it to approximately 60°C in the three-necked flask.
-
Catalyst Solution Preparation: In a separate beaker, dissolve the desired amount of sodium methoxide (e.g., 2.5 g for a 0.5% w/w concentration) in the required volume of methanol (e.g., 125 g for a 25% w/w methanol to oil ratio). Stir until the catalyst is completely dissolved.
-
Reaction: Add the freshly prepared sodium methoxide/methanol solution to the preheated oil in the reactor.
-
Agitation: Immediately begin vigorous stirring (e.g., 300 rpm) to ensure proper mixing of the oil and alcohol phases.
-
Reaction Time and Temperature: Maintain the reaction temperature at 60°C for 60 minutes under reflux.
-
Reaction Quenching: After the specified reaction time, stop the heating and stirring. Add a few drops of acidic water to neutralize the catalyst and halt the reaction.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow it to settle for at least one hour. Two distinct layers will form: the upper layer of fatty acid methyl esters (biodiesel) and the lower layer of glycerol.
-
Purification:
-
Drain the lower glycerol layer.
-
Wash the upper biodiesel layer four times with a warm (50-60°C) 5% citric acid solution, followed by a wash with warm distilled water. This removes residual catalyst, soap, and unreacted reagents.[1]
-
During washing, gently agitate the mixture to avoid emulsion formation.
-
After the final wash, allow the layers to separate and drain the water.
-
-
Drying: Dry the purified biodiesel to remove any residual water, for example, by heating gently under vacuum or by passing it through anhydrous sodium sulfate.
Experimental Protocol for Transesterification using this compound
This protocol is a general guide based on a study of ethanolysis of sunflower oil.
1. Materials and Equipment:
-
Refined sunflower oil (or other suitable vegetable oil)
-
Anhydrous ethanol
-
This compound (C₂H₅ONa) solution in ethanol (e.g., 21 wt.%)
-
Neutral water
-
Aqueous solution saturated with CO₂
-
Round-bottom flask with magnetic stirring
-
Reflux condenser
-
Heating plate with magnetic stirrer
-
Separatory funnel
2. Procedure:
-
Reaction Setup: In a 0.5 L flask equipped with a magnetic stirrer and reflux condenser, add the desired amount of refined sunflower oil.
-
Reagent Addition: Add the specified volume of ethanol (e.g., 25% v/v relative to the oil) and the this compound solution (e.g., 1.6 wt.% relative to the oil).
-
Reaction Conditions: Heat the mixture to the optimal reaction temperature (e.g., 55°C) and stir at a constant rate (e.g., 800 rpm) for the designated reaction time (e.g., 120 minutes).
-
Phase Separation: After the reaction is complete, transfer the mixture to a separatory funnel and allow it to stand at room temperature for phase separation.
-
Purification:
-
Separate the upper biodiesel (ethyl ester) layer from the lower glycerol layer.
-
Purify the biodiesel phase with two consecutive extraction steps. First, wash with neutral water, followed by a wash with an aqueous solution saturated with CO₂.
-
Both washing stages should be carried out with gentle agitation at 60°C for 15 minutes. The volume of the aqueous phase should be approximately 30% v/v relative to the biodiesel phase.
-
-
Drying: Dry the purified biodiesel to remove residual water.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a laboratory-scale transesterification experiment.
Caption: General experimental workflow for transesterification.
Conclusion
The choice between this compound and sodium methoxide for transesterification will depend on the specific requirements of the synthesis, including the desired alkyl ester, reaction kinetics, and economic considerations. For applications where rapid conversion and high catalyst activity are paramount, sodium methoxide is generally the superior choice. Its smaller size leads to less steric hindrance, facilitating a faster reaction. However, when the production of ethyl esters is specifically desired for their unique properties, such as improved cold flow, this compound is the necessary catalyst. In such cases, careful optimization of reaction conditions is crucial to mitigate its slightly lower reactivity and increased potential for saponification. Researchers should carefully consider these factors and the supporting experimental data when designing their transesterification protocols.
References
A Comparative Performance Assessment of In-Situ Generated Sodium Ethoxide
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success and reproducibility of chemical syntheses. Sodium ethoxide, a strong base, is a cornerstone in numerous organic reactions, most notably the Claisen condensation. This guide provides an objective comparison of in-situ generated this compound versus its commercially available solid counterpart, supported by experimental data and detailed protocols to inform your selection process.
Performance Comparison: In-Situ vs. Commercial this compound
The immediate reactivity of freshly prepared reagents often provides a significant advantage in sensitive chemical transformations. Commercially available this compound, while convenient, is susceptible to degradation over time, which can impact reaction yields and consistency.
| Parameter | In-Situ Generated this compound | Commercially Available this compound |
| Purity & Reactivity | High, as it is used immediately after preparation, minimizing exposure to atmospheric moisture and CO2. This leads to higher effective basicity. | Purity can vary. Prone to degradation upon storage, forming less reactive sodium hydroxide (B78521) and sodium carbonate, which can negatively affect reaction outcomes. |
| Reaction Yield | Generally higher and more consistent yields due to the higher purity and reactivity of the base. | Yields can be variable and may decrease over time as the reagent degrades. In one study, a degraded sample of a similar sodium alkoxide base resulted in a 43% yield in a Suzuki reaction, whereas a less degraded sample had previously yielded 76%.[1] |
| Reaction Time | Often shorter reaction times are observed due to the higher activity of the freshly prepared base. | May require longer reaction times to achieve comparable conversion to the in-situ generated counterpart. |
| Cost-Effectiveness | Can be more cost-effective for large-scale synthesis, as it is prepared from readily available and less expensive precursors (sodium metal and ethanol). | Higher upfront cost for the purified, solid reagent. Costs can increase if batches degrade and need to be replaced. |
| Convenience & Safety | Requires an additional preparatory step and handling of highly reactive sodium metal. The in-situ generation is an exothermic process that produces flammable hydrogen gas. | Ready to use, offering convenience for small-scale and rapid experiments. However, solid this compound is hygroscopic, corrosive, and a fine powder that can pose an inhalation hazard. |
Experimental Protocols: Claisen Condensation of Ethyl Acetate (B1210297)
The following protocols outline the synthesis of ethyl acetoacetate (B1235776) via Claisen condensation, comparing the use of in-situ generated and commercial this compound.
| Step | In-Situ Generated this compound Protocol | Commercial this compound Protocol |
| 1. Base Preparation | In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add 200 mL of absolute ethanol (B145695). Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces at a rate that maintains a gentle reflux. After all the sodium has reacted, cool the resulting this compound solution to room temperature. A small aliquot should be titrated with a standard acid solution to determine the exact concentration. | In a flame-dried, three-necked flask equipped with a reflux condenser under an inert atmosphere, add 200 mL of absolute ethanol. Carefully add 34.0 g (0.5 mol) of commercial solid this compound with vigorous stirring to ensure complete dissolution. |
| 2. Reaction | To the standardized this compound solution, add 264 g (3.0 mol) of dry ethyl acetate. The mixture is then heated to reflux with continuous stirring. | To the this compound solution, add 264 g (3.0 mol) of dry ethyl acetate. The mixture is then heated to reflux with continuous stirring. |
| 3. Reaction Time | Reflux for 2 hours. | Reflux for 4-6 hours, monitoring the reaction progress by TLC or GC. |
| 4. Work-up | After cooling the reaction mixture, cautiously add 30 g (0.5 mol) of glacial acetic acid to neutralize the excess base. The mixture is then filtered, and the filtrate is distilled to remove the excess ethanol and ethyl acetate. | After cooling the reaction mixture, cautiously add 30 g (0.5 mol) of glacial acetic acid to neutralize the excess base. The mixture is then filtered, and the filtrate is distilled to remove the excess ethanol and ethyl acetate. |
| 5. Product Isolation | The residue is then distilled under reduced pressure to yield ethyl acetoacetate. | The residue is then distilled under reduced pressure to yield ethyl acetoacetate. |
Experimental Data
The following table summarizes typical experimental results for the Claisen condensation of ethyl acetate to ethyl acetoacetate using both methods.
| Method | Base Purity | Reaction Time (hours) | Yield (%) |
| In-Situ Generated this compound | High (Freshly Prepared) | 2 | ~85-95 |
| Commercial this compound (New) | High | 4 | ~80-90 |
| Commercial this compound (Aged) | Lower (due to degradation) | 6 | ~60-75 |
Visualizing the Workflow and Comparison
To better illustrate the processes and the key decision points, the following diagrams are provided.
Caption: Comparative experimental workflows.
Caption: Logical comparison of reagent attributes.
References
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Sodium Ethoxide
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive reagents like sodium ethoxide are paramount to ensuring a secure laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of this compound, focusing on immediate safety and logistical information.
Operational and Disposal Plan
The primary method for the safe disposal of this compound involves a controlled two-step process: hydrolysis followed by neutralization. This compound reacts vigorously with water in an exothermic reaction to form sodium hydroxide (B78521) and ethanol (B145695). The resulting basic solution is then neutralized with a suitable acid.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.
-
Ventilation: All procedures must be conducted in a well-ventilated chemical fume hood to prevent the accumulation of flammable ethanol vapors.
-
Ignition Sources: Ensure there are no open flames or other ignition sources in the vicinity of the disposal procedure.
-
Emergency Equipment: A Class D fire extinguisher (for combustible metals) and a safety shower/eyewash station should be readily accessible.
Quantitative Data for Disposal
While specific concentrations may vary based on the scale of the disposal, the following table summarizes key quantitative parameters based on general laboratory safety guidelines.
| Parameter | Value/Range | Notes |
| Initial this compound Solution | < 10% (w/v) | It is recommended to work with dilute solutions to better control the exothermic reaction. |
| Reaction Temperature | 0 - 10 °C | Maintain a low temperature using an ice bath throughout the hydrolysis and neutralization steps to control the exothermic reactions. |
| Neutralizing Agent | 1M Hydrochloric Acid (HCl) or a weak acid (e.g., acetic acid) | The choice of acid may depend on local disposal regulations. A weak acid is generally preferred for better control. |
| Final pH for Disposal | 6.0 - 8.0 | The final neutralized solution should be within this range before disposal, in accordance with most local wastewater regulations.[1] |
Experimental Protocol: Neutralization of this compound Waste
This protocol outlines the detailed methodology for neutralizing a small quantity of this compound waste in a laboratory setting.
Materials:
-
This compound waste solution
-
Crushed ice
-
Deionized water
-
1M Hydrochloric Acid (or other suitable acid)
-
pH indicator strips or a calibrated pH meter
-
Large beaker (at least 10 times the volume of the waste)
-
Stir plate and magnetic stir bar
-
Dropping funnel
Procedure:
-
Preparation:
-
Place the large beaker in an ice bath on a stir plate within a chemical fume hood.
-
Add a magnetic stir bar to the beaker.
-
Slowly add a significant volume of cold deionized water to the beaker, ensuring it is at least five times the volume of the this compound waste to be neutralized. Begin stirring.
-
-
Controlled Hydrolysis:
-
Carefully and slowly add the this compound waste to the stirring cold water in the beaker. The addition should be dropwise or in a very slow stream to control the exothermic reaction and prevent splashing.
-
Monitor the temperature of the solution, ensuring it remains below 10 °C. If the temperature rises significantly, pause the addition until it cools.
-
-
Neutralization:
-
Once all the this compound has been added and the solution temperature is stable, begin the slow, dropwise addition of 1M hydrochloric acid from a dropping funnel.
-
Continuously monitor the pH of the solution using pH indicator strips or a pH meter.
-
Continue adding the acid until the pH of the solution is between 6.0 and 8.0.[1]
-
-
Final Disposal:
-
Once the desired pH is achieved and the solution is at room temperature, it can be disposed of in accordance with local and institutional regulations. Typically, for small quantities, this may involve flushing down the drain with copious amounts of water.[1] Always confirm your institution's specific disposal policies.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Ethoxide
Essential guidance for research scientists and drug development professionals on the safe handling, storage, and disposal of sodium ethoxide, a highly reactive and flammable solid. This document provides immediate, actionable safety protocols and logistical plans to ensure the well-being of laboratory personnel and the integrity of your research.
This compound is a potent reagent in organic synthesis, valued for its strong basicity. However, its utility is matched by its hazardous nature, demanding rigorous adherence to safety protocols. This guide outlines the necessary personal protective equipment (PPE), handling procedures, and emergency responses to mitigate the risks associated with its use.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is critical when working with this compound. Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of where the chemical is handled.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
| Exposure Control | Specifications & Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or a face shield are mandatory.[2] Contact lenses should not be worn.[3] | Protects against dust particles and chemical splashes that can cause severe eye damage.[3][4] |
| Hand Protection | Neoprene or nitrile rubber gloves are recommended.[3] | Provides a barrier against skin contact, which can cause severe burns.[2][3] |
| Skin and Body Protection | A fire-resistant lab coat or coveralls, long-sleeved clothing, and a chemical-resistant apron should be worn.[1][3] | Minimizes the risk of skin contact and protects against splashes and spills. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-certified dust and mist respirator is recommended.[3] | Prevents inhalation of dust particles, which can cause irritation and burns to the respiratory tract.[3][4] |
| Occupational Exposure Limits | No specific OSHA PEL or ACGIH TLV has been established for this compound.[1][3] For solutions in ethanol (B145695), exposure limits for ethanol apply. | Adherence to general safe laboratory practices for handling hazardous chemicals is essential. |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from preparation to disposal, is essential for laboratory safety.
Pre-Handling Preparations
-
Risk Assessment : Before any procedure, conduct a thorough risk assessment specific to the planned experiment.
-
PPE Inspection : Ensure all necessary PPE is available, in good condition, and properly fitted.
-
Emergency Equipment Check : Verify that the eyewash station and safety shower are accessible and functional.
-
Inert Atmosphere : As this compound is sensitive to moisture and air, handle it under an inert atmosphere such as nitrogen or argon.[3][4]
Handling Procedures
-
Grounding : Ground and bond containers when transferring the material to prevent static discharge, which can be an ignition source.[1]
-
Spark-Proof Tools : Use non-sparking tools for all operations involving this compound.[1][5]
-
Controlled Dispensing : Weigh or measure the required amount in a fume hood, minimizing the creation of dust.
-
Reaction Setup : Add this compound to the reaction vessel slowly and in a controlled manner.
-
Avoid Incompatibilities : Keep this compound away from water, acids, alcohols, and other incompatible materials to prevent violent reactions.[3][4]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and accidental exposure.
-
Waste Collection : Collect excess this compound and any contaminated materials in a designated, properly labeled, and sealed container.
-
Container Decontamination : Empty containers may still contain hazardous residue and should be handled with care.[1] Do not reuse empty containers.
-
Licensed Disposal : Dispose of this compound waste through a licensed waste disposal facility, following all local, state, and federal regulations.[3][4][6] Do not dispose of it down the sewer.[3][4]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
Spills and Leaks
-
Evacuate : Evacuate all non-essential personnel from the immediate area.[3][4]
-
Containment : Wearing appropriate PPE, contain the spill using dikes or absorbents.[3][4]
-
Cleanup : Carefully sweep or shovel the spilled material into a suitable container for disposal using non-sparking tools.[3][4]
First Aid Measures
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[3][5] Seek immediate medical attention.[3][5]
-
Skin Contact : Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water.[3][6] Seek medical attention.[3][6] A slippery feeling may be noticed upon washing.[3][4]
-
Inhalation : Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[3][6] If the person feels unwell, seek medical advice.[3]
-
Ingestion : Do NOT induce vomiting.[3][5][6] Rinse the mouth with water and seek immediate medical attention.[3][6] Never give anything by mouth to an unconscious person.[3][6]
Safe Handling Workflow
Caption: A workflow diagram outlining the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
